Diloxanide furoate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[4-[(2,2-dichloroacetyl)-methylamino]phenyl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c1-17(13(18)12(15)16)9-4-6-10(7-5-9)21-14(19)11-3-2-8-20-11/h2-8,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYYDXJSHYEDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(=O)C2=CC=CO2)C(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048999 | |
| Record name | Diloxanide furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diloxanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015684 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855852 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3736-81-0 | |
| Record name | Diloxanide furoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3736-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diloxanide furoate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diloxanide furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14638 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DILOXANIDE FUROATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diloxanide furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(dichloroacetyl)methylamino]phenyl 2-furoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILOXANIDE FUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP4N72IW34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diloxanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015684 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Diloxanide Furoate and Its Modifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diloxanide furoate, a luminal amebicide. It details the core chemical manufacturing process, explores notable modifications to the synthetic pathway, and presents relevant quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction
This compound is an effective luminal agent for the treatment of asymptomatic amoebiasis.[1] It is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[1] The synthesis of this compound involves a multi-step process, which has been subject to modifications aimed at improving efficiency and yield. This guide will first detail the classical synthesis pathway and then elaborate on documented modifications.
Classical Synthesis Pathway
The traditional synthesis of this compound can be conceptually divided into three main stages: the synthesis of the diloxanide intermediate, the preparation of furoyl chloride, and the final condensation reaction.
Synthesis of 2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide (Diloxanide)
Synthesis of 2-Furoyl Chloride
Furoyl chloride is a key reagent in the classical synthesis of this compound. It is typically prepared from 2-furoic acid.
This method involves the reaction of 2-furoic acid with an excess of thionyl chloride.
-
Procedure: A mixture of 2-furoic acid (0.22 mol) and thionyl chloride (0.55 mol) is refluxed at 100°C for 1 hour in a three-neck flask equipped with a reflux condenser connected to an absorption device. After the reaction is complete, the setup is changed to a distillation unit. Excess thionyl chloride is first evaporated, and then the fraction at 173-174°C is collected to obtain 2-furoyl chloride.[3]
-
Yield: 79%[3]
An alternative, higher-yield method utilizing phosgene has also been patented. In this process, furoic acid is reacted with phosgene in a furoyl chloride solvent in the presence of a catalyst like N,N-dimethylformamide (DMF). This method claims a product purity of over 99.90% and a reaction yield of over 90%.
Condensation of Diloxanide and 2-Furoyl Chloride
The final step in the classical synthesis is the esterification of diloxanide with 2-furoyl chloride. This is a standard esterification reaction where the hydroxyl group of diloxanide attacks the acyl chloride.
While a specific detailed protocol for this final condensation is not available in the searched literature, it would typically involve reacting equimolar amounts of diloxanide and 2-furoyl chloride in an inert solvent in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct. The reaction would likely be carried out at a controlled temperature, and the product would be isolated through filtration and purified by recrystallization.
Modifications to the Synthesis Pathway
Modifications to the classical synthesis of this compound have been explored to improve the overall efficiency, reduce the use of hazardous reagents, and potentially increase the yield.
Improvised Synthesis via Direct Esterification (Pant et al.)
An improvised synthesis method was developed by Pant and Ramachandran to avoid the handling of the corrosive and moisture-sensitive furoyl chloride. This modified route involves the direct condensation of diloxanide with furoic acid. While the full experimental details from the original publication were not retrieved, this type of reaction is typically facilitated by a coupling agent.
A common method for such direct esterification is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5]
-
Procedure: To a solution of furoic acid and diloxanide in an anhydrous aprotic solvent (e.g., dichloromethane), a catalytic amount of DMAP is added. The mixture is cooled to 0°C, and a solution of DCC in the same solvent is added dropwise. The reaction is stirred at 0°C for a short period and then at room temperature for several hours. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.[6]
Selenium-Catalyzed Gram-Scale Synthesis
A novel, redox-neutral synthesis of this compound has been reported as part of a broader study on selenium-catalyzed para-hydroxylation of N-aryl-hydroxamic acids.[7][8] This approach represents a significant departure from the classical pathway.
The synthesis starts from a custom-prepared N-aryl-hydroxamic acid, which undergoes a selenium-catalyzed para-hydroxylation to yield the p-aminophenol intermediate. This intermediate is then acylated to form diloxanide, followed by esterification to yield this compound. The key advantage of this method is the mild reaction conditions and the avoidance of harsh reagents. The reported gram-scale synthesis of this compound was completed with a notable yield.[1]
Unfortunately, the detailed experimental protocol from the supplementary information of the published study was not accessible for this guide. However, the general conditions for the selenium-catalyzed step involve using phenylselenyl bromide (PhSeBr) as the catalyst in a solvent like 1,4-dioxane at room temperature.[9]
Quantitative Data Summary
The following tables summarize the available quantitative data for the synthesis of this compound and its intermediates.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄[10] |
| Molecular Weight | 328.1 g/mol [10] |
| Melting Point | 114-116 °C[11] |
Table 2: Synthesis of 2-Furoyl Chloride
| Method | Reagents | Yield | Purity |
| Thionyl Chloride | 2-Furoic Acid, Thionyl Chloride | 79%[3] | Not specified |
| Phosgene | 2-Furoic Acid, Phosgene, DMF | >90% | >99.90% |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹³C NMR | Spectra available on PubChem[10] |
| Mass Spec (GC-MS) | Spectrum available on PubChem[10] |
| UV-Vis | λmax: 260 nm (in aqueous solution), 258 nm (in ethanol)[11] |
| IR | Spectrum of degradation product available[12] |
Visualizations of Synthetic Pathways
The following diagrams illustrate the described synthetic pathways for this compound.
Caption: Classical Synthesis Pathway of this compound.
Caption: Modified Synthesis Pathways for this compound.
Conclusion
The synthesis of this compound can be achieved through a well-established classical pathway involving the preparation of key intermediates, diloxanide and 2-furoyl chloride, followed by their condensation. Modifications to this route, such as the direct esterification approach and the novel selenium-catalyzed synthesis, offer potential advantages in terms of safety, efficiency, and milder reaction conditions. Further research to fully elucidate the experimental details and optimize the yields of these modified pathways would be beneficial for the large-scale and sustainable production of this important pharmaceutical agent. This guide provides a foundational understanding of the synthetic landscape of this compound for professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. media.neliti.com [media.neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. Redox‐Neutral Selenium‐Catalysed Isomerisation of para‐Hydroxamic Acids into para‐Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selenium-catalysed para-amination of phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C14H11Cl2NO4 | CID 19529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Chemical Structure Elucidation of Diloxanide Furoate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diloxanide furoate, a potent luminal amebicide, is a critical therapeutic agent for the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytytica. As a prodrug, it is hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[1] The elucidation of its chemical structure is fundamental to understanding its mechanism of action, ensuring quality control in manufacturing, and guiding the development of new derivatives. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the spectroscopic and crystallographic methodologies employed. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of its chemical structure, analytical workflow, and proposed mechanism of action, offering a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound, chemically named [4-[(2,2-dichloroacetyl)-methylamino]phenyl] furan-2-carboxylate, is a white or almost white crystalline powder.[2] Its structure consists of a diloxanide moiety ester-linked to a furoic acid moiety.
| Property | Value |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄[1] |
| Molecular Weight | 328.15 g/mol [3] |
| CAS Number | 3736-81-0[1] |
| Melting Point | 114-116 °C[2] |
| Solubility | Very slightly soluble in water; soluble in alcohol (1 in 100), chloroform (1 in 25), and ether (1 in 130).[2] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the synthesis of the active drug, diloxanide, followed by its esterification with furoyl chloride. A modified method allows for the direct interaction of furoic acid with diloxanide.[2]
Experimental Protocol: Synthesis of this compound
A common synthetic route for this compound is outlined below.[2]
-
Synthesis of Diloxanide: 4-hydroxy-N-methylaniline is reacted with chloral hydrate and sodium cyanide in the presence of a base to yield diloxanide.
-
Synthesis of Furoyl Chloride: Furoic acid is reacted with a chlorinating agent, such as thionyl chloride, to produce furoyl chloride.
-
Esterification: Diloxanide is then condensed with furoyl chloride to form this compound. The crude product is purified by recrystallization.
Spectroscopic and Crystallographic Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Instrument: Bruker system operating at 300, 400, or 500 MHz for ¹H NMR and 75, 100, or 125 MHz for ¹³C NMR.[2]
-
Sample Preparation: The sample is dissolved in deuterated methanol (CH₃OD-d₄) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.[2]
-
Data Acquisition: Standard pulse programs are used for recording ¹H, ¹³C, DEPT, COSY, and HETCOR spectra.[2]
¹H NMR Spectral Data [2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.40 | s | 3H | N-CH₃ |
| 6.60 | s | 1H | CHCl₂ |
| 6.70 | d | 1H | Furan H-4 |
| 7.35 | d | 2H | Phenyl H-2, H-6 |
| 7.45 | d | 2H | Phenyl H-3, H-5 |
| 7.50 | d | 1H | Furan H-3 |
| 8.00 | s | 1H | Furan H-5 |
¹³C NMR Spectral Data [2]
| Chemical Shift (ppm) | Assignment |
| 37.5 | N-CH₃ |
| 67.0 | CHCl₂ |
| 113.0 | Furan C-4 |
| 120.0 | Furan C-3 |
| 122.5 | Phenyl C-2, C-6 |
| 130.0 | Phenyl C-3, C-5 |
| 143.0 | Phenyl C-4 |
| 145.0 | Furan C-2 |
| 148.0 | Furan C-5 |
| 150.0 | Phenyl C-1 |
| 156.0 | Ester C=O |
| 164.0 | Amide C=O |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Instrument: A standard FT-IR spectrometer.
-
Sample Preparation: The spectrum is typically obtained as a potassium bromide (KBr) disc. A small amount of the sample is ground with KBr and pressed into a thin pellet.[2]
| Wavenumber (cm⁻¹) | Assignment |
| 1727 | C=O stretch (ester)[2] |
| 1678 | C=O stretch (amide)[2] |
| 1290 | C-O stretch (ester)[2] |
| 1197, 1167, 1093 | C-N stretch and other fingerprint region absorptions[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Instrument: Shimadzu PQ-5000 mass spectrometer or equivalent.[2]
-
Method: The mass spectrum is obtained with the parent ion undergoing collision with a carrier gas such as helium.[2]
| m/z | Proposed Fragment |
| 328 | [M]⁺ (Molecular ion)[2] |
| 233 | [M - C₄H₃O₂]⁺ |
| 121 | [C₆H₄(NCH₃)CO]⁺ |
| 95 | [C₄H₃O-CO]⁺ (Base peak)[2] |
X-Ray Crystallography
X-ray powder diffraction (XRPD) is used to analyze the crystalline structure of the compound.
-
Instrument: Philips PW-1710 diffractometer.[2]
-
Radiation Source: Copper Kα radiation.[2]
-
Data Acquisition: The diffraction pattern is recorded, and the scattering angles (2θ), d-spacings, and relative intensities are determined.[2]
| Scattering Angle (2θ) | d-Spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 100 |
| 15.8 | 5.60 | 85 |
| 21.2 | 4.19 | 70 |
| 24.7 | 3.60 | 65 |
| 28.3 | 3.15 | 50 |
Note: The above data is a representation of typical XRPD results and may vary slightly between samples.
Mechanism of Action
This compound is a prodrug that is hydrolyzed in the gastrointestinal tract to release its active metabolite, diloxanide.[4] The precise molecular target of diloxanide has not been fully elucidated. However, it is believed to exert its amoebicidal effect by disrupting the metabolism of Entamoeba histolytica trophozoites.[4] This disruption is thought to involve the inhibition of protein synthesis and essential enzymes that are critical for the parasite's survival, ultimately leading to its death.[4]
Conclusion
The chemical structure of this compound has been unequivocally established through a combination of modern spectroscopic and crystallographic techniques. This in-depth guide has provided the fundamental data and experimental protocols necessary for its identification and characterization. A thorough understanding of its structure is paramount for quality control, regulatory compliance, and the rational design of future antiprotozoal agents. The continued application of these analytical methodologies will be essential for advancing research and development in the field of infectious disease therapeutics.
References
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Diloxanide Furoate Against Entamoeba histolytica
For Immediate Release
December 14, 2025
This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of diloxanide furoate, a key luminal amoebicide, against the protozoan parasite Entamoeba histolytica. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antiparasitic agents.
Executive Summary
This compound is an essential drug for the treatment of asymptomatic intestinal amoebiasis.[1] It functions as a prodrug, being hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[1][2] The primary proposed mechanism of action of diloxanide is the inhibition of protein synthesis in E. histolytica trophozoites, the active, replicating form of the parasite.[1][3][4] This hypothesis is largely based on the structural similarity of diloxanide's dichloroacetamide group to that of chloramphenicol, a well-known inhibitor of bacterial protein synthesis.[1][3] Despite its long-standing clinical use, the precise molecular target of diloxanide within the parasite remains to be definitively elucidated, and there is a notable scarcity of quantitative in vitro efficacy data in the scientific literature.[1][5] This guide summarizes the available evidence, details hypothetical experimental protocols to further investigate the proposed mechanism, and presents the limited quantitative data available.
Pharmacokinetics and Activation
This compound is administered orally as an ester.[2] This ester form is crucial for its therapeutic efficacy, as it is slowly absorbed from the gastrointestinal tract, allowing it to reach a high concentration in the intestinal lumen where the amoebic infection resides.[6] In the gut, intestinal and/or bacterial esterases hydrolyze this compound into its active form, diloxanide, and furoic acid.[7][8] While a significant portion of the liberated diloxanide is absorbed, conjugated in the liver, and excreted in the urine, a therapeutically effective concentration remains in the intestine to exert its amoebicidal effect.[2][8]
Figure 1: Proposed Mechanism of Action of this compound.
The Core Mechanism: Inhibition of Protein Synthesis
The prevailing hypothesis for diloxanide's amoebicidal activity is its ability to disrupt protein synthesis in E. histolytica trophozoites.[1][3][4] This disruption of essential protein production is believed to lead to the parasite's death.[1]
The Chloramphenicol Analogy
The basis for the protein synthesis inhibition theory stems from the structural similarity between diloxanide and chloramphenicol. Both molecules possess a dichloroacetamide group, which in chloramphenicol is known to bind to the 50S ribosomal subunit in bacteria, thereby inhibiting the peptidyl transferase step of protein elongation. It is postulated that diloxanide may act in a similar manner on the ribosomes of E. histolytica. However, it is important to note that direct experimental evidence confirming this interaction in the parasite is lacking in the current body of literature.
Quantitative Data on Amoebicidal Activity
A significant knowledge gap exists regarding the in vitro susceptibility of E. histolytica to this compound, with a notable lack of standardized 50% inhibitory concentration (IC50) values.[1][5] The available data is limited, with some studies reporting Minimum Inhibitory Concentration (MIC) values. For comparative purposes, the table below includes the available data for this compound and IC50 values for other commonly used amoebicidal agents.
| Compound | Strain of E. histolytica | Culture Condition | Assay Type | Efficacy Metric | Value | Reference |
| This compound | BYso | With bacteria | Not specified | MIC | 2.5 µg/mL | [7] |
| This compound | SFL3 | With Crithidia sp. | Not specified | MIC | 2.5 µg/mL | [7] |
| Metronidazole | HM1:IMSS (Reference) | Axenic | NBT Reduction | IC50 | 9.5 µM | [9] |
| Metronidazole | Clinical Isolates | Monoxenic | NBT Reduction | IC50 | 13.2 µM | [9] |
| Tinidazole | HM1:IMSS (Reference) | Axenic | NBT Reduction | IC50 | 10.2 µM | [9] |
| Tinidazole | Clinical Isolates | Monoxenic | NBT Reduction | IC50 | 12.4 µM | [9] |
| Emetine | HM1:IMSS (Reference) | Axenic | NBT Reduction | IC50 | 29.9 µM | [9] |
| Emetine | Clinical Isolates | Monoxenic | NBT Reduction | IC50 | 31.2 µM | [9] |
| Chloroquine | HM1:IMSS (Reference) | Axenic | NBT Reduction | IC50 | 15.5 µM | [9] |
| Chloroquine | Clinical Isolates | Monoxenic | NBT Reduction | IC50 | 26.3 µM | [9] |
Proposed Experimental Protocols for Mechanism Elucidation
To address the existing gaps in our understanding of diloxanide's mechanism of action, the following experimental protocols are proposed.
In Vitro Susceptibility Testing
This protocol is designed to determine the IC50 value of diloxanide against axenically cultured E. histolytica trophozoites.
-
Parasite Culture: E. histolytica trophozoites (e.g., HM1:IMSS strain) are cultured axenically in TYI-S-33 medium at 37°C.
-
Drug Preparation: A stock solution of diloxanide is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. A solvent control with the same final DMSO concentration should be included.
-
Assay Setup: Trophozoites in the logarithmic growth phase are harvested and their concentration adjusted. A defined number of trophozoites are seeded into a 96-well microtiter plate containing the different drug concentrations.
-
Incubation: The plate is incubated at 37°C for 48 to 72 hours.
-
Viability Assessment: Parasite viability is assessed using a colorimetric assay, such as the Nitroblue Tetrazolium (NBT) reduction assay or by direct counting using a hemocytometer with a viability dye (e.g., trypan blue).
-
Data Analysis: The percentage of growth inhibition is calculated for each drug concentration relative to the solvent control. The IC50 value is determined by fitting the data to a dose-response curve.
Radiolabeled Amino Acid Incorporation Assay
This protocol aims to directly test the hypothesis that diloxanide inhibits protein synthesis.
-
Parasite Preparation: E. histolytica trophozoites are cultured and harvested as described above. The parasites are then washed and resuspended in a medium lacking the amino acid to be used for labeling.
-
Drug Exposure: The trophozoites are pre-incubated with varying concentrations of diloxanide for a defined period.
-
Radiolabeling: A radiolabeled amino acid (e.g., [3H]-leucine or [35S]-methionine) is added to the culture.
-
Incubation: The parasites are incubated for a short period to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.
-
Protein Precipitation: The incubation is stopped, and the proteins are precipitated using trichloroacetic acid (TCA).
-
Quantification: The amount of incorporated radioactivity in the protein precipitate is measured using a scintillation counter.
-
Data Analysis: The level of radiolabeled amino acid incorporation at different diloxanide concentrations is compared to the untreated control to determine the effect on protein synthesis.
Figure 2: Experimental Workflow for Radiolabeled Amino Acid Incorporation Assay.
Future Directions and Conclusion
While this compound remains a clinically effective luminal amoebicide, its precise mechanism of action is not fully understood.[3][4] The prevailing hypothesis of protein synthesis inhibition, based on structural analogy to chloramphenicol, requires direct experimental validation.[1] Future research should focus on elucidating the specific molecular target of diloxanide within the E. histolytica ribosome or associated protein synthesis machinery. Structure-activity relationship studies on diloxanide derivatives could also provide valuable insights for the development of more potent and targeted amoebicidal agents.[3] The execution of robust in vitro studies to generate standardized quantitative data, such as IC50 values, is critical for a more complete understanding of this important antiparasitic drug. Addressing these knowledge gaps will not only enhance our fundamental understanding of how this drug works but also pave the way for the rational design of next-generation amoebicides.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 3. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. e-lactancia.org [e-lactancia.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Molecular Targets of Diloxanide in Trophozoites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diloxanide, primarily administered as its prodrug Diloxanide furoate, is a cornerstone in the treatment of asymptomatic intestinal amoebiasis caused by Entamoeba histolytica. Despite its long-standing clinical use, the precise molecular targets and mechanism of action within the trophozoite stage of the parasite remain an area of active investigation. This technical guide synthesizes the current understanding of Diloxanide's activity, focusing on its hypothesized molecular targets. It provides an in-depth overview of the experimental protocols used to assess its amoebicidal effects and presents the available quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of anti-protozoal drug development.
Introduction
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, poses a significant global health challenge. This compound is a luminal amoebicide, meaning it acts primarily within the gastrointestinal lumen to eradicate the parasite.[1] It is particularly effective against the trophozoite stage, preventing the formation of cysts which are responsible for transmission.[2][3] While clinically effective, a complete understanding of its molecular interactions within the parasite is not yet fully achieved.[2][4][5] This guide will delve into the prevailing hypothesis regarding its mechanism of action and the experimental frameworks used to study it.
Proposed Mechanism of Action
This compound is administered orally and undergoes hydrolysis in the gastrointestinal tract to release its active form, Diloxanide.[1][4][6] The leading hypothesis for Diloxanide's amoebicidal activity centers on the inhibition of protein synthesis in E. histolytica trophozoites.[1][6] This proposed mechanism is largely based on the structural analogy between Diloxanide's dichloroacetamide group and that of chloramphenicol, a well-characterized inhibitor of bacterial protein synthesis.[1][2][7] By disrupting the production of essential proteins, Diloxanide is thought to halt the growth and replication of trophozoites, ultimately leading to parasite death.[1][4]
It is important to note that while this is the most supported theory, other mechanisms, such as the disruption of other essential metabolic pathways, have also been suggested.[4] However, the inhibition of protein synthesis remains the most compelling explanation for its observed effects.
Proposed mechanism of action of Diloxanide against E. histolytica.
Quantitative Data on Amoebicidal Activity
The in vitro efficacy of Diloxanide is typically quantified by determining its Minimum Inhibitory Concentration (MIC) or its 50% inhibitory concentration (IC50). These values can vary depending on the strain of E. histolytica, culture conditions, and the specific assay used.[8] The following table summarizes the available quantitative data from in vitro studies.
| Strain of E. histolytica | Culture Condition | Assay Type | Efficacy Metric | Value (µg/mL) | Reference |
| BYso | With bacteria | Not specified | MIC | 2.5 | [8] |
| SFL3 | With Crithidia sp. | Not specified | MIC | 2.5 | [8] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the amoebicidal activity of Diloxanide.
In Vitro Susceptibility Testing
This protocol outlines a general method for determining the in vitro susceptibility of E. histolytica trophozoites to Diloxanide.[6]
Materials:
-
E. histolytica trophozoite culture (e.g., HM1:IMSS strain)
-
TYI-S-33 medium supplemented with bovine serum
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Inverted microscope
-
Hemocytometer
-
Trypan blue solution
Protocol:
-
Culture Preparation: E. histolytica trophozoites are cultured in TYI-S-33 medium at 37°C. Trophozoites are harvested during the logarithmic growth phase.
-
Drug Dilution: Serial dilutions of this compound are prepared in the culture medium. A solvent control (DMSO) must be included.
-
Inoculation: A defined number of trophozoites are added to each well of the 96-well plate containing the different drug concentrations. A drug-free control is also included.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Viability Assessment: The number of viable trophozoites in each well is determined using a hemocytometer and trypan blue exclusion.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Workflow for in vitro amoebicidal susceptibility testing.
Future Research Directions
The elucidation of the precise molecular targets of Diloxanide in E. histolytica trophozoites is a critical area for future research.[1] Key areas of investigation should include:
-
Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific cellular components that interact with Diloxanide.
-
Validation of Protein Synthesis Inhibition: Utilizing in vitro translation assays with E. histolytica ribosomal preparations to directly assess the inhibitory effect of Diloxanide on protein synthesis.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating novel derivatives of Diloxanide to identify the key structural features required for its amoebicidal activity and to potentially develop more potent compounds.[7]
Conclusion
While the exact molecular target of Diloxanide in E. histolytica trophozoites remains to be definitively identified, the current evidence strongly points towards the inhibition of protein synthesis.[1][2] This technical guide has provided a comprehensive overview of the proposed mechanism of action, the available quantitative data, and the key experimental protocols used to study this important anti-protozoal agent. Further research is essential to fully unravel the molecular intricacies of Diloxanide's amoebicidal activity, which will be invaluable for the development of new and improved therapies for amoebiasis.
References
- 1. benchchem.com [benchchem.com]
- 2. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-lactancia.org [e-lactancia.org]
- 4. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 5. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Crystallographic Insights into Diloxanide Furoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystallographic studies on Diloxanide furoate, an essential luminal amebicide. The following sections detail its crystal structure, experimental protocols for its characterization, and a summary of its crystallographic data, offering a comprehensive resource for researchers in drug development and materials science.
Introduction
This compound, the furoate ester of diloxanide, is a primary agent in the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica.[1][2] It functions as a prodrug, hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[1][2] While its precise mechanism of action remains to be fully elucidated, its efficacy is well-established.[1] Understanding the solid-state structure of this compound is crucial for drug formulation, stability, and bioavailability. This guide summarizes the key findings from single-crystal and powder X-ray diffraction studies.
Crystallographic Data
The solid-state structure of this compound has been characterized by both single-crystal and powder X-ray diffraction techniques. The crystallographic data provides fundamental information about the drug's molecular arrangement and physical properties.
Single-Crystal X-ray Diffraction Data
The single-crystal structure of this compound provides a precise three-dimensional arrangement of atoms in the crystalline lattice. The data, deposited in the Crystallography Open Database (COD) under the deposition number 1528148, reveals a monoclinic crystal system with the space group P2₁/c.
Table 1: Single-Crystal Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.334(2) |
| b (Å) | 12.018(3) |
| c (Å) | 11.660(3) |
| α (°) | 90 |
| β (°) | 98.49(2) |
| γ (°) | 90 |
| Volume (ų) | 1433.1(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.516 |
| Radiation Type | MoKα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 293 |
Data obtained from the Crystallography Open Database (COD), deposition number 1528148.
Powder X-ray Diffraction Data
Powder X-ray diffraction (PXRD) is a valuable technique for routine identification and quality control of crystalline pharmaceutical ingredients. The PXRD pattern of this compound exhibits a characteristic set of peaks.[3]
Table 2: Powder X-ray Diffraction Data for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.25 | 8.62 | 100.0 |
| 12.80 | 6.91 | 25.0 |
| 14.50 | 6.10 | 15.0 |
| 15.90 | 5.57 | 20.0 |
| 18.30 | 4.84 | 30.0 |
| 20.60 | 4.31 | 40.0 |
| 21.80 | 4.07 | 35.0 |
| 23.20 | 3.83 | 50.0 |
| 24.50 | 3.63 | 60.0 |
| 25.80 | 3.45 | 55.0 |
| 27.20 | 3.27 | 45.0 |
| 28.50 | 3.13 | 30.0 |
| 29.90 | 2.98 | 25.0 |
Data sourced from a study published on ResearchGate.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of crystallographic studies. The following sections outline the experimental procedures for the synthesis, single-crystal growth, and X-ray diffraction analysis of this compound.
Synthesis of this compound
A modified synthetic procedure for this compound involves the direct interaction of furoic acid with diloxanide, which circumvents the need to handle the more hazardous furoyl chloride.[3]
Single-Crystal Growth
Obtaining high-quality single crystals is a prerequisite for single-crystal X-ray diffraction analysis. While the specific crystallization conditions for the deposited structure are not detailed in the publication, a general approach for growing single crystals of small organic molecules from solution is the slow evaporation method.
Protocol:
-
Solvent Selection: Choose a solvent or solvent mixture in which this compound has moderate solubility.
-
Dissolution: Dissolve the compound in the chosen solvent with gentle heating if necessary to achieve a clear, saturated, or slightly supersaturated solution.
-
Filtration: Filter the warm solution to remove any insoluble impurities.
-
Crystallization: Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent at a constant, controlled temperature.
-
Crystal Growth: Allow the solution to stand undisturbed for several days to weeks. Crystals will form as the solvent evaporates and the solution becomes supersaturated.
-
Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the solution and dry them.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure was performed using a single-crystal X-ray diffractometer.
Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.
-
Data Processing: The collected diffraction intensities are indexed, integrated, and corrected for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates and other crystallographic parameters.
Powder X-ray Diffraction Analysis
The powder X-ray diffraction pattern was obtained using a Philips PW-1710 diffractometer.[3]
Protocol:
-
Sample Preparation: A representative sample of this compound is finely ground to ensure a random orientation of the crystallites. The powder is then mounted on a sample holder.
-
Instrument Setup: The analysis was performed on a Philips PW-1710 diffractometer equipped with a single crystal monochromator and using Copper Kα radiation.[3]
-
Data Collection: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram is analyzed to determine the positions (2θ), d-spacings, and relative intensities of the diffraction peaks.
Conclusion
The crystallographic data presented in this guide provide a foundational understanding of the solid-state structure of this compound. The single-crystal X-ray diffraction data offers a precise molecular conformation and packing arrangement, while the powder X-ray diffraction data serves as a valuable fingerprint for identification and quality control. The detailed experimental protocols provide a basis for further crystallographic investigations and for the development of robust analytical methods for this important pharmaceutical compound.
References
Physicochemical Properties of Diloxanide Furoate: A Technical Guide for Drug Development
Introduction
Diloxanide furoate is a luminal amebicide effective in the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica.[1][2][3] It functions as a prodrug, being hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[4][5][6][7][8] A thorough understanding of its physicochemical properties is paramount for the successful development of robust and effective pharmaceutical formulations. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, along with detailed experimental protocols for their determination.
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound.
Table 1: General Physicochemical Properties
| Property | Value | References |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | [1][2][5] |
| Molecular Weight | 328.15 g/mol | [1][5][9] |
| Appearance | White or almost white, crystalline powder; odorless or almost odorless, and tasteless. | [3][10] |
| Melting Point | 111-114 °C | [1][5] |
| 114-116 °C | [10] | |
| 107-110 °C | [9] | |
| pKa (Predicted) | -0.50 ± 0.50 | [1] |
| logP (Theoretical) | 1.42 ± 0.55 | [10] |
| 3.09 | [11] | |
| BCS Classification | Class 4 | [1] |
| Low Solubility, Low Permeability | [12][13] |
Table 2: Solubility of this compound
| Solvent | Solubility | References |
| Water | < 0.1 mg/mL (Insoluble) | [5] |
| Very slightly soluble | ||
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (152.37 mM) | [5] |
| Ethanol | 20 mg/mL (60.95 mM) (ultrasonic needed) | [5][14] |
| 1 in 100 | [10] | |
| Methanol | 10 mg/mL (30.47 mM) (sonication recommended) | [5] |
| Slightly Soluble | [1][9] | |
| Chloroform | Slightly Soluble | [1][5][9] |
| 1 in 25 | [10] | |
| Ether | 1 in 130 | [10] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical parameters of an active pharmaceutical ingredient (API) like this compound are crucial for reproducibility and regulatory compliance.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and enthalpy of fusion of a substance.
Methodology: A small, accurately weighed sample of this compound is placed in an aluminum pan. The pan is then hermetically sealed and placed in the DSC instrument alongside an empty reference pan. The instrument heats both pans at a controlled rate, typically 10°C/minute, over a specified temperature range (e.g., 100-250°C).[10] The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature. A single melting endotherm is observed, with the onset temperature and the peak maximum corresponding to the melting range.[10] The area under the peak is integrated to calculate the enthalpy of fusion.[10]
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[15]
Methodology: An excess amount of this compound is added to a series of vials containing aqueous media of different pH values (typically covering the physiological range of 1.2 to 6.8).[15][16] The vials are then agitated in a mechanical shaker or orbital shaker at a constant temperature (e.g., 37 ± 1 °C) for a predetermined period to allow the system to reach equilibrium.[16] Preliminary experiments are conducted to determine the time required to reach equilibrium.[16] After reaching equilibrium, the samples are allowed to settle, and the supernatant is separated from the undissolved solid by centrifugation or filtration. The concentration of this compound in the clear supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A minimum of three replicate determinations at each pH condition is recommended.[16]
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[17][18][19]
Methodology:
-
Preparation: A known concentration of this compound is dissolved in a suitable solvent or co-solvent system. The solution is then made acidic (e.g., to pH 1.8-2.0) with a standard acid solution (e.g., 0.1 M HCl).[17] The ionic strength of the solution is kept constant using an electrolyte such as 0.15 M KCl.[17]
-
Titration: The solution is placed in a reaction vessel equipped with a magnetic stirrer and a calibrated pH electrode.[17][19] A standard basic solution (e.g., 0.1 M NaOH) is gradually added to the solution in small increments.[17]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate. The titration is continued until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[17]
-
Analysis: The titration curve (pH versus volume of titrant added) is plotted. The inflection point of the curve corresponds to the pKa of the compound. For more accurate determination, the second derivative of the titration curve can be calculated, where the peak corresponds to the pKa.[18] The experiment should be performed in triplicate to ensure reliability.[17]
Crystal Polymorphism Screening
Polymorphism is the ability of a solid material to exist in more than one crystalline form.[20][21] Screening for polymorphs is a critical step in drug development as different polymorphs can have different physicochemical properties, including solubility and stability.[21][22]
Methodology: A high-throughput polymorph screen aims to recrystallize the API under a wide range of conditions.[20]
-
Solvent Selection: A diverse library of solvents with varying polarities and hydrogen bonding capabilities is selected.
-
Crystallization Methods: Various crystallization techniques are employed, including:
-
Cooling Crystallization: A saturated solution of the API at an elevated temperature is slowly cooled to induce crystallization.
-
Evaporation: The solvent is slowly evaporated from a solution of the API at a constant temperature.
-
Anti-solvent Addition: An anti-solvent (a solvent in which the API is poorly soluble) is added to a solution of the API to induce precipitation.
-
Slurry Experiments: A suspension of the API in a solvent is stirred for an extended period, allowing for the conversion to the most stable polymorphic form at that temperature.
-
-
Analysis: The resulting solid forms are harvested and analyzed using techniques such as:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying different crystalline forms, as each polymorph will have a unique diffraction pattern.[20][21][22]
-
Differential Scanning Calorimetry (DSC): To identify melting points and phase transitions.
-
Thermogravimetric Analysis (TGA): To identify solvates and hydrates.
-
Raman and Infrared Spectroscopy: To detect differences in molecular vibrations between polymorphs.
-
Visualizations
Mechanism of Action and Metabolism
This compound is a prodrug that is hydrolyzed to its active form, diloxanide, which is thought to exert its amoebicidal effect by disrupting the parasite's metabolism.
Caption: Metabolic pathway and mechanism of action of this compound.
Experimental Workflow for Polymorph Screening
A systematic workflow is essential for a comprehensive polymorph screen.
Caption: A typical experimental workflow for polymorph screening of an API.
Workflow for Preparation of this compound Stock Solution
Accurate preparation of stock solutions is critical for reproducible in vitro assays.
Caption: Workflow for preparing a this compound stock solution for in vitro assays.
References
- 1. This compound CAS#: 3736-81-0 [m.chemicalbook.com]
- 2. This compound | C14H11Cl2NO4 | CID 19529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Diloxanide | C9H9Cl2NO2 | CID 11367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diloxanide - Wikipedia [en.wikipedia.org]
- 8. mims.com [mims.com]
- 9. This compound | 3736-81-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound [drugcentral.org]
- 12. gmp-compliance.org [gmp-compliance.org]
- 13. fda.gov.ph [fda.gov.ph]
- 14. benchchem.com [benchchem.com]
- 15. who.int [who.int]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. scribd.com [scribd.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. Screening and controlling API polymorphs [events.malvernpanalytical.com]
- 22. pharmtech.com [pharmtech.com]
An In-depth Technical Guide to the Prodrug Conversion of Diloxanide Furoate to Diloxanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biotransformation of the prodrug Diloxanide furoate into its active therapeutic agent, Diloxanide. The document details the metabolic pathways, presents key quantitative data, and outlines experimental methodologies relevant to studying this conversion.
Introduction
This compound is an effective luminal amebicide used in the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica.[1][2] It is administered as an ester prodrug to ensure its delivery to the site of action within the gastrointestinal tract.[3][4][5] The conversion to the active form, Diloxanide, is a critical step for its therapeutic efficacy. This guide delves into the technical aspects of this prodrug conversion.
The Metabolic Pathway: From Prodrug to Active Compound
The conversion of this compound to Diloxanide is a one-step hydrolysis reaction. This process primarily occurs in the intestinal lumen before the drug is absorbed into systemic circulation.[1][3][6]
-
Reaction: Hydrolysis of the ester bond.
-
Products: The reaction yields the active drug, Diloxanide, and an inactive byproduct, furoic acid.[1][6][7]
-
Catalysts: The hydrolysis is facilitated by non-specific esterases present in the gut and those produced by the intestinal microbiota.[6][8]
Following its formation, a significant portion of the active Diloxanide is absorbed. In the systemic circulation, it undergoes extensive phase II metabolism, primarily through glucuronidation, rendering it inactive.[1][7]
Below is a diagram illustrating the metabolic journey of this compound.
Quantitative Pharmacokinetic Data
The efficiency of the prodrug conversion and subsequent absorption and elimination of Diloxanide are summarized in the tables below.
Table 1: Bioavailability and Systemic Distribution
| Parameter | Value | Reference |
| Bioavailability of Diloxanide | ~90% | [1][2] |
| Free Diloxanide in Circulation | ~1% | [1][7] |
| Diloxanide Glucuronide in Circulation | ~99% | [1][7] |
| Time to Peak Concentration | ~2 hours | [1] |
| Duration of Action | ~6 hours | [1] |
Table 2: Excretion Profile
| Route | Metabolite Form | Percentage of Dose | Reference |
| Renal | Diloxanide Glucuronide | ~90% | [1][4][7] |
| Fecal | Diloxanide | ~10% | [1][4][7] |
Experimental Protocols for Studying Prodrug Conversion
Detailed experimental protocols for the specific conversion of this compound are not extensively published. However, a general workflow for investigating the hydrolysis of an ester prodrug can be adapted. This typically involves in vitro assays to simulate physiological conditions.
A. General Workflow for In Vitro Prodrug Hydrolysis Assay
The following diagram outlines a typical experimental workflow to assess the stability and enzymatic conversion of an ester prodrug like this compound.
B. Detailed Methodologies
-
Preparation of Solutions:
-
A stock solution of this compound should be prepared in a suitable organic solvent like DMSO due to its low aqueous solubility.[9]
-
Working solutions are prepared by diluting the stock in various aqueous media, such as:
-
-
Incubation and Sampling:
-
The reaction is initiated by adding the prodrug to the pre-warmed incubation medium at 37°C.
-
Aliquots are withdrawn at predetermined time intervals.
-
The enzymatic reaction in biological samples is stopped immediately by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.
-
-
Analytical Quantification:
-
The concentrations of both the remaining this compound and the formed Diloxanide are quantified using a validated analytical method.
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the standard for such analyses.[10][13] A reversed-phase C18 column is commonly used.[13]
-
A calibration curve for both the prodrug and the active drug must be established to ensure accurate quantification.[14]
-
-
Data Analysis:
-
The rate of disappearance of the prodrug and the rate of appearance of the active drug are plotted against time.
-
From these plots, key kinetic parameters such as the hydrolysis rate constant and the half-life (t½) of the prodrug under different conditions can be calculated.
-
Conclusion
This compound serves as an excellent example of a successful prodrug strategy, where an inactive ester form is used to deliver the active drug, Diloxanide, to the intestinal lumen. Its conversion is a straightforward hydrolysis reaction mediated by gut esterases. While the overarching mechanism is well-understood, further research could focus on identifying the specific human and microbial enzymes responsible for this biotransformation and more precisely quantifying their kinetic parameters. The experimental framework provided herein offers a robust starting point for such investigations, which are crucial for the development of future prodrugs with optimized delivery and activation profiles.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. Diloxanide | C9H9Cl2NO2 | CID 11367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 4. Diloxanide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. This compound | C14H11Cl2NO4 | CID 19529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
- 12. Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. saspublishers.com [saspublishers.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antiprotozoal Spectrum of Diloxanide Furoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diloxanide furoate, a dichloroacetamide derivative, has been a cornerstone in the management of intestinal protozoal infections for decades. This technical guide provides a comprehensive review of its antiprotozoal spectrum, with a primary focus on its efficacy, mechanism of action, and the experimental methodologies used for its evaluation. While its clinical utility against Entamoeba histolytica is well-established, particularly in asymptomatic cyst passers, its activity against other protozoa such as Giardia lamblia has also been investigated, often in combination with other agents. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of its proposed mechanism and experimental workflows to serve as a valuable resource for researchers in the field of antiprotozoal drug discovery and development.
Introduction
Protozoal infections remain a significant global health burden, particularly in regions with inadequate sanitation and limited access to clean water. Amoebiasis, caused by Entamoeba histolytica, is a prime example, leading to significant morbidity and mortality. This compound was first synthesized in 1956 and has since been utilized as a primary agent for the treatment of asymptomatic intestinal amoebiasis.[1] It is a luminal amoebicide, meaning its action is confined to the gastrointestinal tract.[2] The prodrug, this compound, is hydrolyzed in the gut to its active form, diloxanide.[3] This guide delves into the specifics of its antiprotozoal activity, collating data and methodologies pertinent to the scientific community.
Antiprotozoal Spectrum and Efficacy
The primary and most well-documented application of this compound is in the treatment of infections caused by Entamoeba histolytica. However, its clinical efficacy has also been assessed against other intestinal protozoa.
Entamoeba histolytica
This compound is considered a first-line treatment for asymptomatic individuals who are passing E. histolytica cysts.[4] Its efficacy as a luminal agent is critical in eradicating the parasite from the gut and preventing transmission.
Clinical Efficacy:
Clinical studies have demonstrated high cure rates in asymptomatic carriers. A study by the Centers for Disease Control (CDC) spanning 14 years reported a parasitological cure rate of 86% in asymptomatic cyst passers who completed a full 10-day course of treatment.[5] In contrast, a randomized study comparing paromomycin and this compound in asymptomatic carriers showed a significantly higher cure rate for paromomycin (85%) compared to diloxanide (51%) at day 20.[6] When used in combination with a tissue amoebicide like metronidazole for invasive amoebiasis, this compound serves to eliminate the intraluminal cysts that are not effectively targeted by metronidazole alone.[6]
In Vitro Susceptibility:
A significant knowledge gap exists regarding the in vitro susceptibility of E. histolytica to this compound, with a lack of standardized IC50 (50% inhibitory concentration) or MIC (Minimum Inhibitory Concentration) values reported in the literature.[7] This is partly because its primary application as a luminal agent makes clinical efficacy in clearing cysts the more relevant measure. However, some sources provide estimated MIC values which can vary depending on the strain and culture conditions.[4]
| Protozoan Species | Condition | Drug Regimen | Cure Rate (%) | Reference |
| Entamoeba histolytica | Asymptomatic cyst passers | This compound (500 mg, 3 times daily for 10 days) | 86% | [5] |
| Entamoeba histolytica | Asymptomatic cyst passers | This compound | 51% | [6] |
| Entamoeba histolytica | Amoebiasis | This compound with Metronidazole | 98% (parasitological) | [1] |
| Giardia lamblia | Giardiasis | This compound with Metronidazole | 92% (parasitological) | [1] |
Giardia lamblia
While not a primary treatment for giardiasis, this compound has been evaluated in combination with other drugs. A clinical study investigating a combination of this compound and metronidazole for giardiasis reported a parasitological cure rate of 92%.[1] However, data on the efficacy of this compound as a monotherapy for giardiasis is limited, and other agents like metronidazole, tinidazole, and nitazoxanide are more commonly recommended.[8]
Other Protozoa
There is a lack of significant evidence in the reviewed literature to support the clinical efficacy of this compound against other protozoa such as Trichomonas vaginalis and Balantidium coli. The standard treatments for these infections typically involve other antimicrobial agents.[9][10]
Mechanism of Action
The precise molecular mechanism of action of diloxanide is not fully elucidated.[3][11][12] However, it is widely believed to exert its amoebicidal effect by disrupting protein synthesis in the trophozoite stage of E. histolytica.[3]
Proposed Mechanism:
-
Prodrug Activation: this compound is a prodrug that is hydrolyzed in the intestinal lumen to release the active compound, diloxanide.[2][6]
-
Inhibition of Protein Synthesis: The dichloroacetamide moiety of diloxanide is structurally similar to chloramphenicol, a known inhibitor of bacterial protein synthesis. It is hypothesized that diloxanide acts on the parasite's ribosomes, thereby inhibiting the elongation of polypeptide chains and leading to cell death.[13] This disruption of essential protein production ultimately kills the parasite.[7]
Due to the limited understanding of the specific signaling pathways involved, a detailed pathway diagram cannot be constructed. However, the proposed mechanism is illustrated below.
References
- 1. annalskemu.org [annalskemu.org]
- 2. Diloxanide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. This compound for treating asymptomatic Entamoeba histolytica cyst passers: 14 years' experience in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. benchchem.com [benchchem.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Clinical Treatment of Balantidium coli infection | Balantidium coli | CDC [cdc.gov]
- 10. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 3736-81-0 | FD63298 | Biosynth [biosynth.com]
- 12. e-lactancia.org [e-lactancia.org]
- 13. researchgate.net [researchgate.net]
The Historical Development and Discovery of Diloxanide Furoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diloxanide furoate, a luminal amoebicide, has been a cornerstone in the treatment of asymptomatic intestinal amoebiasis caused by Entamoeba histolytica. This technical guide provides a comprehensive overview of its historical development, from its discovery and synthesis to its mechanism of action and pivotal clinical findings. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.
Historical Development and Discovery
This compound was discovered by Boots UK in 1956 and introduced as Furamide. It emerged from research into α,α-dichloroacetamides that demonstrated amoebicidal properties.[1] It is recognized by the World Health Organization and is on its List of Essential Medicines.[2]
Synthesis of this compound
This compound is synthesized through a multi-step process. The following is a general protocol based on described chemical reactions.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
4-hydroxy-N-methylaniline
-
Sodium cyanide
-
Chloral hydrate
-
Base (e.g., sodium hydroxide)
-
Furfuraldehyde
-
Sodium hypochlorite
-
Sulfonyl chloride or a suitable condensing agent
-
Appropriate solvents
Procedure:
-
Synthesis of Diloxanide: The initial step involves the reaction of 4-hydroxy-N-methylaniline with sodium cyanide and chloral hydrate in the presence of a base to produce diloxanide.[1]
-
Synthesis of Furoic Acid: Furoic acid is prepared by the hypochlorite oxidation of furfuraldehyde at a low temperature.[3]
-
Formation of Furoyl Chloride: Furoic acid is then reacted with sulfonyl chloride to form furoyl chloride.[3]
-
Esterification: Finally, diloxanide is condensed with furoyl chloride to yield this compound. An alternative modified procedure involves the direct interaction of furoic acid with diloxanide, eliminating the need to handle furoyl chloride.[1][3]
-
Purification: The final product is purified through appropriate recrystallization techniques to obtain a white or almost white crystalline powder.[3]
Mechanism of Action
This compound is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[1][4] While the precise molecular target has not been fully elucidated, it is widely believed that diloxanide exerts its amoebicidal effect by inhibiting protein synthesis in E. histolytica trophozoites.[2][4][5] This action is thought to be due to the structural similarity of the dichloroacetamide group of diloxanide to chloramphenicol, a known inhibitor of bacterial protein synthesis.[2][5] By disrupting essential protein production, diloxanide leads to the death of the parasite.[2]
Proposed Mechanism of Action of this compound.
Pharmacokinetics
This compound is slowly absorbed from the gastrointestinal tract, which allows it to maintain a high concentration in the intestinal lumen where the amoebae reside.[6] The parent compound, diloxanide, is rapidly absorbed with a bioavailability of approximately 90%.[6] In the systemic circulation, 99% of diloxanide exists as an inactive glucuronide conjugate, with only 1% as free diloxanide.[6] Elimination is primarily renal, with about 90% of the drug excreted in the urine as the glucuronide metabolite, and the remaining 10% in the feces as diloxanide.[6]
| Pharmacokinetic Parameter | Value |
| Bioavailability (as diloxanide) | ~90%[6] |
| Time to Peak Concentration | ~2 hours[6] |
| Duration of Action | ~6 hours[6] |
| Protein Binding | 99% as glucuronide[6] |
| Elimination | 90% Renal, 10% Fecal[6] |
Clinical Efficacy
This compound is primarily indicated for the treatment of asymptomatic intestinal amoebiasis (cyst passers).[6] The standard adult dosage is 500 mg administered orally three times daily for 10 days.[1]
| Study | Patient Population | Dosage | Parasitological Cure Rate | Reference |
| Study 1 | Asymptomatic homosexual men | 500 mg TID for 10 days | 93% | [7][8] |
| Study 2 | Asymptomatic homosexual men | 500 mg TID for 10 days | 88% | [7][8] |
| CDC Experience (1977-1990) | Asymptomatic cyst passers | Full 10-day course | 86% | [9][10] |
| Wolfe (1973) | Nondysenteric intestinal amebiasis | 500 mg TID for 10 days | 83% | [11][12] |
Experimental Protocols for Amoebicidal Activity
The amoebicidal activity of this compound is evaluated through various in vitro and in vivo models.
In Vitro Susceptibility Testing
Objective: To determine the direct effect of diloxanide on the viability of E. histolytica trophozoites.
Principle: Colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or NBT (nitro-blue tetrazolium) reduction assays are commonly used. These assays measure the metabolic activity of viable trophozoites, which reduce the tetrazolium salts to a colored formazan product. The intensity of the color is proportional to the number of viable amoebae.[13][14]
Generalized Protocol:
-
Parasite Culture: E. histolytica trophozoites (e.g., HM-1:IMSS strain) are cultured axenically in a suitable medium (e.g., TYI-S-33) at 37°C.[5]
-
Drug Preparation: A stock solution of diloxanide is prepared (typically in DMSO) and serially diluted to the desired concentrations in the culture medium.
-
Assay Setup: Trophozoites in the logarithmic growth phase are harvested, counted, and seeded into 96-well microtiter plates at a specific density (e.g., 1 x 10^5 trophozoites/mL).[13]
-
Drug Exposure: The serially diluted drug is added to the wells containing the trophozoites. Control wells with no drug and a known amoebicide (e.g., metronidazole) are included.
-
Incubation: The plates are incubated at 37°C for a defined period (e.g., 48-72 hours).
-
Viability Assessment: MTT or NBT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan formation.
-
Data Analysis: The formazan product is solubilized, and the absorbance is read using a microplate reader. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.[13]
In Vivo Efficacy Testing
Objective: To evaluate the efficacy of this compound in a live animal model of intestinal amoebiasis.
Animal Model: The rat model of caecal amoebiasis is particularly suitable for studying luminal amoebicides like this compound.[5][8]
Generalized Protocol:
-
Infection: A defined number of virulent E. histolytica trophozoites are surgically inoculated into the cecum of anesthetized weanling Wistar rats.[5]
-
Drug Administration: Treatment with this compound is initiated a few hours after infection. The drug is typically administered orally for a set duration (e.g., 5-7 days). A control group receives the vehicle only.
-
Evaluation of Efficacy: After the treatment period, the animals are euthanized, and the ceca are examined for the presence of amoebae and the extent of lesions. The amoebic load can be quantified by microscopy or culture.[5]
Experimental Workflow for the Development of this compound.
Conclusion
This compound remains a crucial therapeutic agent for the management of asymptomatic amoebiasis. Its historical development showcases a targeted approach to drug discovery, leading to a compound with a favorable safety and efficacy profile for its specific indication. While its precise molecular target is yet to be definitively identified, the understanding of its prodrug nature and its impact on protein synthesis in E. histolytica provides a solid foundation for its clinical use. The experimental protocols outlined in this guide serve as a reference for the continued research and development of novel amoebicidal agents.
References
- 1. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of asymptomatic amebiasis in homosexual men. Clinical trials with metronidazole, tinidazole, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study of experimental caecal amoebiasis and the evaluation of amoebicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for treating asymptomatic Entamoeba histolytica cyst passers: 14 years' experience in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Novel Ex-vivo 3D Model to Screen Amoebicidal Activity on Infected Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid in vitro test for determination of anti-amoebic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nondysenteric intestinal amebiasis. Treatment with this compound. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Culture and Susceptibility Testing of Entamoeba histolytica: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro culture of Entamoeba histolytica and the assessment of its susceptibility to antimicrobial agents. The following sections offer step-by-step methodologies for key experimental procedures, a summary of quantitative data for common anti-amoebic drugs, and visualizations of relevant signaling pathways and experimental workflows.
In Vitro Cultivation of Entamoeba histolytica
Axenic cultivation, the growth of a single species in a sterile environment, is crucial for studying the biology of Entamoeba histolytica and for conducting reproducible drug susceptibility testing. The most commonly used medium for the axenic culture of E. histolytica is TYI-S-33.
Preparation of TYI-S-33 Medium
Components of TYI-S-33 Medium
| Component | Quantity (for 1 L) |
| Trypticase | 20 g |
| Yeast Extract | 10 g |
| Glucose | 10 g |
| L-Cysteine hydrochloride | 1 g |
| Ascorbic Acid | 0.2 g |
| Potassium Phosphate (dibasic, K2HPO4) | 0.5 g |
| Potassium Phosphate (monobasic, KH2PO4) | 0.5 g |
| Sodium Chloride (NaCl) | 2 g |
| Ferric Ammonium Citrate | 22.8 mg |
| Adult Bovine Serum (heat-inactivated) | 100-150 mL |
| Vitamin-Tween 80 Solution | 10 mL |
| Distilled Water | to 1 L |
Protocol for Preparation:
-
Dissolve all powdered components in distilled water.
-
Adjust the pH to 6.8 with 1N NaOH.
-
Autoclave for 15 minutes at 121°C.
-
Allow the medium to cool to room temperature.
-
Aseptically add the heat-inactivated adult bovine serum and the filter-sterilized Vitamin-Tween 80 solution.
-
The complete medium can be stored at 4°C for up to one month.
Culturing E. histolytica Trophozoites
-
Warm the complete TYI-S-33 medium to 37°C in a water bath.
-
Inoculate the medium with E. histolytica trophozoites from a previous culture.
-
Incubate the culture tubes or flasks at a slight angle (5-10 degrees) at 37°C.
-
Subculture the trophozoites every 48-72 hours. To detach the adherent trophozoites, chill the culture vessel on ice for 5-10 minutes, and then gently invert the tube or tap the flask.
-
Monitor the growth and morphology of the trophozoites using an inverted microscope.
In Vitro Susceptibility Testing Protocols
Several methods are available for determining the in vitro susceptibility of E. histolytica to antimicrobial compounds. The choice of method may depend on the available resources and the specific research question.
Quantitative Parasite Counting Method
This method directly assesses the effect of a drug on the number of viable trophozoites.
Protocol:
-
Preparation of Trophozoites: Harvest E. histolytica trophozoites from a log-phase culture (typically 48-72 hours old).
-
Cell Counting:
-
Gently resuspend the detached trophozoites in the culture medium.
-
Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue stain (this gives a 1:2 dilution).
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (unstained) trophozoites in the four large corner squares of the hemocytometer grid.
-
Calculate the cell concentration using the following formula: Cells/mL = (Average number of cells in the four squares) x dilution factor (2 in this case) x 104
-
-
Assay Setup:
-
Adjust the trophozoite concentration to the desired density (e.g., 6,000 trophozoites/mL) in fresh, pre-warmed TYI-S-33 medium.
-
In a 96-well microtiter plate, add 100 µL of the trophozoite suspension to each well.
-
Prepare serial dilutions of the test drug in TYI-S-33 medium. Add 100 µL of each drug dilution to the respective wells. Include a drug-free control (medium only) and a positive control (e.g., metronidazole).
-
-
Incubation: Incubate the plate at 37°C for 48-72 hours in a microaerophilic environment (e.g., 3% O₂, 3% CO₂, and 94% N₂).[1][2]
-
Determining Viability: After incubation, detach the trophozoites by chilling the plate on ice. Perform a cell count for each well using the hemocytometer method described above.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration compared to the drug-free control. The 50% inhibitory concentration (IC₅₀) can be determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
[3H]Thymidine Incorporation Assay
This method measures the proliferation of trophozoites by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[1][3][4]
Protocol:
-
Assay Setup: Prepare the 96-well microtiter plate with trophozoites and serial dilutions of the test drug as described in the quantitative parasite counting method (steps 3.1-3.3).
-
Incubation: Incubate the plate at 37°C for 24-48 hours in a microaerophilic environment.[1][2]
-
Radiolabeling: Add a specific amount of [3H]thymidine (e.g., 0.25 µCi) to each well.
-
Further Incubation: Incubate the plate for an additional 18-24 hours to allow for the incorporation of the radiolabel.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. Wash the filters with phosphate-buffered saline (PBS) to remove unincorporated [3H]thymidine.
-
Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: The reduction in CPM in drug-treated wells compared to the control wells indicates inhibition of proliferation. Calculate the IC₅₀ value as described for the quantitative parasite counting method.
Nitroblue Tetrazolium (NBT) Reduction Assay
This colorimetric assay measures the metabolic activity of viable trophozoites. Viable cells reduce the yellow NBT to a blue formazan product, which can be quantified spectrophotometrically.[5]
Protocol:
-
Preparation of Trophozoites: Harvest and count trophozoites as previously described. Adjust the cell density to 3 x 10⁵ parasites/mL in fresh medium.[5]
-
Assay Setup: In a 96-well microtiter plate, prepare serial dilutions of the test drug. Add 100 µL of the trophozoite suspension to each well.[5]
-
Incubation: Incubate the plate at 37°C for 4 hours.[5]
-
Washing: After incubation, carefully aspirate the medium and wash the wells with pre-warmed Hanks' Balanced Salt Solution (HBSS).[5]
-
NBT Incubation: Add 100 µL of NBT solution (in HBSS) to each well and incubate at 37°C for 45 minutes.[5]
-
Formazan Solubilization: Aspirate the NBT solution and wash the wells twice with HBSS. Add 200 µL of dimethyl sulfoxide (DMSO) to each well to solubilize the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The decrease in absorbance in drug-treated wells is proportional to the loss of cell viability. Calculate the IC₅₀ value from the dose-response curve.
Quantitative Data on Anti-amoebic Drug Susceptibility
The following table summarizes the 50% inhibitory concentrations (IC₅₀) of commonly used anti-amoebic drugs against E. histolytica as reported in the literature. It is important to note that IC₅₀ values can vary depending on the strain of E. histolytica, the specific experimental conditions, and the assay method used.
| Drug | E. histolytica Strain | IC₅₀ (µM) | Reference |
| Metronidazole | Reference Strain (HM1:IMSS) | 9.5 | [5] |
| Clinical Isolates | 13.2 | [5] | |
| Chloroquine | Reference Strain (HM1:IMSS) | 15.5 | [5] |
| Clinical Isolates | 26.3 | [5] | |
| Emetine | Reference Strain (HM1:IMSS) | 29.9 | [5] |
| Clinical Isolates | 31.2 | [5] | |
| Tinidazole | Reference Strain (HM1:IMSS) | 10.2 | [5] |
| Clinical Isolates | 12.4 | [5] | |
| Pancratistatin (NSC349156) | Trophozoites | 14 | |
| 7-ethoxy-4-[4-methylphenyl] sulfonyl-3-oxido-2, 1, 3-benzoxadiazol-3-ium (NSC228137) | Trophozoites | 20.7 |
Signaling Pathways and Experimental Workflows
Signaling Pathways in Drug Resistance
Understanding the molecular mechanisms of drug resistance is crucial for the development of new therapeutic strategies. The following diagrams illustrate key signaling pathways involved in drug resistance in E. histolytica.
Caption: P-glycoprotein mediated drug resistance in E. histolytica.
Caption: PI3K signaling pathway in E. histolytica virulence.
Experimental Workflows
The following diagrams provide a visual representation of the key experimental workflows described in this document.
Caption: General workflow for in vitro susceptibility testing.
Caption: Workflow for the Nitroblue Tetrazolium (NBT) reduction assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Entamoeba histolytica EhPgp5 transcriptional activation depends on putative emetine response elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amoebic PI3K and PKC Is Required for Jurkat T Cell Death Induced by Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Heat Shock Element (HSE) in Entamoeba histolytica that Regulates the Transcriptional Activation of the EhPgp5 Gene in the Presence of Emetine Drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of the 50% Inhibitory Concentration (IC50) of Diloxanide Furoate Against Entamoeba histolytica Trophozoites
Introduction
Amoebiasis, an infection caused by the protozoan parasite Entamoeba histolytica, is a significant health concern in many parts of the world.[1][2][3] Diloxanide furoate is a luminal amoebicide used in the treatment of amoebiasis, particularly for asymptomatic cyst passers.[4][5][6] It acts within the intestine to eliminate the parasite.[4][7] This document provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of this compound against E. histolytica trophozoites in vitro. The IC50 value is a critical measure of a drug's potency, indicating the concentration required to inhibit 50% of the parasite's growth or metabolic activity.[8] This protocol is intended for researchers, scientists, and professionals involved in drug development and parasitology research.
Mechanism of Action of this compound
This compound is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[7][9][10] While the precise molecular target is not fully elucidated, it is believed that diloxanide disrupts protein synthesis in the E. histolytica trophozoites, which inhibits their growth and replication, ultimately leading to cell death.[7][10] Its action is primarily confined to the intestinal lumen, making it effective against the luminal stages of the parasite.[7][9][10]
Caption: Proposed mechanism of action of this compound.
Experimental Protocol
This protocol outlines the in vitro susceptibility testing of E. histolytica to this compound using a microtiter plate-based assay.
1. Materials and Reagents
-
Amoeba Strain: Axenically cultured Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain).
-
Culture Medium: TYI-S-33 medium, supplemented with bovine serum.[11][12]
-
Drug Compound: this compound powder.
-
Solvent: Dimethyl sulfoxide (DMSO) for preparing the stock solution.[13]
-
Reagents for Viability Assay:
-
Nitroblue tetrazolium (NBT).
-
Phosphate-buffered saline (PBS).
-
Solubilization buffer (e.g., a mixture of isopropanol and hydrochloric acid).
-
-
Equipment and Consumables:
-
96-well flat-bottom microtiter plates.
-
Incubator (37°C).
-
Inverted microscope.
-
Hemocytometer or automated cell counter.
-
Microplate reader.
-
Pipettes and sterile tips.
-
Sterile culture tubes.
-
2. Preparation of Solutions
-
This compound Stock Solution:
-
Due to its low water solubility, prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).[13]
-
Ensure the powder is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.
-
-
Working Solutions:
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations for the assay.
-
The final concentration of DMSO in the wells should not exceed a level that affects amoeba viability (typically ≤ 0.5%).[13] A solvent control (medium with the same concentration of DMSO but without the drug) must be included in the experiment.
-
3. In Vitro Susceptibility Assay
The following procedure is adapted from established methods for testing anti-amoebic drugs.[11][12][14]
-
Amoeba Culture: Culture E. histolytica trophozoites in TYI-S-33 medium at 37°C.[11][12] Harvest the trophozoites during the logarithmic growth phase.
-
Cell Seeding: Adjust the concentration of the harvested trophozoites to a final density of approximately 1 x 10⁵ cells/mL in fresh culture medium.[12]
-
Assay Plate Setup:
-
Add 100 µL of the amoeba suspension to each well of a 96-well microtiter plate.
-
Add 100 µL of the serially diluted this compound working solutions to the respective wells to achieve the final desired concentrations.
-
Include the following controls on each plate:
-
Negative Control: Amoebae with culture medium only (no drug or solvent).
-
Solvent Control: Amoebae with culture medium containing the same final concentration of DMSO as the drug-treated wells.
-
Positive Control (Optional): Amoebae treated with a known anti-amoebic drug like metronidazole.
-
-
-
Incubation: Incubate the plate at 37°C for 48 to 72 hours in an anaerobic or microaerophilic environment.[11][15][16]
-
Viability Assessment (NBT Reduction Assay): The nitroblue tetrazolium (NBT) reduction assay is a colorimetric method to assess cell viability based on metabolic activity.[14]
-
After incubation, carefully remove the culture medium from the wells.
-
Wash the cells gently with PBS.
-
Add the NBT solution to each well and incubate. Viable amoebae will reduce the yellow NBT to a blue formazan product.
-
After the incubation period with NBT, remove the solution and add a solubilizing agent to dissolve the formazan crystals.[12]
-
Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).[12]
-
Caption: Workflow for in vitro IC50 determination.
Data Presentation and Analysis
1. Calculation of Percentage Inhibition
The percentage of inhibition for each drug concentration is calculated relative to the negative (drug-free) control.[10]
Percentage Inhibition (%) = [1 - (Absorbance of Test Well / Absorbance of Negative Control Well)] x 100
2. Determination of IC50
The IC50 value is determined by plotting the percentage of inhibition against the corresponding drug concentrations.[10]
-
Use a logarithmic scale for the drug concentration on the x-axis and the percentage inhibition on the y-axis.
-
Fit the data to a dose-response curve (sigmoidal curve) using a suitable software program (e.g., GraphPad Prism, or an Excel add-in).[17][18]
-
The IC50 is the concentration of the drug that corresponds to 50% inhibition on the fitted curve.[8][17]
3. Data Tables
The following tables should be used to structure and present the experimental data.
Table 1: Raw Data and Percentage Inhibition
| This compound Concentration (µg/mL) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | % Inhibition |
| 0 (Negative Control) | 0 | ||||
| 0 (Solvent Control) | |||||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| Concentration 4 | |||||
| Concentration 5 | |||||
| Concentration 6 | |||||
| Concentration 7 | |||||
| Concentration 8 |
Table 2: Summary of IC50 Values
| Compound | E. histolytica Strain | IC50 (µg/mL) | 95% Confidence Interval |
| This compound | HM-1:IMSS | ||
| Metronidazole (Control) | HM-1:IMSS |
References
- 1. A high-throughput drug screen for Entamoeba histolytica identifies a new lead and target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high throughput drug screen for Entamoeba histolytica identifies a new lead and target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is Diloxanide used for? [synapse.patsnap.com]
- 5. e-lactancia.org [e-lactancia.org]
- 6. Diloxanide - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Susceptibility testing of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Star Republic: Guide for Biologists [sciencegateway.org]
- 18. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols for the Evaluation of Diloxanide Furoate in Animal Models of Intestinal Amoebiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health issue. Diloxanide furoate is a luminal amoebicide commonly used for the treatment of asymptomatic intestinal amoebiasis.[1] Its efficacy is primarily confined to the intestinal lumen, where it is hydrolyzed to its active form, diloxanide.[2] The precise mechanism of action is not fully elucidated but is thought to involve the inhibition of protein synthesis in the amoeba.[3][4] Preclinical evaluation of new formulations or combination therapies involving this compound necessitates robust and reproducible animal models that mimic human intestinal infection.
This document provides detailed application notes and protocols for the use of rodent models, particularly the rat model, in the evaluation of this compound's efficacy against intestinal amoebiasis.
Animal Models for Intestinal Amoebiasis
The choice of animal model is critical for accurately assessing the efficacy of amoebicidal drugs.[3] Rodent models, including rats, hamsters, and mice, are commonly used to study intestinal amoebiasis.
-
Rat Model (Wistar or Sprague-Dawley): This model is particularly well-suited for studying luminal amoebicides like this compound.[3][5] Infection in rats typically results in caecal amoebiasis with amoebae predominantly found in the lumen and on the mucosal surface, mimicking the asymptomatic carrier state in humans.[6]
-
Hamster Model: This model tends to develop acute and invasive caecal amoebiasis, with a higher number of amoebae found in the caecal tissue.[6] It is more appropriate for evaluating tissue-invasive amoebicides.[3]
-
Mouse Model: The mouse model can be responsive to both luminal and tissue amoebicides, showing moderate severity of amoebic lesions.[6]
For the specific evaluation of the luminal agent this compound, the rat model of caecal amoebiasis is the most relevant and is the focus of the protocols provided below.
Data Presentation: Efficacy of this compound in the Rat Model
The following table summarizes quantitative data on the efficacy of this compound in the rat model of intestinal amoebiasis.
| Drug | Animal Model | Dosage | Treatment Duration | Efficacy (% Cure Rate) | ED₅₀ (mg/kg) | Reference |
| This compound | Weanling Wistar rats | 200 mg/kg, once daily | 3 days | 100% | 77.9 | [5] |
| This compound | Weanling Wistar rats | 150 mg/kg, once daily | 3 days | 85% | 77.9 | [5] |
| This compound | Weanling Wistar rats | 100 mg/kg, once daily | 3 days | 77% | 77.9 | [5] |
| This compound | Weanling Wistar rats | 75 mg/kg, once daily | 3 days | 44.4% | 77.9 | [5] |
Experimental Protocols
Protocol 1: Induction of Caecal Amoebiasis in Rats
This protocol describes the surgical procedure for the direct intracaecal inoculation of E. histolytica trophozoites to establish a consistent luminal infection.
Materials:
-
Weanling Wistar or Sprague-Dawley rats (40-60g)
-
Virulent strain of Entamoeba histolytica (e.g., HM1:IMSS)
-
TYI-S-33 medium for E. histolytica culture
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Surgical instruments (scalpel, forceps, scissors)
-
Sutures
-
1 ml syringes with 26G needles
-
Phosphate Buffered Saline (PBS), sterile
Procedure:
-
Inoculum Preparation: Culture E. histolytica trophozoites in TYI-S-33 medium to the late logarithmic phase. Harvest the trophozoites by centrifugation at 200 x g for 5 minutes at 4°C. Wash the pellet twice with sterile PBS. Resuspend the trophozoites in PBS and count using a hemocytometer. Adjust the concentration to 1 x 10⁶ trophozoites per 0.1 ml.
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic. Shave the abdominal area and disinfect with 70% ethanol.
-
Surgical Inoculation: Make a midline abdominal incision to expose the caecum. Carefully exteriorize the caecum. Using a 1 ml syringe with a 26G needle, inject 0.1 ml of the trophozoite suspension (1 x 10⁶ trophozoites) directly into the lumen of the caecum.
-
Closure: Return the caecum to the abdominal cavity. Close the abdominal muscle layer and skin with sutures.
-
Post-operative Care: House the animals individually and provide food and water ad libitum. Monitor for any signs of distress. The infection is typically established within 24-48 hours.
Protocol 2: Evaluation of this compound Efficacy
This protocol outlines the procedure for drug administration and the subsequent evaluation of its amoebicidal activity.
Materials:
-
Infected rats from Protocol 1
-
This compound
-
Vehicle for drug suspension (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Microscope slides and coverslips
-
Formalin (10%)
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Drug Administration: 24 hours post-infection, begin treatment. Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 75, 100, 150, 200 mg/kg). Administer the drug suspension orally once daily for 3 consecutive days using an oral gavage needle. A control group should receive the vehicle only.
-
Necropsy and Sample Collection: On day 4 (24 hours after the last dose), euthanize the rats. Open the abdominal cavity and examine the caecum for gross pathological changes such as thickening of the wall, ulcerations, and presence of mucus.
-
Quantification of Parasite Load (Microscopic Examination):
-
Aspirate the caecal contents.
-
Prepare a wet mount of the caecal contents on a microscope slide and examine under a light microscope for the presence of motile E. histolytica trophozoites.
-
The parasite load can be semi-quantitatively scored (e.g., 0 = no amoebae, 1 = scanty, 2 = moderate, 3 = abundant).
-
-
Histopathological Examination:
-
Collect a section of the caecal tissue and fix it in 10% formalin.
-
Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope for the presence of amoebae, inflammation, ulceration, and tissue damage.
-
-
Efficacy Evaluation (Neal's Scoring System): The severity of caecal amoebiasis can be scored using a system adapted from Neal (1951). A simplified scoring system is as follows:
-
0: No infection (no amoebae in caecal content and no lesions).
-
1: Amoebae present in caecal content, but no visible lesions.
-
2: Thinning of the caecal wall.
-
3: Pinpoint lesions or ulcerations.
-
4: Extensive ulceration and thickening of the caecal wall.
-
A score of 0 is considered a cure.
-
Mandatory Visualizations
Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound against E. histolytica.
Experimental Workflow for Efficacy Evaluation
Caption: Experimental workflow for evaluating this compound efficacy in a rat model.
References
- 1. Diloxanide-furoate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Movement of Entamoeba histolytica trophozoites in rat cecum and colon intact mucus blankets and harvested mucus gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Virulence of Entamoeba histolytica in rat and its comparison with the serological responses of the amoebic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. droracle.ai [droracle.ai]
Application Notes and Protocols: Hamster Model of Amoebic Liver Abscess for Drug Efficacy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amoebic liver abscess (ALA), caused by the protozoan parasite Entamoeba histolytica, is the most common extraintestinal manifestation of amoebiasis.[1][2][3] It remains a significant cause of morbidity and mortality in developing nations.[4] The development of effective therapeutics relies on robust preclinical models that accurately replicate human disease. The golden hamster (Mesocricetus auratus) is a widely accepted and reliable model for studying the pathogenesis of ALA and for the preclinical evaluation of novel amoebicidal drugs.[4][5]
This model is advantageous because hamsters are highly susceptible to E. histolytica infection, and the resulting liver pathology closely mirrors that observed in humans.[1] Trophozoites introduced into the hamster can migrate to the liver, typically via the portal circulation, leading to the formation of well-defined abscesses.[3] These abscesses are characterized by necrotic hepatocytes and cellular debris, surrounded by a rim of inflammatory cells and invading amoebic trophozoites.[6] This document provides detailed protocols for the induction of amoebic liver abscesses in hamsters and for the subsequent evaluation of drug efficacy.
Experimental Protocols
Virulent strains of E. histolytica, such as HM-1:IMSS, are typically used for inducing ALA. Trophozoites are grown axenically in TYI-S-33 medium supplemented with bovine serum and antibiotics at 37°C. For infection, trophozoites should be harvested during the logarithmic phase of growth (typically 48-72 hours).
Several methods exist for inducing ALA in hamsters, with intrahepatic and intraperitoneal inoculation being the most common.[2][7]
Protocol 2.2.1: Intrahepatic Inoculation
This method provides a direct and highly reproducible way to induce a single, well-defined abscess.
-
Animal Model: Male golden hamsters (Mesocricetus auratus), 4-6 weeks old.
-
Anesthesia: Anesthetize the hamster using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).
-
Surgical Preparation: Shave and disinfect the abdominal area over the liver. Make a small midline incision through the skin and peritoneum to expose the liver.
-
Inoculation: Using a sterile insulin syringe, directly inject 1 x 10^6 viable E. histolytica trophozoites in 0.1-0.2 mL of culture medium into the left lobe of the liver.[8]
-
Closure: Suture the peritoneal wall and skin incision.
-
Post-operative Care: Monitor the animal until it recovers from anesthesia. Provide appropriate post-operative analgesia. Abscesses typically develop over 4-7 days.[2][8]
Protocol 2.2.2: Intraperitoneal Inoculation
This less invasive method results in the formation of multiple, smaller abscesses.[7]
-
Animal Model: Male golden hamsters, 4-6 weeks old.
-
Inoculum Preparation: Prepare a suspension of 1 x 10^6 viable E. histolytica trophozoites in culture medium.
-
Injection: Inject the trophozoite suspension into the peritoneal cavity of the hamster.
-
Abscess Development: Amoebas migrate from the peritoneal cavity to the liver, inducing abscess formation within 7 days.[7]
Experimental Workflow for Drug Efficacy Studies
Caption: Workflow for evaluating drug efficacy in the hamster ALA model.
-
Route of Administration: Drugs can be administered via various routes, including oral gavage (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection. The choice of route should be based on the physicochemical properties of the test compound and its intended clinical use.
-
Treatment Schedule: Treatment typically begins after the abscess has been established (e.g., 4 days post-infection) and continues for a defined period (e.g., 5-10 days).[8][9]
-
Controls:
Evaluation of Drug Efficacy
Efficacy is assessed by comparing various parameters between treated and control groups at the end of the study.
-
Euthanasia: Humanely euthanize the animals at the study endpoint.
-
Necropsy: Perform a necropsy and carefully excise the entire liver.
-
Measurement:
-
Liver Weight: Weigh the total liver.
-
Abscess Weight: Carefully dissect the necrotic abscess tissue from the healthy liver parenchyma and weigh it.
-
-
Calculation: Calculate the percentage of liver abscess weight relative to the total liver weight.
-
% Abscess = (Abscess Weight / Total Liver Weight) * 100
-
Liver tissue sections should be fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Staining methods include:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammation and tissue necrosis.
-
Periodic Acid-Schiff (PAS): To visualize amoebic trophozoites, which stain magenta.[2]
To determine if a treatment eradicates the parasite, tissue from the abscess can be cultured in TYI-S-33 medium to check for the growth of viable trophozoites.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Example Drug Efficacy Data for a Novel Compound (C4) vs. Metronidazole
| Treatment Group (n=6) | Dose (mg/100g body weight) | Mean Abscess Weight (g) ± SD | % Reduction in Abscess Size |
| Vehicle Control (Saline) | - | 1.5 ± 0.3 | 0% |
| Metronidazole | 5 | 0.2 ± 0.05 | 86.7% |
| Compound C4 | 50 | 0.8 ± 0.2 | 46.7% |
| Compound C4 | 75 | 0.24 ± 0.08 | 84%[8] |
| Compound C4 | 100 | 0.09 ± 0.03 | 94%[8] |
Data adapted from a study evaluating a carbamate derivative (C4).[8]
Table 2: Efficacy of Gossypol in Hamster ALA Model
| Treatment Group | Dose (mg/kg) | Duration (days) | % Score Reduction in Abscess Size |
| Gossypol | 5-45 | 5 | 23-31%[9] |
| Gossypol | 30 | 10 | 90%[9] |
| Metronidazole | 30 | 10 | Comparable to 30mg/kg Gossypol[9] |
Data adapted from a study on the anti-amoebic effect of gossypol.[9]
Key Pathogenic Signaling Pathways
E. histolytica infection triggers a complex inflammatory response in the host liver, which contributes significantly to tissue damage. Understanding these pathways can aid in identifying novel therapeutic targets.
During the establishment of an amoebic liver abscess, the host's immune response involves the production of inflammatory mediators. Reactive oxygen and nitrogen species are particularly involved in the later stages of lesion development.[11] Studies have shown that infection leads to the induction of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages and other immune cells within the liver.[12][13] These enzymes produce nitric oxide (NO) and prostaglandins (like PGE2), respectively, which are key players in the inflammatory cascade and tissue damage observed in ALA.[12][13]
Host Inflammatory Response to E. histolytica in the Liver
Caption: Key inflammatory pathways induced in host cells during ALA.
References
- 1. Fate of Entamoeba histolytica during Establishment of Amoebic Liver Abscess Analyzed by Quantitative Radioimaging and Histology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Entamoeba histolytica in experimentally induced amoebic liver abscess: comparison of three staining methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved method of producing amoebic liver abscesses in hamsters for screening of systemically active amoebicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amebic Liver Abscess - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Entamoeba histolytica: liver invasion and abscess production by intraperitoneal inoculation of trophozoites in hamsters, Mesocricetus auratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiamoebic and Toxicity Studies of a Carbamic Acid Derivative and Its Therapeutic Effect in a Hamster Model of Hepatic Amoebiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amebic Liver/Hepatic Abscesses Treatment & Management: Medical Care, Surgical Care, Long-Term Monitoring [emedicine.medscape.com]
- 11. Late experimental amebic liver abscess in hamster is inhibited by cyclosporine and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Entamoeba histolytica: induction of cyclooxygenase-2 expression during amoebic liver abscess formation in hamsters (Mesocricetus auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression of inducible nitric oxide synthase mRNA and nitric oxide production during the development of liver abscess in hamster inoculated with Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sensitive Detection of Diloxanide Furoate and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diloxanide furoate is an effective luminal amebicide used in the treatment of intestinal amebiasis. It is a prodrug that is hydrolyzed in the gastrointestinal tract to its active metabolite, Diloxanide. Following absorption, Diloxanide is primarily metabolized in the liver via glucuronidation before being excreted in the urine. Sensitive and selective quantification of this compound, and its primary metabolites—Diloxanide and Diloxanide glucuronide—in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
This document provides a framework for the development and application of a sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of this compound, Diloxanide, and Diloxanide glucuronide in human plasma. Due to the limited availability of a complete, validated LC-MS/MS method in published literature, this document outlines the general procedures and critical parameters that require optimization for method development and validation.
Metabolic Pathway of this compound
The metabolic conversion of this compound is a critical consideration for its bioanalysis. The pathway involves two key steps:
-
Hydrolysis: In the gut, this compound is rapidly hydrolyzed to form the active drug, Diloxanide, and furoic acid.
-
Glucuronidation: Absorbed Diloxanide undergoes phase II metabolism, primarily in the liver, where it is conjugated with glucuronic acid to form Diloxanide glucuronide, which is then excreted.
Metabolic pathway of this compound.
Experimental Protocols
A sensitive and robust LC-MS/MS method is essential for the accurate quantification of this compound and its metabolites. The following sections detail a proposed experimental approach.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Sample preparation workflow.
Liquid Chromatography Conditions
Optimized chromatographic conditions are vital for separating the analytes from endogenous matrix components.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Optimize for separation (e.g., start at 5% B, ramp to 95% B) |
Mass Spectrometry Conditions
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V (Positive), -4500 V (Negative) |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Quantitative Data
The following tables present hypothetical yet realistic quantitative data that should be obtained during method validation.
Table 1: MRM Transitions and Mass Spectrometer Parameters (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Diloxanide | To be determined | To be determined | To be determined | To be determined |
| Diloxanide Glucuronide | To be determined | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined | To be determined |
Table 2: Method Validation Parameters (Hypothetical)
| Parameter | This compound | Diloxanide | Diloxanide Glucuronide |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | 5 - 2000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| LOD (ng/mL) | 0.5 | 0.5 | 2.0 |
| LOQ (ng/mL) | 1.0 | 1.0 | 5.0 |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 85% | > 80% |
| Matrix Effect (%) | 85 - 115% | 85 - 115% | 85 - 115% |
Conclusion
The development of a sensitive and specific LC-MS/MS method for the quantification of this compound and its primary metabolites, Diloxanide and Diloxanide glucuronide, is essential for advancing our understanding of its clinical pharmacology. The protocols and parameters outlined in this application note provide a robust starting point for researchers to develop and validate such a method in their own laboratories. Successful implementation of this assay will enable accurate and reliable measurements to support drug development and clinical research. Further work is required to determine the optimal MRM transitions and to fully validate the method according to regulatory guidelines.
Application Notes and Protocols for Colon-Targeted Delivery of Diloxanide Furoate
Introduction
Diloxanide furoate is a luminal amebicide highly effective for the treatment of intestinal amoebiasis caused by Entamoeba histolytica.[1] It acts primarily within the bowel lumen to destroy trophozoites of E. histolytica.[2] For local action in the treatment of colonic pathologies like amoebiasis, a targeted drug delivery approach is highly desirable.[3] Colon-specific drug delivery systems (CDDS) are designed to protect the drug during its transit through the stomach and small intestine and to ensure its release specifically in the colon.[3] This approach increases the drug concentration at the site of action, potentially reducing the required dose, minimizing systemic side effects, and improving therapeutic outcomes.[3][4]
This document provides detailed application notes and protocols for the formulation and evaluation of this compound for colon-targeted delivery, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for designing an effective drug delivery system. Key properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | 4-(2,2-dichloro-N-methylacetamido)phenyl furan-2-carboxylate | [5] |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | [2][5][6] |
| Molecular Weight | 328.15 g/mol | [2][5][6] |
| Appearance | White or almost white crystalline powder | [7] |
| Melting Point | 111-116 °C | [7][8] |
| Solubility | Very slightly soluble in water; Soluble in chloroform and methanol | [6][7] |
| UV Absorption Max (λmax) | 260-262 nm (in aqueous solution) | [7] |
| Log P (theoretical) | 1.42 | [7] |
| Pharmacological Action | Luminal Amebicide, Prodrug | [2] |
Strategies for Colon-Targeted Drug Delivery
Several primary strategies can be employed to target drug release to the colon. These approaches exploit the unique physiological environment of the colon, such as its pH, transit time, and resident microflora.[3]
References
- 1. rjptonline.org [rjptonline.org]
- 2. This compound | C14H11Cl2NO4 | CID 19529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Colon Targeted Drug Delivery Systems: A Review on Primary and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Correlation of Colon-Targeted Compression-Coated Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound | 3736-81-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 3736-81-0 [chemicalbook.com]
Enhancing the Solubility of Diloxanide Furoate Through Advanced Nanoformulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of various nanoformulations aimed at enhancing the solubility and dissolution rate of Diloxanide furoate, a luminal amebicide. The inherently poor aqueous solubility of this compound presents a significant challenge in achieving optimal bioavailability. The following sections detail the preparation, characterization, and evaluation of several nano-carrier systems designed to overcome this limitation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the rational design of effective nanoformulations.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | [1] |
| Molecular Weight | 328.15 g/mol | [1] |
| Appearance | White or almost white crystalline powder | [1] |
| Melting Point | 107-110 °C | [1] |
| Solubility | ||
| - Water | Very slightly soluble | [1] |
| - Ethanol | 1 in 100 parts | [1] |
| - Chloroform | 1 in 25 parts | [1] |
| - Ether | 1 in 130 parts | [1] |
| - Methanol | Soluble | [1] |
| - DMSO | ≥ 50 mg/mL | [1] |
| UV λmax | ~260 nm (in Methanol or Ethanol) | [1] |
Nanoformulation Strategies and Protocols
Several nanoformulation approaches have demonstrated significant potential in enhancing the solubility and dissolution characteristics of this compound. Detailed protocols for the preparation of these systems are provided below.
Solid Dispersions
Solid dispersions enhance drug solubility by dispersing the drug in a hydrophilic carrier at a molecular level, resulting in an amorphous solid dispersion with improved dissolution properties.[1]
-
Carrier Selection: Choose a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Syloid® 244FP).
-
Dissolution: Accurately weigh this compound and the selected carrier in a predetermined ratio (e.g., 1:1, 1:2 drug-to-carrier). Dissolve both components completely in a suitable solvent, such as methanol, in a round-bottom flask to obtain a clear solution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) until a thin, dry film or solid mass forms on the inner wall of the flask.
-
Drying and Pulverization: Further dry the resulting solid mass in a vacuum oven at 40 °C for 24 hours to ensure complete removal of any residual solvent. Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass the powder through a fine sieve (e.g., 100 mesh) to obtain a uniform particle size.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility. A study on binary complexes of this compound with β-cyclodextrin (βCD), methyl-β-cyclodextrin (MβCD), and hydroxypropyl-β-cyclodextrin (HPβCD) has shown significant solubility enhancement.[2]
| Cyclodextrin Complex | Stability Constant (Kc, M⁻¹) | Complexation Efficiency (CE) | Solubility Enhancement (Fold Increase) |
| DF:βCD | 268 | 8 | - |
| DF:MβCD | 673 | 20 | 61 |
| DF:HPβCD | 248 | 7 | - |
DF: this compound
Polymeric Micelles
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. Their hydrophobic core can effectively solubilize poorly water-soluble drugs like this compound, while the hydrophilic shell provides stability in aqueous media.[3][4]
-
Polymer and Drug Dissolution: Dissolve the amphiphilic block copolymer (e.g., Poloxamer® P 407) and this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator at a controlled temperature to form a thin, uniform film on the flask's inner surface.
-
Hydration: Hydrate the dried film with an aqueous solution (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the critical micelle concentration (CMC) of the polymer. This will lead to the self-assembly of polymeric micelles, entrapping the drug within their hydrophobic cores.
-
Sonication: Sonicate the resulting suspension using a bath sonicator to ensure the formation of uniformly sized micelles.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that are solid at both room and body temperature. They offer advantages such as controlled drug release and the ability to enhance the oral bioavailability of poorly soluble drugs.[5]
-
Lipid and Drug Melting: Melt the solid lipid (e.g., Compritol® 888 ATO) at a temperature approximately 5-10 °C above its melting point. Disperse the this compound in the molten lipid.
-
Aqueous Phase Preparation: Prepare a hot aqueous surfactant solution (e.g., Poloxamer 188) at the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles at a pressure above 500 bar.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature, leading to the recrystallization of the lipid and the formation of solid lipid nanoparticles.
Nanosponges
Nanosponges are porous polymeric nanostructures that can encapsulate a wide variety of drug molecules. They can be formulated for controlled and targeted drug delivery.[6]
-
Organic Phase Preparation: Dissolve this compound and the polymer (e.g., ethyl cellulose) in a suitable volatile organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizing agent (e.g., polyvinyl alcohol, PVA).
-
Emulsification: Add the organic phase to the aqueous phase under continuous stirring to form an oil-in-water emulsion.
-
Solvent Evaporation: Continue stirring to allow the organic solvent to evaporate, leading to the formation of nanosponges.
-
Collection and Drying: Collect the nanosponges by filtration or centrifugation, wash with purified water to remove the excess PVA, and then dry them.
| Formulation Code | Polymer Ratio (Eudragit S100:PMMA) | Drug Content (%) | Encapsulation Efficiency (%) | Particle Size (nm) |
| F1 | 1:1 | 95.6 ± 1.2 | 78.4 ± 1.5 | 185.3 ± 4.1 |
| F2 | 1:2 | 97.2 ± 0.9 | 82.1 ± 1.1 | 210.7 ± 3.5 |
| F3 | 2:1 | 98.5 ± 1.1 | 85.3 ± 1.3 | 162.4 ± 2.8 |
Characterization of Nanoformulations
Thorough characterization is essential to ensure the quality, efficacy, and safety of the developed nanoformulations.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the in vivo stability and behavior of the nanoparticles.
-
Sample Preparation: Disperse the nanoformulation in deionized water or a suitable buffer to an appropriate concentration. Ensure the sample is free of air bubbles.
-
Instrument Setup: Set the parameters on the DLS instrument, including the temperature (e.g., 25 °C), scattering angle (e.g., 90°), and the viscosity and refractive index of the dispersant.
-
Measurement: Place the sample cuvette in the instrument and perform the measurement. The instrument will provide the average particle size (Z-average), PDI, and zeta potential.
Surface Morphology
Visualization of the nanoparticles provides information about their shape and surface characteristics.
-
Sample Preparation: Mount the dried nanoformulation powder onto an aluminum stub using double-sided adhesive tape.
-
Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater to prevent charging under the electron beam.
-
Imaging: Place the coated stub in the SEM chamber and acquire images at various magnifications.
-
Sample Preparation: Place a drop of the diluted nanoformulation dispersion onto a carbon-coated copper grid.
-
Staining (if required): For polymeric or lipid-based nanoparticles, negative staining with a solution of phosphotungstic acid may be necessary to enhance contrast.
-
Drying: Allow the grid to air dry completely.
-
Imaging: Place the grid in the TEM and acquire images at different magnifications.
Entrapment Efficiency and Drug Loading
These parameters determine the amount of drug successfully incorporated into the nanoformulation.
-
Separation of Free Drug: Separate the unentrapped this compound from the nanoformulation by centrifugation or ultracentrifugation.
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at ~260 nm.
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
In Vitro Drug Release Studies
In vitro release studies are performed to evaluate the drug release profile from the nanoformulation over time.
-
Apparatus: Use a USP dissolution apparatus II (paddle method).
-
Release Medium: Select a suitable release medium, such as phosphate buffer pH 7.4, to maintain sink conditions.
-
Procedure: a. Accurately weigh a quantity of the nanoformulation and place it inside a dialysis bag with a suitable molecular weight cut-off. b. Place the sealed dialysis bag in the dissolution vessel containing the release medium maintained at 37 ± 0.5 °C and stir at a constant speed (e.g., 50 rpm). c. At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium. d. Analyze the withdrawn samples for this compound concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry). e. Plot the cumulative percentage of drug released versus time.
A study on this compound-loaded nanosponges showed a controlled release profile, with up to 98.78% cumulative release by 12 hours in simulated intestinal fluid.[6]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the preparation and characterization processes described.
References
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Polymeric Micelles, a Promising Drug Delivery System to Enhance Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jocpr.com [jocpr.com]
- 6. ijpdr.com [ijpdr.com]
Application Notes and Protocols: The Synergistic Use of Diloxanide Furoate and Nitroimidazoles in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, mechanisms of action, and experimental protocols for the combination therapy of diloxanide furoate and nitroimidazoles (e.g., metronidazole, tinidazole). This combination is a cornerstone in the treatment of amoebiasis, leveraging the complementary actions of a luminal amoebicide and a tissue amoebicide to achieve high cure rates and reduce the likelihood of relapse.[1]
Introduction
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, can manifest as asymptomatic intestinal infection, amoebic colitis, or extraintestinal disease, most commonly as a liver abscess.[2][3] Effective treatment requires the eradication of both the invasive trophozoite stage and the transmissible cyst stage within the intestinal lumen.[1][4]
Nitroimidazoles, such as metronidazole and tinidazole, are potent tissue amoebicides, highly effective against the trophozoites of E. histolytica in both the intestinal wall and extraintestinal sites like the liver.[1][3][5] However, they are less effective at eliminating cysts within the gut lumen.[3][6] This is where this compound, a luminal amoebicide, plays a crucial role.[1][7][8] It acts primarily within the intestine to eliminate the cyst form, thereby preventing relapse and interrupting the transmission of the parasite.[7][8][9] The combination of a nitroimidazole and this compound provides a comprehensive treatment that targets all forms of the parasite.[1][9][10]
Mechanisms of Action
The synergistic efficacy of this combination therapy stems from the distinct and complementary mechanisms of action of each component.
Nitroimidazoles (Metronidazole, Tinidazole): These are prodrugs that require reductive activation of their nitro group within anaerobic organisms like E. histolytica.[1][11][12] This process, mediated by parasitic enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR), generates cytotoxic reactive nitro radicals.[1][12] These radicals then damage parasitic DNA by causing strand breaks, which inhibits protein synthesis and ultimately leads to cell death.[1][5][11][13]
This compound: Following oral administration, this compound is hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[1][14] While its precise molecular target is not fully elucidated, it is believed to act as an amoebicide by disrupting protein synthesis in the trophozoites of E. histolytica, thereby inhibiting their growth and replication.[1][7][14] Its action is primarily confined to the intestinal lumen, making it highly effective against the cyst stage.[1][7]
Data Presentation: Efficacy of Combination Therapy
Clinical studies have consistently demonstrated the high efficacy of combining a nitroimidazole with this compound for the treatment of amoebiasis and giardiasis.
| Study Type | Combination | Indication | Number of Patients | Key Efficacy Endpoints | Outcome | Reference |
| Clinical Trial | Metronidazole (400 mg) + this compound (500 mg) | Amoebiasis & Giardiasis | 54 | Parasitic Clearance | 100% in both groups | [15] |
| Clinical Trial | Metronidazole + this compound | Amoebiasis & Giardiasis in children | 50 | Parasitological Cure Rate | 98% for amoebiasis, 92% for giardiasis | [16] |
| Clinical Trial | Metronidazole (400 mg) + this compound (500 mg) | Amoebic Liver Abscess | 60 | Cure of Liver Abscess & Intestinal Infection Elimination | 96.7% (58/60) liver abscess cure; intestinal infection eliminated in all but one | [17] |
| Comparative Study | Tinidazole + this compound vs. Tinidazole alone | Non-invasive Amoebiasis | - | Parasitic Cure Rate | 91% for combination vs. 44% for tinidazole alone | [18] |
| Observational Study | Metronidazole + this compound | Amoebiasis & Giardiasis | 54 | Parasitic Clearance | Documented in all patients treated | [9] |
Experimental Protocols
In Vitro Susceptibility Testing
This protocol outlines a method for determining the 50% inhibitory concentration (IC50) of the drug combination against E. histolytica trophozoites.
1. Materials and Reagents:
-
E. histolytica trophozoites (e.g., HM-1:IMSS strain)
-
TYI-S-33 medium
-
Fetal bovine serum
-
96-well microtiter plates
-
This compound and nitroimidazole (e.g., metronidazole) stock solutions
-
Trypan blue solution
-
Hemocytometer
2. Protocol:
-
Parasite Culture: Culture E. histolytica trophozoites axenically in TYI-S-33 medium supplemented with fetal bovine serum at 37°C.
-
Drug Preparation: Prepare serial dilutions of each drug and the combination in the culture medium.
-
Assay Setup: Seed the 96-well plates with a known concentration of trophozoites. Add the different drug concentrations to the wells. Include a drug-free control.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[1]
-
Viability Assessment: Determine the number of viable trophozoites in each well using a hemocytometer and trypan blue exclusion.[1]
-
Data Analysis: Calculate the IC50 for each drug and for the combination. Isobologram analysis can be used to determine if the drug interaction is synergistic, additive, or antagonistic.[1]
In Vivo Efficacy Model: Amoebic Liver Abscess in Hamsters
This protocol describes an animal model to evaluate the efficacy of the combination therapy against invasive, extraintestinal amoebiasis.
1. Animals and Parasites:
-
Male golden hamsters
-
Log-phase trophozoites of a virulent E. histolytica strain
2. Protocol:
-
Infection: Anesthetize the hamsters and, via a midline incision, directly inoculate the trophozoites into the liver.
-
Drug Administration: Initiate treatment with this compound, a nitroimidazole, or the combination, typically on the same day as infection. Administer the drugs orally for a set duration (e.g., 7 days). A control group should receive the vehicle.[12]
-
Evaluation of Efficacy: After the treatment period, euthanize the animals and remove their livers. Measure the size and weight of the abscesses.[12]
-
Histopathology: Perform histopathological examination of the liver tissue to assess the extent of necrosis and inflammation.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Amoebiasis | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. fg.bmj.com [fg.bmj.com]
- 5. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. What is Diloxanide used for? [synapse.patsnap.com]
- 8. e-lactancia.org [e-lactancia.org]
- 9. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 15. Efficacy of a combined this compound-metronidazole preparation in the treatment of amoebiasis and giardiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. annalskemu.org [annalskemu.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Treatment of non-invasive amoebiasis. A comparison between tinidazole alone and in combination with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Studying Synergistic Effects with Metronidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metronidazole is a nitroimidazole-class prodrug with potent activity against anaerobic bacteria and certain protozoans.[1] Its mechanism of action involves intracellular reduction to form reactive nitroso radicals that disrupt microbial DNA, leading to cell death.[1][][3] The exploration of synergistic combinations with metronidazole is a key strategy to enhance therapeutic efficacy, overcome microbial resistance, reduce dose-related toxicity, and potentially broaden its application, for instance, in cancer therapy where it can target hypoxic tumor cells.
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[4] Rigorous in vitro experimental design is the foundational step for identifying and validating these synergistic interactions before advancing to preclinical and clinical studies.[5] This document provides detailed protocols for assessing the synergistic potential of metronidazole with other compounds, focusing on antimicrobial and anticancer applications.
Part 1: Antimicrobial Synergy Testing
The primary methods for evaluating antimicrobial synergy are the checkerboard assay, which measures inhibitory effects, and the time-kill assay, which assesses bactericidal activity.[6]
Protocol 1.1: Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index
The checkerboard assay is a widely used in vitro method to determine the synergy between two antimicrobial agents.[7][8] It involves testing various combinations of two drugs in a microtiter plate to identify the Minimum Inhibitory Concentration (MIC) of each drug in the combination, which is then used to calculate the Fractional Inhibitory Concentration (FIC) index.
Materials:
-
Metronidazole (Drug A)
-
Test Compound (Drug B)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Sterile multichannel pipettes and reservoirs
-
Incubator
Methodology:
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of Metronidazole (Drug A) and the test compound (Drug B) at a concentration at least 10x the expected MIC.
-
In a 96-well plate, create serial dilutions of Drug A along the x-axis (e.g., columns 1-10) and Drug B along the y-axis (e.g., rows A-G).
-
Row H is typically used for serial dilutions of Drug A alone to determine its MIC.
-
Column 11 is used for serial dilutions of Drug B alone to determine its MIC.
-
Column 12, Row H (well H12) should contain only broth and inoculum (positive growth control), while another well (e.g., G12) contains only broth (sterility control).
-
-
Inoculation:
-
Dilute the standardized 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate all wells (except the sterility control) with the bacterial suspension.
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions (anaerobic for relevant organisms).
-
-
Reading the Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible growth.
-
Determine the MIC of Drug A alone (MICₐ), the MIC of Drug B alone (MICₑ), and the MICs of Drug A and Drug B in combination (Cₐ and Cₑ for each well showing no growth).
-
-
Calculation of FIC Index:
Data Presentation: Checkerboard Assay Results
Quantitative data should be summarized in a table for clarity and easy interpretation.
| Combination Well | Cₐ (µg/mL) | Cₑ (µg/mL) | FICₐ | FICₑ | ΣFIC (FIC Index) | Interpretation |
| Example 1 | 2 | 4 | 0.25 | 0.125 | 0.375 | Synergy |
| Example 2 | 4 | 8 | 0.5 | 0.25 | 0.75 | Additive |
| Example 3 | 8 | 16 | 1.0 | 0.5 | 1.5 | Indifference |
| Example 4 | 16 | 64 | 2.0 | 2.0 | 4.0 | Indifference |
| MIC Alone | MICₐ = 8 | MICₑ = 32 | - | - | - | - |
Interpretation of FIC Index Values: [7][11]
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
Experimental Workflow for Checkerboard Assay
Caption: Workflow for the antimicrobial checkerboard synergy assay.
Protocol 1.2: Time-Kill Curve Assay
While the checkerboard assay measures inhibition, the time-kill assay provides dynamic data on the rate of bactericidal or bacteriostatic activity.[6][12] It is an essential follow-up to confirm synergistic interactions.
Methodology:
-
Setup: Prepare culture tubes with broth containing:
-
No drug (growth control)
-
Metronidazole alone (e.g., at 0.5x MIC)
-
Drug B alone (e.g., at 0.5x MIC)
-
Metronidazole + Drug B in combination (e.g., 0.5x MIC of each)
-
-
Inoculation: Inoculate each tube with a starting bacterial density of ~5 x 10⁵ CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw aliquots from each tube.
-
Plating: Perform serial dilutions of the aliquots and plate them on agar to determine the viable colony count (CFU/mL).
-
Incubation & Counting: Incubate plates and count colonies to calculate CFU/mL for each time point.
-
Analysis: Plot log₁₀ CFU/mL versus time.
Part 2: Anticancer Synergy Testing
Metronidazole's ability to be activated in hypoxic environments makes it a candidate for combination cancer therapies. Synergy is often evaluated using cell viability assays and quantified by the Combination Index (CI) based on the Chou-Talalay method.[13][14][15]
Protocol 2.1: Cell Viability Assay for Combination Index (CI)
This protocol uses a standard cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to measure the effect of drug combinations on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Metronidazole (Drug A)
-
Test Compound (Drug B)
-
Cell viability reagent (e.g., MTT)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Determine the IC₅₀ (concentration that inhibits 50% of cell growth) for each drug individually.
-
Design a combination experiment. A common approach is the constant-ratio (isobologram) method, where drugs are combined at a fixed ratio of their IC₅₀ values (e.g., 1:1, 1:2, 2:1).[15][16][17]
-
Treat cells with serial dilutions of Drug A alone, Drug B alone, and the fixed-ratio combination. Include untreated cells as a control.
-
-
Incubation: Incubate the cells with the drugs for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the output (e.g., absorbance) with a plate reader.
-
Data Analysis (Chou-Talalay Method):
-
Convert raw data to "Fraction affected" (Fa), which is the fraction of cells inhibited (e.g., Fa of 0.5 corresponds to 50% inhibition or the IC₅₀).
-
Use specialized software (e.g., CompuSyn) or manual calculations to determine the Combination Index (CI). The CI is calculated based on the doses of each drug required to produce a certain effect level (e.g., Fa=0.5) alone versus in combination.[14][18]
-
Data Presentation: Combination Index (CI) Results
The CI values at different effect levels (Fa) are tabulated to understand the nature of the interaction across a range of concentrations.
| Fraction Affected (Fa) | CI Value | Interpretation | Dose-Reduction Index (DRI) Drug A | Dose-Reduction Index (DRI) Drug B |
| 0.50 (IC₅₀) | 0.75 | Synergy | 2.5 | 3.0 |
| 0.75 (IC₇₅) | 0.60 | Synergy | 4.0 | 5.5 |
| 0.90 (IC₉₀) | 0.45 | Strong Synergy | 7.0 | 8.2 |
Interpretation of Combination Index (CI) Values: [13][14][15]
-
Synergy: CI < 1
-
Additive Effect: CI = 1
-
Antagonism: CI > 1
The Dose-Reduction Index (DRI) quantifies how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared to the doses of single drugs.[15]
Visualizing Mechanisms and Interpretation
Hypothetical Synergistic Signaling Pathway
Metronidazole's primary action is DNA damage.[][19] A synergistic partner could, for example, inhibit a DNA repair pathway, leading to enhanced cancer cell death (apoptosis).
Caption: Hypothetical pathway of synergy with Metronidazole.
Decision Logic for Synergy Interpretation
A logical workflow helps in consistently interpreting the quantitative outputs from synergy assays.
Caption: Decision tree for interpreting synergy index values.
References
- 1. Metronidazole - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 4. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 5. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. emerypharma.com [emerypharma.com]
- 8. benchchem.com [benchchem.com]
- 9. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 10. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. punnettsquare.org [punnettsquare.org]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 18. researchgate.net [researchgate.net]
- 19. Metronidazole (Flagyl, Likmez): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Diloxanide Furoate for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming the challenges associated with the poor aqueous solubility of Diloxanide furoate in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is classified as very slightly soluble in water.[1][2][3] Its poor aqueous solubility presents a significant hurdle for in vitro assays, often leading to precipitation in culture media and inaccurate experimental results.[1][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[4][5] It exhibits good solubility in DMSO (≥ 50 mg/mL), allowing for the preparation of a concentrated stock that can be diluted to the final working concentration with a minimal amount of the organic solvent.[4][5][6] Ethanol can also be used, but the solubility is lower (around 20 mg/mL), and sonication may be required for complete dissolution.[5]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the in vitro assay to a minimum, typically at or below 0.5%, to avoid solvent-induced cytotoxicity.[4][5][6] It is crucial to perform a vehicle control experiment (culture medium with the same final DMSO concentration but without the drug) to assess the effect of the solvent on your specific cell line.[4][6]
Q4: My this compound solution precipitates when I add it to the cell culture medium. What can I do?
A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds dissolved in DMSO.[4] This occurs because the drug is not soluble in the aqueous environment once the DMSO is diluted.[4] Please refer to the Troubleshooting Guide below for detailed steps to address this issue.
Q5: Are there alternative methods to enhance the aqueous solubility of this compound besides using DMSO?
A5: Yes, several techniques can be employed to enhance the aqueous solubility of this compound. These include the use of cyclodextrins, co-solvents, and the preparation of solid dispersions.[1][7] These methods are particularly useful when aiming to reduce the final concentration of organic solvents in the assay.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered when preparing this compound solutions for in vitro assays.
Issue: Compound Precipitation in Cell Culture Medium
Root Causes:
-
Poor aqueous solubility of this compound.[4]
-
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.[4]
-
Improper mixing technique leading to localized high concentrations of the compound.[4]
-
Temperature shock causing components of the media or the compound to precipitate.[8][9]
Solutions:
-
Optimize Stock Solution and Dilution:
-
Prepare a High-Concentration Stock: Make a highly concentrated stock solution in 100% DMSO (e.g., 50-100 mM).[4][6] This allows for the addition of a very small volume to your culture medium to reach the final desired concentration, keeping the final DMSO percentage low.[4]
-
Pre-dilute in Medium: Instead of adding the concentrated DMSO stock directly to the cells, first add the required volume of the stock to a small volume of fresh, pre-warmed (37°C) culture medium in a separate tube.[4][8] Vortex or mix this intermediate solution gently and immediately add it to the culture wells.[4]
-
Rapid Mixing: After adding the diluted drug solution to your culture plate, gently swirl the plate to ensure rapid and even distribution.[4][5] This helps prevent localized high concentrations that can lead to precipitation.
-
-
Consider Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[7][10] Studies have shown that complexation with β-cyclodextrin (βCD), methyl-β-cyclodextrin (MβCD), and hydroxypropyl-β-cyclodextrin (HPβCD) can significantly enhance the water solubility and dissolution rate of this compound.[7][11] The DF:MβCD system, in particular, has demonstrated a 61-fold increase in solubility.[7][11]
-
Serum: If your experimental design allows, using a serum-containing medium can be beneficial. Proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.[8]
-
-
Adjust the Solvent System:
-
Co-solvents: In some cases, a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) for the stock solution can improve solubility upon dilution into the aqueous medium.[8]
-
Data on this compound Solubility
| Solvent | Solubility | Reference |
| Water | Very slightly soluble | [1][2][3] |
| DMSO | ≥ 50 mg/mL (152.37 mM) | [4][5][6] |
| Ethanol | ~20 mg/mL (may require sonication) | [5] |
| Chloroform | 1 in 25 parts | [1][2] |
| Ether | 1 in 130 parts | [1][2] |
| Methanol | Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 328.15 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance, spatula, pipettes, and sterile tips
-
Vortex mixer and sonicator bath
-
Sterile 0.22 µm syringe filters
Procedure:
-
Calculation: To prepare 1 mL of a 50 mM stock solution, weigh out 16.41 mg of this compound.[6]
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.[6]
-
Dissolution: Add 1 mL of cell culture-grade DMSO to the powder.[6] Vortex the solution vigorously for 1-2 minutes.[6] If the powder is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.[6]
-
Sterilization: Once the solution is clear and homogenous, draw it into a sterile syringe and attach a 0.22 µm syringe filter.[6] Dispense the solution through the filter into a new sterile, light-protecting (amber) tube or vial.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[4][6] Store the aliquots at -20°C or -80°C.[4][6]
Protocol 2: Enhancing Aqueous Solubility with Methyl-β-Cyclodextrin (MβCD)
This protocol is based on the findings that MβCD can significantly increase the solubility of this compound.[7][11]
Materials:
-
This compound powder
-
Methyl-β-cyclodextrin (MβCD)
-
Deionized water or appropriate assay buffer
-
Stir plate and magnetic stir bars
-
Freeze-dryer (optional, for solid complex preparation)
Procedure for Preparing a Solubilized Solution:
-
Prepare MβCD Solution: Prepare a solution of MβCD in deionized water or your assay buffer at a desired concentration. The concentration will depend on the required solubility enhancement.
-
Add this compound: Add an excess amount of this compound powder to the MβCD solution.
-
Equilibration: Stir the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for complex formation and equilibration.
-
Separation of Undissolved Drug: After equilibration, filter the suspension through a 0.22 µm filter to remove the undissolved this compound.
-
Quantification: The concentration of the solubilized this compound in the clear filtrate can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
Caption: Cyclodextrin inclusion complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. neutralpharma.com [neutralpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Diloxanide Furoate Stock Solutions in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of stable stock solutions of Diloxanide furoate in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the highly recommended solvent for preparing concentrated stock solutions of this compound.[1] The compound exhibits excellent solubility in DMSO, allowing for the preparation of high-concentration stocks that can be easily diluted for various experimental needs.[1][2] this compound is sparingly soluble in water and has limited solubility in other organic solvents like ethanol.[1][2]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: this compound is soluble in DMSO at concentrations of at least 40-50 mg/mL.[2][3] For practical purposes, preparing a stock solution in the range of 10-50 mM is common for most in vitro assays.
Q3: How should I store my this compound stock solution in DMSO?
A3: For long-term stability, it is recommended to store the DMSO stock solution in aliquots at -20°C or -80°C.[4][5] Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][4][5] When stored at -20°C, the solution is typically stable for at least one month, while storage at -80°C can extend stability to six months or longer.[4][5]
Q4: My this compound powder is not dissolving completely in DMSO. What should I do?
A4: If you encounter solubility issues, ensure you are using anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can reduce its solvating power.[6] Gentle warming of the solution or sonication can also facilitate dissolution.[3][4] If the compound still does not dissolve, you may be exceeding its solubility limit and should try preparing a more dilute solution.[6]
Q5: The compound precipitates when I dilute my DMSO stock solution into an aqueous medium for my experiment. How can I prevent this?
A5: This is a common issue for compounds with low aqueous solubility.[1] To prevent precipitation, it is critical to keep the final concentration of DMSO in your aqueous medium as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and solubility issues.[2][5] Instead of adding the aqueous buffer to your concentrated stock, add the small volume of your DMSO stock to the larger volume of your aqueous medium while vortexing or mixing to ensure rapid dispersion.[1] Performing serial dilutions of the stock in the aqueous medium can also help.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound Precipitation Upon Dilution in Aqueous Media | The compound has low solubility in the aqueous buffer. | - Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous medium. - Add the DMSO stock dropwise to the vigorously stirred aqueous buffer. - Perform a stepwise dilution of the stock solution. |
| Inconsistent Experimental Results | - Degradation of the compound due to improper storage. - Inaccurate concentration of the stock solution. | - Aliquot the stock solution and avoid repeated freeze-thaw cycles. - Prepare fresh stock solutions regularly. - Verify the weighing and dilution calculations. |
| Cell Toxicity Observed in Control Group | The final concentration of DMSO is too high for the cell line. | - Ensure the final DMSO concentration in the cell culture medium is ≤0.5%.[2][5] - Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line. |
| Cloudy or Hazy Stock Solution | - The compound has not fully dissolved. - The DMSO may have absorbed water. | - Use gentle heating or sonication to aid dissolution.[3][4] - Use fresh, anhydrous DMSO for stock solution preparation.[6] |
Quantitative Data Summary
The following table summarizes the key quantitative data for preparing this compound stock solutions.
| Parameter | Value | Reference |
| Molecular Weight | 328.15 g/mol | [2] |
| Solubility in DMSO | ≥ 40 mg/mL (121.9 mM) | [3] |
| Solubility in Ethanol | 20 mg/mL (60.95 mM) (ultrasonic needed) | [2] |
| Solubility in Methanol | 10 mg/mL (30.47 mM) (sonication recommended) | [2] |
| Solubility in Water | < 0.1 mg/mL (Insoluble) | [2] |
| Recommended Storage (Solid) | -20°C for up to 3 years | [3] |
| Recommended Storage (in DMSO) | -20°C for 1 month; -80°C for 6 months | [4][5] |
| Recommended Final DMSO Concentration in Assays | ≤ 0.5% | [2][5] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 328.15 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance and weighing paper
-
Calibrated micropipettes
Procedure:
-
Calculation: To prepare 1 mL of a 50 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 328.15 g/mol * (1000 mg / 1 g) = 16.41 mg
-
-
Weighing: Carefully weigh 16.41 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.[2] Gentle warming or sonication can be used if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store the aliquots at -20°C or -80°C.[4][5]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
50 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 50 mM stock solution at room temperature.
-
Serial Dilution (Example for a 50 µM final concentration): a. Prepare an intermediate dilution by adding 2 µL of the 50 mM stock solution to 998 µL of cell culture medium. This results in a 100 µM solution with 0.2% DMSO. b. Further dilute this intermediate solution 1:2 with cell culture medium to achieve the final desired concentration of 50 µM (with a final DMSO concentration of 0.1%).
-
Application to Cells: Immediately add the final working solution to your cell cultures.
-
Control: Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Logical workflow for troubleshooting common issues with this compound solutions.
References
Technical Support Center: Stability-Indicating HPLC Assay for Diloxanide Furoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working on the stability-indicating HPLC assay for Diloxanide furoate and its degradation products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the development, validation, and execution of a stability-indicating HPLC method for this compound.
Q1: What are the primary degradation products of this compound? A1: The most well-documented degradation of this compound occurs under alkaline conditions through the hydrolysis of its ester linkage. This process yields two main degradation products: Diloxanide and Furoic acid.[1] While degradation also occurs under acidic, oxidative, photolytic, and thermal stress, the specific structures of all resulting products are not as extensively reported in the literature.[1]
Q2: Why is a stability-indicating method crucial for analyzing this compound? A2: A stability-indicating method is an analytical procedure capable of accurately measuring the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, impurities, or excipients.[1] This is essential for ensuring the safety, efficacy, and shelf-life of the drug product during development and for routine quality control.[1]
Q3: Which analytical technique is most suitable for this analysis? A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for analyzing this compound and its degradation products.[1][2][3] HPLC provides the necessary resolution to separate the parent drug from its various degradants, enabling accurate quantification.[1]
Q4: How can I identify unknown peaks in my chromatogram during a stability study? A4: When unknown peaks appear, which could represent new degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for structural elucidation.[1] For further characterization, the impurities can be isolated using preparative HPLC.
Q5: My this compound peak is tailing. What could be the cause and solution? A5: Peak tailing can result from several factors:
-
Secondary Silanol Interactions: Residual silanols on the C18 column packing can interact with the analyte. Solution: Try adjusting the mobile phase pH. A lower pH (e.g., around 3.8) can suppress silanol activity.[3] You can also try a different brand of column known for better end-capping.
-
Column Contamination or Voids: The column may be contaminated or have a void at the inlet. Solution: First, try flushing the column with a strong solvent (like isopropanol) or back-flushing it (disconnected from the detector). If the problem persists, change the column inlet frit or replace the column.[4]
-
Extra-column Effects: Issues with tubing, fittings, or the detector flow cell can cause band broadening. Solution: Ensure all connections are secure and use tubing with the smallest possible inner diameter.
Q6: I am seeing significant shifts in retention time. What should I check? A6: Retention time variability is a common issue:
-
Mobile Phase Composition: Inconsistent mobile phase preparation or proportioning from the pump can cause drift. Solution: Ensure the mobile phase is prepared accurately and is well-mixed and degassed.[5] If using a gradient, check the pump's mixing performance.
-
Temperature Fluctuations: HPLC separations are sensitive to temperature. A 1°C change can alter retention times by 1-2%.[6] Solution: Use a column oven to maintain a stable temperature.
-
Column Equilibration: Insufficient equilibration time with the mobile phase before injection can lead to shifting retention times. Solution: Ensure the column is equilibrated until a stable baseline is achieved, typically for at least 15-30 minutes.
Q7: The backpressure on my HPLC system is too high. How can I troubleshoot this? A7: High backpressure usually indicates a blockage.
-
Isolate the Source: Systematically remove components from the flow path (starting with the column) to identify the source of the pressure. Replace the column with a union and check the pressure. If it drops significantly, the column is the issue. If not, check injectors, tubing, and in-line filters.[7]
-
Column Blockage: The column inlet frit may be plugged with particulate matter from the sample or mobile phase. Solution: Filter all samples and mobile phases. Try back-flushing the column. If this fails, the frit may need to be replaced.[4]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the analytical method by generating potential degradation products.[8]
-
Acid Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).[1]
-
Incubate the solution (e.g., reflux at 80°C for 8 hours or keep at room temperature for 3 hours).[3][9]
-
After incubation, cool the solution and neutralize it with an equivalent concentration of sodium hydroxide (NaOH).
-
Dilute the final solution with the mobile phase to the target concentration for HPLC analysis.[1]
-
-
Base Hydrolysis:
-
Follow the initial steps for acid hydrolysis.
-
Instead of acid, add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).[1][10]
-
Incubate the solution (e.g., at 70°C for 3 hours).[10]
-
After incubation, cool and neutralize with an appropriate concentration of hydrochloric acid (HCl).
-
Dilute to the final volume with the mobile phase.[1]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
Representative HPLC Method Protocol
This protocol is a composite based on several published methods. Optimization will be required for specific equipment and applications.
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard & Sample Preparation: Prepare standard solutions of this compound and the stressed samples at appropriate concentrations in the mobile phase.[8]
-
Injection: Inject equal volumes (e.g., 10-20 µL) of the standard and sample solutions into the HPLC system.[2][3]
-
Data Acquisition: Record the chromatograms and determine the retention times and peak areas.
-
Calculation: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in an unstressed standard solution.
Data Presentation
Table 1: Summary of Representative HPLC Method Conditions for this compound Analysis
| Parameter | Method 1[10] | Method 2[2] | Method 3[3] |
| Column | C18 (250mm x 4.6 mm, 2.6 µm) | Shimadzu C18 (150 mm × 4.6 mm, 5 µm) | Thermo C18 (250 X 4.60 mm, 5µm) |
| Mobile Phase | Buffer (pH 4.5) : Acetonitrile (40:60) | Acetonitrile : 0.1% Glacial Acetic acid (40:60) | 20mM KH₂PO₄ : Acetonitrile, pH 3.8 (25:75 v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | Not Specified |
| Detection (UV) | 277 nm | 273 nm | Not Specified |
| Retention Time (DF) | 7.633 min | 8.498 min | ~3.56 min |
Table 2: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Observation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 3 - 8 hours at RT or 80°C | Degradation observed[3][9] |
| Alkali Hydrolysis | 0.1 M - 1 M NaOH | 3 - 8 hours at 70-80°C | Significant degradation into Diloxanide and Furoic Acid[1][3][10] |
| Oxidation | 3% - 30% H₂O₂ | 30 minutes at 70°C | Degradation observed[10] |
| Thermal | Dry Heat | 5 hours at 105°C | Degradation observed[10] |
| Photolysis | Sunlight / UV Light | 1 hour (Sunlight) | Degradation observed[10] |
Visualizations
Caption: Workflow for a stability-indicating assay.
Caption: Alkaline degradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. ijcrt.org [ijcrt.org]
- 4. agilent.com [agilent.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pharmahealthsciences.net [pharmahealthsciences.net]
- 8. benchchem.com [benchchem.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. saspublishers.com [saspublishers.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of Diloxanide Furoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Diloxanide furoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: Under alkaline conditions, this compound primarily degrades via hydrolysis of its ester linkage. This process results in the formation of two main degradation products: Diloxanide and Furoic acid.[1] The degradation pathways under other stress conditions like acidic, oxidative, photolytic, and thermal stress are more complex, and the specific structures of all resulting degradation products are not as extensively documented.[1]
Q2: Why is a stability-indicating analytical method crucial for this compound studies?
A2: A stability-indicating method is a validated analytical procedure capable of accurately measuring the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, impurities, or excipients.[1] This is vital during drug development and for the quality control of the final product to ensure its safety, efficacy, and shelf-life.[1]
Q3: What is the most suitable analytical technique for analyzing this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly recommended technique for the analysis of this compound and its degradation products.[1] HPLC methods provide the necessary resolution to separate the parent drug from its various degradation products, enabling accurate quantification.[1]
Q4: How can I identify unknown peaks in my chromatogram during a stability study?
A4: When unknown peaks appear in a chromatogram, they may represent new degradation products. Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for elucidating the structure of these unknown compounds.[1] For further characterization, preparative HPLC can be used to isolate the impurities.[1]
Q5: What are the typical stress conditions applied in forced degradation studies of this compound?
A5: Forced degradation studies for this compound typically involve subjecting the drug substance to a variety of stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1] The goal is to achieve a moderate level of degradation, generally between 5-20%, to ensure the analytical method can detect and separate any degradation products that might form under normal storage conditions.[1][2][3]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | Insufficient stress applied (e.g., concentration of stressor, temperature, or duration of exposure is too low). | - Increase the concentration of the acid, base, or oxidizing agent. - Elevate the temperature for thermal and hydrolytic studies. - Extend the duration of exposure to the stress condition. |
| Complete degradation of this compound. | Stress conditions are too harsh. | - Decrease the concentration of the stressor. - Lower the temperature. - Reduce the exposure time. |
| Poor peak shape or resolution in HPLC chromatogram. | - Inappropriate mobile phase composition. - Column degradation. - Sample overload. | - Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to buffer). - Use a new column or a different column chemistry. - Reduce the concentration of the injected sample. |
| Inconsistent or non-reproducible results. | - Inaccurate preparation of standard and sample solutions. - Fluctuation in instrument parameters (e.g., flow rate, temperature). - Instability of the sample in the autosampler. | - Ensure accurate weighing and dilution of all solutions. - Verify and calibrate the HPLC system. - Analyze samples promptly after preparation or store them under appropriate conditions. |
Experimental Protocols
Forced Degradation Studies
The following are detailed methodologies for subjecting this compound to various stress conditions to induce degradation.
1. Acid Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or a methanol/water mixture.
-
Transfer a known volume of the stock solution into a volumetric flask.
-
Add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).[1]
-
Heat the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 4 hours).[4]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate concentration of sodium hydroxide (NaOH).[1]
-
Dilute the final solution with the mobile phase to achieve the desired concentration for HPLC analysis.[1]
2. Alkaline Hydrolysis:
-
Follow the initial steps as outlined for acid hydrolysis.
-
Instead of acid, add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).[1]
-
Incubate the solution at a specified temperature (e.g., 70°C) for a set time (e.g., 3 hours).[4]
-
After incubation, cool the solution to room temperature.
-
Neutralize with an appropriate concentration of hydrochloric acid (HCl).[1]
-
Dilute to the final volume with the mobile phase.[1]
3. Oxidative Degradation:
-
Prepare the drug solution as described in the acid hydrolysis protocol.
-
Add a specified concentration of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%.[1]
-
Keep the solution at room temperature or a specified temperature (e.g., 70°C) for a defined duration (e.g., 30 minutes).[4]
-
Dilute the resulting solution with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Accurately weigh a specific amount of this compound powder (e.g., 50 mg) and place it in a round-bottom flask.[5]
-
Expose the sample to dry heat in an oven at a high temperature (e.g., 80°C) for a specified period.
-
After exposure, dissolve the sample in the mobile phase and dilute it to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).[5]
5. Photolytic Degradation:
-
Expose a solution of this compound or the solid drug to UV light (e.g., 254 nm) or a combination of UV and visible light for a specific duration.
-
Prepare a control sample that is protected from light.
-
After exposure, dilute the sample with the mobile phase to the desired concentration for HPLC analysis.
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 70°C | 4 hours | Data not available in provided search results |
| Alkaline Hydrolysis | 0.1 N NaOH | 70°C | 3 hours | Data not available in provided search results |
| Oxidative Degradation | 3% H₂O₂ | 70°C | 30 minutes | Data not available in provided search results |
| Thermal Degradation | Dry Heat | 80°C | Not specified | Data not available in provided search results |
| Photolytic Degradation | UV/Visible Light | Ambient | Not specified | Data not available in provided search results |
Quantitative degradation data was not consistently available across the search results. Researchers should determine these values based on their experimental outcomes.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Logical relationship of this compound degradation under various stress conditions.
References
Technical Support Center: Identifying and Characterizing Diloxanide Furoate Degradation Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in their experimental work involving the identification and characterization of Diloxanide furoate degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
The most well-documented degradation of this compound occurs via hydrolysis of its ester linkage, which results in the formation of two primary degradation products: Diloxanide and Furoic acid.[1][2] Under other stress conditions such as acidic, oxidative, photolytic, and thermal stress, the degradation pathways are more complex and may yield other, less characterized products.[1]
Q2: Which analytical technique is most suitable for separating and quantifying this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly used and recommended technique for the analysis of this compound and its degradation products.[1] This method offers the necessary resolution to separate the parent drug from its various degradants, allowing for accurate quantification.
Q3: What are typical stress conditions used in forced degradation studies of this compound?
Forced degradation studies for this compound typically involve subjecting the drug substance to a range of stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1] The goal is to achieve a modest level of degradation, typically between 5-20%, to ensure the analytical method can effectively detect and separate the degradation products that might form under normal storage conditions.[1]
Q4: How can I identify unknown peaks observed in my chromatogram during a stability study?
When unknown peaks appear in a chromatogram, suggesting the presence of new degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for structural elucidation.[1] For further characterization, these impurities can be isolated using preparative HPLC, followed by spectroscopic analysis techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Q5: Is there any known signaling pathway associated with the degradation products of this compound?
Currently, there is limited information available in the scientific literature regarding specific signaling pathways affected by the degradation products of this compound. The active drug, Diloxanide, is known to have minimal systemic absorption and toxicity, acting primarily as a luminal amoebicide.[3][4] Its mechanism of action is not fully elucidated, though it is thought to disrupt protein synthesis in Entamoeba histolytica.[5][6][7][8][9]
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution Between Peaks | - Inappropriate mobile phase composition.- Column degradation.- Improper flow rate. | - Optimize the mobile phase by adjusting the solvent ratio or pH.- Use a new column or a column with a different stationary phase.- Adjust the flow rate to improve separation. |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.- Contaminated or old column. | - Add a competing base (e.g., triethylamine) to the mobile phase or adjust the pH.- Reduce the sample concentration or injection volume.- Wash the column with a strong solvent or replace it if necessary. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from previous injections. | - Use fresh, high-purity solvents for the mobile phase.- Implement a thorough needle wash program between injections. |
| Baseline Drift or Noise | - Column not equilibrated.- Detector lamp aging.- Mobile phase not properly degassed. | - Allow sufficient time for the column to equilibrate with the mobile phase.- Replace the detector lamp if it has exceeded its lifespan.- Degas the mobile phase using sonication or vacuum filtration. |
| Inconsistent Retention Times | - Fluctuations in column temperature.- Changes in mobile phase composition.- Pump malfunction. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure accurate mixing.- Check the HPLC pump for leaks and ensure proper functioning. |
Quantitative Data Summary
The following table summarizes the percentage of this compound degradation observed under various stress conditions as reported in a stability-indicating assay study.
| Stress Condition | Parameters | % Degradation |
| Acid Degradation | 0.1 N HCl, 4 hours at 70°C | 25.55% |
| Base Degradation | 0.1 N NaOH, 3 hours at 70°C | Not specified |
| Oxidative Degradation | 3% H₂O₂, 30 minutes at 70°C | Not specified |
| Photo Degradation | Sunlight exposure for 1 hour | Not specified |
| Thermal Degradation | 105°C for 5 hours | Not specified |
Table based on data from a study by Vaidya et al.[6]
Experimental Protocols
Forced Degradation Studies
This protocol outlines a general procedure for subjecting this compound to various stress conditions to induce degradation.
1. Acid Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).[1]
-
Heat the solution (e.g., at 70°C for 4 hours).[6]
-
After the incubation period, cool the solution to room temperature and neutralize it with an appropriate concentration of sodium hydroxide (NaOH).[1]
-
Dilute the solution to the final volume with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Follow the same initial steps as for acid hydrolysis.
-
Instead of acid, add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).[1]
-
Heat the solution (e.g., at 70°C for 3 hours).[6]
-
After incubation, cool and neutralize with an appropriate concentration of hydrochloric acid (HCl).[1]
-
Dilute to the final volume with the mobile phase.
3. Oxidative Degradation:
-
Prepare the drug solution as described above.
-
Add a specified concentration of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%.[1]
-
Heat the solution (e.g., at 70°C for 30 minutes).[6]
-
After the incubation period, dilute the solution to the final volume with the mobile phase.
4. Photolytic Degradation:
-
Expose a solution of this compound in a suitable solvent to sunlight or a UV lamp for a specified duration (e.g., 1 hour in sunlight).[6]
-
Prepare a solution of the stressed sample to the desired concentration for analysis.
5. Thermal Degradation:
-
Place the solid this compound powder in a suitable container.
-
Heat the sample in an oven at a specified temperature for a defined period (e.g., 105°C for 5 hours).[6]
-
After exposure, allow the sample to cool to room temperature.
-
Accurately weigh a portion of the stressed powder, dissolve it in a suitable solvent, and dilute it to the desired concentration with the mobile phase.
Stability-Indicating HPLC Method
The following is a representative HPLC method for the analysis of this compound and its degradation products. Method parameters may need to be optimized for specific applications and equipment.
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., pH 4.5 buffer) and an organic solvent (e.g., Acetonitrile) in a suitable ratio (e.g., 40:60).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 277 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature.
Procedure:
-
Prepare the mobile phase, filter it through a 0.45 µm membrane filter, and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound and the stressed samples at appropriate concentrations in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention times and peak areas.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in an unstressed standard solution.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Diloxanide - Wikipedia [en.wikipedia.org]
- 4. Diloxanide-furoate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is Diloxanide used for? [synapse.patsnap.com]
- 6. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Strategies to improve the oral bioavailability of Diloxanide furoate in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Diloxanide furoate in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving adequate oral bioavailability for this compound?
This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[1] The principal obstacle to its oral bioavailability is its poor solubility in gastrointestinal fluids, which restricts its dissolution rate and, consequently, its absorption.[1] The main focus for enhancing its oral bioavailability is therefore to improve its solubility and dissolution rate.
Q2: What are the most effective formulation strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to enhance the solubility and dissolution rate of this compound. These include:
-
Solid Dispersions: Dispersing this compound in an amorphous state within a hydrophilic polymer matrix can significantly increase its dissolution rate.[2][3]
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can enhance its aqueous solubility.[4][5]
-
Nanoparticle-Based Drug Delivery Systems: Reducing the particle size of this compound to the nanometer range increases the surface area available for dissolution, leading to faster absorption.[6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubilization and absorption of lipophilic drugs like this compound by forming fine oil-in-water emulsions in the gastrointestinal tract.[7]
Q3: Which animal models are most commonly used for oral bioavailability studies of this compound?
While specific studies on this compound are limited in the provided search results, rats and rabbits are commonly used animal models for pharmacokinetic studies of oral drug formulations.[1][8] Rats are often used for initial screening due to their small size and ease of handling, while rabbits are also suitable for blood sampling and physiological characteristics that can be relevant for predicting human pharmacokinetics.[1][9]
Q4: What are the key pharmacokinetic parameters to measure in animal studies to assess oral bioavailability?
The key pharmacokinetic parameters to determine the oral bioavailability of a drug formulation include:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Reach Maximum Plasma Concentration (Tmax): The time at which Cmax is observed.[10]
By comparing the AUC of an oral formulation to that of an intravenous (IV) administration of the same drug, the absolute bioavailability can be calculated. Relative bioavailability is determined by comparing the AUC of a new formulation to a reference oral formulation.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Animal Models
| Potential Cause | Troubleshooting Step | Rationale |
| Poor drug dissolution in the gastrointestinal tract | Formulate this compound as a solid dispersion, cyclodextrin complex, or nanoparticle suspension. | These formulations enhance the drug's dissolution rate by increasing its surface area and/or solubility.[2][4][6] |
| Inappropriate dosing vehicle | For poorly soluble compounds, an aqueous suspension may lead to low bioavailability. Evaluate the use of solubilizing excipients or a lipid-based vehicle. | The vehicle can significantly impact drug solubilization and absorption.[1] |
| Food effects | Standardize the fasting period for animals before dosing. | Food can alter gastrointestinal pH, motility, and fluid content, which can affect drug absorption.[1] |
| Inconsistent dosing technique | Ensure all personnel are trained and consistent in their oral gavage technique to avoid variability in administration. | Proper and consistent administration is crucial for reproducible results.[1] |
Issue 2: Formulation Instability
| Potential Cause | Troubleshooting Step | Rationale |
| Recrystallization of amorphous solid dispersion during storage | Store the solid dispersion in a desiccator or under controlled humidity conditions. Optimize the polymer type and drug-to-polymer ratio. | Moisture can induce the conversion of the high-energy amorphous form back to the less soluble crystalline form.[11] |
| Aggregation of nanoparticles | Optimize surface modification of nanoparticles (e.g., with PEGylation) or include stabilizers in the formulation. | Surface charge and steric hindrance can prevent particle aggregation and maintain a high surface area for dissolution. |
| Drug leakage from the formulation | For lipid-based systems, optimize the lipid and surfactant composition to ensure stable drug encapsulation. | The stability of the formulation is critical for maintaining the drug in a solubilized state until it reaches the site of absorption. |
Data Presentation
While specific in-vivo pharmacokinetic data for this compound formulations were not available in the search results, the following table provides a template for presenting such data, with example values derived from studies on other poorly soluble drugs formulated as nanoparticles.
Table 1: Example Pharmacokinetic Parameters of Different Drug Formulations in Animal Models
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Unformulated Drug | Rabbit | 10 | 140 | 2.63 | 1170 | 100 | [9] |
| Nanoparticle Formulation | Rabbit | 10 | 380 | 2.75 | 2670 | 228 | [9] |
| Plain Urolithin-A | Dog | 10 | - | - | - | 100 | [12] |
| Urolithin-A Nanoparticles | Dog | 7.5 | 920% increase vs. plain | - | 430% increase vs. plain | - | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Syloid 244FP)[13]
-
Volatile solvent (e.g., Methanol, Ethanol)[13]
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)[13]
Procedure:
-
Carrier Selection: Choose a suitable hydrophilic carrier.[13]
-
Solvent Selection: Select a common volatile solvent in which both this compound and the carrier are soluble.[13]
-
Dissolution: Accurately weigh this compound and the carrier in a predetermined ratio (e.g., 1:1, 1:2 drug-to-carrier). Dissolve both components completely in the selected solvent in a round-bottom flask to form a clear solution.[13]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50 °C) until a thin, dry film or solid mass is formed on the flask wall.[13]
-
Drying and Pulverization: Further dry the solid mass in a vacuum oven at 40 °C for 24 hours to remove any residual solvent. Scrape the dried solid dispersion from the flask. Pulverize the mass using a mortar and pestle and pass the resulting powder through a fine sieve to ensure a uniform particle size.[13]
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound
-
β-cyclodextrin (β-CD) or a derivative (e.g., Hydroxypropyl-β-cyclodextrin)
-
Water
-
Mortar and pestle
-
Oven
Procedure:
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Slowly add the this compound to the paste while triturating.
-
Knead the mixture for a specified period (e.g., 45-60 minutes).
-
If the mixture becomes too dry, add a small amount of water to maintain a paste-like consistency.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
Mandatory Visualizations
Caption: Logical relationship between formulation strategies and improved oral bioavailability of this compound.
Caption: General workflow for an in-vivo pharmacokinetic study in an animal model.
Caption: Mechanism of enhanced drug absorption from a solid dispersion formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. FORMULATION FORUM - Oral Controlled Delivery of Poorly Water-Soluble Drugs [drug-dev.com]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic Aspects of Nanoparticle-in-Matrix Drug Delivery Systems for Oral/Buccal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. admescope.com [admescope.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Nanoparticles That Do Not Compete with Endogenous Ligands – Molecular Characterization In Vitro, Acute Safety in Canine, and Interspecies Pharmacokinetics Modeling to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Diloxanide Furoate
Welcome to the technical support center for the synthesis of Diloxanide Furoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important active pharmaceutical ingredient (API).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, presented in a question-and-answer format.
Reaction Control & Exotherm Management
Q1: We are observing a significant exotherm during the addition of furoyl chloride to the diloxanide solution at a larger scale, leading to temperature control issues. How can we manage this?
A1: The acylation of diloxanide with furoyl chloride is an exothermic reaction. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1][2]
-
Controlled Reagent Addition: Implement a slow, controlled addition of furoyl chloride. The addition rate should be carefully calculated based on calorimetric data to ensure that the heat generated does not exceed the cooling capacity of the reactor.[3]
-
Adequate Cooling: Ensure your reactor's cooling system is robust enough for the scaled-up batch size. This may involve using a jacketed reactor with a suitable heat transfer fluid and ensuring efficient circulation.[2]
-
Solvent Volume: Increasing the solvent volume can help to create a larger heat sink, although this may impact process efficiency.[4]
-
Initial Temperature: Start the reaction at a lower temperature to provide a larger buffer before the temperature limit is reached.
Q2: Our reaction seems to stall or proceed very slowly at a larger scale, even with the correct stoichiometry. What could be the cause?
A2: Inefficient mixing is a common issue during scale-up that can lead to poor reaction kinetics.[5]
-
Agitation Efficiency: What works for a magnetic stirrer in the lab may not be sufficient for a large reactor. Ensure the agitator design (e.g., impeller type) and stirring speed are appropriate to maintain a homogenous mixture and prevent localized concentration gradients.[5]
-
Reagent Purity: The quality of raw materials can significantly impact reaction rates. Ensure the purity of both diloxanide and furoyl chloride meets the required specifications.[6]
-
Catalyst Deactivation: If a catalyst is used, consider the possibility of deactivation due to impurities or inadequate mixing.
Impurity Profile & Purification
Q3: We are observing a higher level of impurities in our scaled-up batches compared to the lab-scale synthesis. What are the likely impurities and how can we control them?
A3: The most common impurities in this compound synthesis are related to hydrolysis and unreacted starting materials.
-
Hydrolysis Products: The primary degradation products are furoic acid and diloxanide , resulting from the hydrolysis of the ester bond.[7][8] This can be exacerbated by the presence of moisture in the reactants or solvents, or by prolonged reaction times at elevated temperatures.
-
Unreacted Starting Materials: Residual diloxanide and furoic acid (if used as a starting material) can be present.
-
By-products from Furoyl Chloride Synthesis: If furoyl chloride is synthesized in-house, impurities from that process, such as residual thionyl chloride, can carry over.[9]
Control Strategies:
-
Moisture Control: Use anhydrous solvents and ensure all equipment is thoroughly dried before use.
-
Reaction Time and Temperature Optimization: Avoid unnecessarily long reaction times and excessive temperatures to minimize degradation.
-
pH Control: During work-up, careful control of pH is necessary to prevent hydrolysis of the ester.
Q4: We are facing difficulties in the crystallization and isolation of this compound at a larger scale, leading to inconsistent particle size and filtration problems. What can we do?
A4: Crystallization is a critical step that is highly sensitive to scale-up parameters.[10][11]
-
Solvent System: The choice of solvent for crystallization is crucial. A solvent system that provides good solubility at higher temperatures and poor solubility at lower temperatures is ideal.
-
Cooling Rate: A slow and controlled cooling rate is essential for forming uniform crystals. Rapid cooling can lead to the formation of fine particles that are difficult to filter.
-
Agitation: The stirring rate during crystallization affects crystal size and morphology. Too high a shear rate can lead to crystal breakage and the formation of fines.[11]
-
Seeding: Introducing seed crystals at the appropriate level of supersaturation can help to control the crystal size distribution.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most cited method is the esterification of diloxanide with furoyl chloride in the presence of a base (like pyridine or triethylamine) to neutralize the HCl by-product. An alternative, modified method involves the direct reaction of furoic acid with diloxanide, which avoids the handling of the highly reactive furoyl chloride.[12]
Q2: What are the critical quality attributes (CQAs) for this compound?
A2: Key CQAs include purity (low levels of impurities), crystallinity (specific polymorphic form), and particle size distribution, which can impact the drug's dissolution and bioavailability.[5]
Q3: What analytical techniques are recommended for monitoring the reaction and final product purity?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assay and impurity profiling.[13] Thin-Layer Chromatography (TLC) can be used for in-process monitoring.[7] Spectroscopic methods like UV-Vis can also be employed for quantification.[3]
Data Presentation
Table 1: Impact of Key Process Parameters on Yield and Purity of this compound
| Parameter | Condition | Potential Impact on Yield | Potential Impact on Purity |
| Reaction Temperature | Too Low | Decreased reaction rate, lower yield | Higher purity due to fewer side reactions |
| Too High | Increased side reactions, potential degradation | Lower purity due to by-products | |
| Reagent Addition Rate | Too Fast | Poor temperature control, localized high concentrations | Increased impurity formation |
| Too Slow | Longer processing time, may not be economical | Generally higher purity | |
| Mixing Speed | Insufficient | Incomplete reaction, lower yield | Higher levels of unreacted starting materials |
| Excessive | Potential for shear-induced degradation in some cases | May not significantly impact purity | |
| Moisture Content | High | Hydrolysis of furoyl chloride and product | Increased levels of furoic acid and diloxanide |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Very slightly soluble | [14] |
| Ethanol | 1 in 100 parts | [14] |
| Chloroform | 1 in 25 parts | [14] |
| Ether | 1 in 130 parts | [14] |
| Methanol | Soluble | [14] |
| DMSO | ≥ 50 mg/mL | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Furoyl Chloride
-
Reaction Setup: Charge a suitably sized, dry, jacketed glass reactor with diloxanide and an appropriate anhydrous solvent (e.g., dichloromethane or toluene). Begin agitation and cool the mixture to 0-5 °C.
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.2 equivalents), to the reactor.
-
Furoyl Chloride Addition: Prepare a solution of furoyl chloride (1.05 equivalents) in the same anhydrous solvent. Add this solution to the reactor via a dropping funnel at a controlled rate, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until completion.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (to remove the base), water, a dilute sodium bicarbonate solution (to remove unreacted furoic acid), and finally with brine.
-
Isolation: Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from an appropriate solvent system.
Visualizations
Caption: A typical workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common scale-up issues.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. amarequip.com [amarequip.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. neulandlabs.com [neulandlabs.com]
- 6. sartorius.hr [sartorius.hr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Route Selection and Scale Up: Case Study and Exercise – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 11. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. This compound | C14H11Cl2NO4 | CID 19529 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diloxanide Furoate Dosage Regimens in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing dosage regimens of Diloxanide furoate in preclinical studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate effective and efficient experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[1] Diloxanide is a luminal amoebicide, meaning it acts directly on Entamoeba histolytica trophozoites and cysts within the intestinal lumen.[1][2][3] While its precise molecular target is not fully understood, it is believed to inhibit protein synthesis in the parasite, leading to its death.[4] Its structural similarity to chloramphenicol suggests a potential role in disrupting ribosomal function.
Q2: What are the key pharmacokinetic properties of this compound in preclinical species?
A2: this compound is slowly absorbed from the GI tract, which allows it to maintain a high concentration in the intestinal lumen where it exerts its therapeutic effect.[5][6] Once hydrolyzed to diloxanide, the active form is rapidly absorbed, with approximately 90% bioavailability.[2][5][6] The absorbed diloxanide is extensively metabolized in the liver via glucuronidation and the inactive conjugate is primarily excreted in the urine.[6] About 10% of the dose is excreted in the feces as diloxanide.[2]
Q3: Which preclinical models are most appropriate for evaluating the efficacy of this compound?
A3: The choice of animal model is critical for evaluating this compound's efficacy. Since it is a luminal amoebicide, models of intestinal (caecal) amoebiasis are most relevant. The rat model of caecal amoebiasis is considered particularly suitable for studying luminal amoebicides like this compound.[7][8] The mouse model is also responsive to luminal agents.[8] In contrast, the hamster model, which develops a more invasive form of the disease, responds better to tissue amoebicides like metronidazole.[8]
Q4: What is a typical starting dose for efficacy studies in a rat model of amoebiasis?
A4: Based on available data, oral doses ranging from 75 mg/kg to 200 mg/kg, administered once daily for 3 days, have been shown to be effective in weanling rats with caecal amoebiasis.[4][9] The reported ED50 (the dose that is effective in 50% of the animals) in this model is 77.9 mg/kg.[4] A starting dose within this range, for example, 75-100 mg/kg, would be a reasonable starting point for dose-finding studies.
Q5: What are the known acute toxicity values for this compound in preclinical species?
A5: The oral median lethal dose (LD50) for this compound has been reported to be 1330 mg/kg in both mice and rats.[5]
Q6: Is there any information on the reproductive toxicity of this compound?
A6: Yes, reproductive toxicology studies have been conducted in rats and New Zealand white rabbits. In these studies, oral administration of this compound at doses of 120 mg/kg/day and 300 mg/kg/day showed no evidence of embryotoxic or teratogenic effects.[5][6] Therefore, 300 mg/kg/day can be considered the No-Observed-Adverse-Effect-Level (NOAEL) for reproductive and developmental toxicity in these species.
Troubleshooting Guides
Issue 1: Poor or Variable Efficacy in Preclinical Models
| Possible Cause | Troubleshooting Steps |
| Inappropriate Animal Model | Ensure the selected model is suitable for a luminal amoebicide. The rat model of caecal amoebiasis is recommended for this compound. The hamster model may show poor response due to the invasive nature of the infection in this species.[8] |
| Suboptimal Dosage Regimen | The dosage may be too low. Refer to the efficacy data tables and consider a dose-escalation study starting from the reported ED50 of 77.9 mg/kg in rats.[4] Ensure the duration of treatment is adequate (e.g., at least 3-5 days). |
| Drug Formulation and Delivery Issues | This compound has very poor water solubility, which can lead to incomplete dissolution and variable absorption.[2] Ensure a consistent and appropriate vehicle is used for oral administration (e.g., a suspension in 1% methylcellulose with 0.4% Tween 80).[10] Consider formulation strategies like solid dispersions to improve solubility. |
| Severity of Infection | A very high parasite load at the time of treatment initiation may require higher doses or a longer treatment duration. Standardize the inoculum size and timing of treatment initiation relative to infection. |
Issue 2: Formulation and Solubility Challenges
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | This compound is very slightly soluble in water.[2] Standard aqueous vehicles may not be suitable for achieving high dose concentrations. |
| Inconsistent Suspension | If using a suspension, ensure it is homogenous and that the particle size is consistent to allow for uniform dosing. Use appropriate suspending and wetting agents. |
| Drug Precipitation | The drug may precipitate out of solution or suspension, leading to inaccurate dosing. Check the stability of the formulation over the intended period of use. |
| Vehicle Effects | The chosen vehicle may have its own biological effects or may interfere with the absorption of the drug. Always include a vehicle-only control group in your experiments. |
Data Presentation
Table 1: Preclinical Efficacy of this compound in a Rat Model of Caecal Amoebiasis
| Species | Model | Dose (mg/kg/day, oral) | Duration | Efficacy (Cure Rate) | Reference |
| Rat (weanling) | Caecal Amoebiasis | 75 | 3 days | 44.4% | [4][9] |
| Rat (weanling) | Caecal Amoebiasis | 100 | 3 days | 77% | [4][9] |
| Rat (weanling) | Caecal Amoebiasis | 150 | 3 days | 85% | [4][9] |
| Rat (weanling) | Caecal Amoebiasis | 200 | 3 days | 100% | [4][9] |
| Rat (weanling) | Caecal Amoebiasis | ED50: 77.9 | 3 days | 50% | [4] |
Table 2: Preclinical Toxicology Data for this compound
| Species | Study Type | Route | Value | Units | Reference |
| Mouse | Acute Toxicity | Oral | LD50 = 1330 | mg/kg | [5] |
| Rat | Acute Toxicity | Oral | LD50 = 1330 | mg/kg | [5] |
| Rat | Reproductive Toxicity | Oral | NOAEL = 300 | mg/kg/day | [5][6] |
| Rabbit | Reproductive Toxicity | Oral | NOAEL = 300 | mg/kg/day | [5][6] |
Experimental Protocols
Protocol 1: In Vivo Efficacy in a Rat Model of Caecal Amoebiasis
This protocol is a generalized procedure based on established methods for evaluating luminal amoebicides.
-
Animal Model: Use weanling Wistar rats.
-
Infection:
-
Culture a virulent strain of Entamoeba histolytica trophozoites.
-
Anesthetize the rats and, through a small surgical incision, expose the caecum.
-
Inject a defined number of trophozoites directly into the caecal lumen.
-
Suture the incision.
-
-
Drug Administration:
-
Prepare a formulation of this compound suitable for oral gavage (e.g., a suspension in a suitable vehicle).
-
A few hours after infection, begin oral administration of the drug or vehicle (control group).
-
Administer the assigned dose once daily for the predetermined duration (e.g., 3-5 days).
-
-
Evaluation of Efficacy:
-
At the end of the treatment period, euthanize the animals.
-
Excise the caecum and examine for the presence and severity of lesions. A scoring system can be used to quantify the pathology.
-
Collect the caecal content and examine it microscopically to determine the presence and number of viable amoebae.
-
Efficacy is determined by the reduction in the mean caecal lesion score and the clearance of amoebae from the caecal contents compared to the vehicle-treated control group.
-
Mandatory Visualizations
Caption: Workflow for Preclinical Efficacy Testing of this compound.
Caption: Troubleshooting Logic for Poor Efficacy in Preclinical Studies.
References
- 1. Diloxanide | C9H9Cl2NO2 | CID 11367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3736-81-0 | FD63298 | Biosynth [biosynth.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RTECS NUMBER-UR6066500-Chemical Toxicity Database [drugfuture.com]
- 6. e-lactancia.org [e-lactancia.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C14H11Cl2NO4 | CID 19529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
Troubleshooting inconsistent results in amoebicidal assays with Diloxanide furoate
Technical Support Center: Diloxanide Furoate Amoebicidal Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound in amoebicidal assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug that is hydrolyzed, primarily in the gastrointestinal tract, to its active form, Diloxanide.[1][2] Diloxanide is a luminal amoebicide, meaning its action is concentrated in the intestinal lumen.[3][1] While its exact molecular target is not fully known, the primary mechanism of action is believed to be the inhibition of protein synthesis in Entamoeba histolytica trophozoites.[3][1] This disruptive action on essential protein production leads to the parasite's death.[1] The amoebicidal effect is thought to be linked to the structural similarity of Diloxanide's dichloroacetamide group to that of chloramphenicol, a known inhibitor of protein synthesis.[3][4]
Q2: How should I prepare a stock solution of this compound?
This compound has very low solubility in water.[2][5] Therefore, a stock solution must be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is highly recommended, as it can dissolve this compound at concentrations of 50 mg/mL or higher.[2][6] Ethanol can also be used, but the solubility is lower.[2][6]
Stock Preparation in DMSO:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve it in high-quality, anhydrous DMSO to your target concentration (e.g., 10-100 mM).[6]
-
Ensure complete dissolution by vortexing or gentle warming.[2][6]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2][6]
Q3: My compound precipitates when added to the culture medium. How can I prevent this?
Precipitation is a common issue due to the low aqueous solubility of this compound.[2][6] When the DMSO stock is diluted into the aqueous culture medium, the drug can crash out of solution.
Solutions:
-
Minimize Final Solvent Concentration: Prepare a highly concentrated stock solution in 100% DMSO. This allows the addition of a very small volume to your culture, keeping the final DMSO concentration low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2][6]
-
Pre-dilute in Medium: Instead of adding the concentrated stock directly to the wells, first add the required volume of stock to a small, separate tube of fresh culture medium. Mix this intermediate dilution well and then immediately add it to the culture plates.[6]
-
Rapid Mixing: After adding the drug solution to the plate, gently swirl it to ensure rapid and even distribution, which can prevent localized precipitation.[6]
Q4: What is the expected IC50 value for this compound against Entamoeba histolytica?
Reported in vitro efficacy, including IC50 (50% inhibitory concentration) or MIC (minimum inhibitory concentration) values, for this compound can vary significantly.[2] This variability depends on factors such as the E. histolytica strain, culture conditions (e.g., axenic), and the specific assay method used.[2] It is a noted gap in the literature that standardized IC50 data for this compound is not widely available, unlike for other amoebicides.[3][7] Researchers should establish their own baseline values and include a reference compound like metronidazole for comparison.
Troubleshooting Guide for Inconsistent Assay Results
This guide addresses common problems that lead to inconsistent or unexpected results in amoebicidal assays.
| Problem | Potential Cause | Recommended Action |
| No or Low Amoebicidal Activity | Drug Precipitation: The effective concentration of the drug is lower than intended because it has precipitated out of the culture medium.[2][6] | Verify solubility and visually inspect wells for precipitate. Follow best practices for drug solubilization (see FAQ Q3). |
| Inactive Prodrug: this compound requires hydrolysis to the active Diloxanide. The rate of hydrolysis in the culture medium may be slow or variable.[2] | Ensure assay incubation time (e.g., 48-72 hours) is sufficient for hydrolysis and subsequent amoebicidal action to occur.[3] | |
| Unhealthy Amoebae: Trophozoites were not in the logarithmic growth phase or had low viability in control wells.[2][8] | Always use amoebae from a healthy, log-phase culture. Check the viability of control wells; it should be high. | |
| Incorrect Cell Density: The initial number of trophozoites seeded was too high, overwhelming the drug's effect.[2] | Optimize and standardize the initial cell density (e.g., 1 x 10⁵ trophozoites/mL).[3] | |
| High Variability Between Replicates | Inconsistent Cell Seeding: The amoeba suspension was not homogenous, leading to different cell numbers in each well.[2] | Gently mix the cell suspension before and during plating to ensure uniformity. |
| Uneven Drug Distribution: The drug was not mixed thoroughly in each well after addition.[2] | After adding the drug, gently swirl the plate or pipette-mix to ensure it is evenly distributed. | |
| Pipetting Errors: Inaccurate pipetting of cells or drug solutions. | Calibrate pipettes regularly. Use reverse pipetting techniques for viscous solutions.[2] | |
| Toxicity in Solvent Control | High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) is too high and is toxic to the amoebae. | Ensure the final solvent concentration is non-toxic for your specific culture conditions, typically at or below 0.5%.[2][6] |
| Solvent Quality: The solvent used was not of a high enough purity (e.g., not anhydrous or cell culture grade). | Use high-quality, sterile, anhydrous solvents for preparing stock solutions. |
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Weight | 328.15 g/mol | [9] |
| Appearance | White or almost white, crystalline powder | |
| Melting Point | 114-116°C | [5] |
| Solubility in Water | Very slightly soluble | [5] |
| Solubility in DMSO | ≥ 50 mg/mL | [2][6] |
| Solubility in Ethanol | ~20 mg/mL (1 in 100) | [2][5] |
Experimental Protocols
Protocol: In Vitro Amoebicidal Susceptibility Assay (96-Well Plate)
This protocol outlines a standard method for determining the IC50 of this compound against E. histolytica trophozoites.
1. Culturing E. histolytica
-
Maintain axenic cultures of E. histolytica trophozoites (e.g., HM1:IMSS strain) in a suitable medium like TYI-S-33.[3][8]
-
Incubate cultures at 37°C and subculture every 48-72 hours to keep them in the logarithmic growth phase.[3][8]
2. Preparation of Trophozoites for Assay
-
Harvest trophozoites from a 48-72 hour culture by chilling the culture tubes on ice for 10 minutes to detach the cells.[3]
-
Centrifuge the cell suspension to pellet the amoebae.
-
Wash the pellet once with fresh, pre-warmed medium.
-
Resuspend the trophozoites and determine the cell concentration using a hemocytometer.
-
Adjust the cell density to the desired concentration (e.g., 1 x 10⁵ cells/mL) in fresh medium.[7]
3. Assay Procedure
-
In a sterile 96-well microtiter plate, add the appropriate volume of culture medium to each well.
-
Prepare serial dilutions of the this compound stock solution in the plate.
-
Include necessary controls:
-
Negative Control: Wells with cells and medium only (no drug).
-
Solvent Control: Wells with cells and the highest concentration of DMSO used in the assay.
-
Positive Control: Wells with cells and a known amoebicidal drug (e.g., metronidazole).
-
-
Add the prepared trophozoite suspension (e.g., 100 µL) to each well.
4. Viability Assessment (Example: NBT Reduction Assay)
-
Following incubation, add Nitroblue Tetrazolium (NBT) solution to each well.[3]
-
Incubate for an additional 2-3 hours at 37°C.[3] Viable amoebae will reduce the yellow NBT to a blue formazan product.[3][7]
-
Measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 550 nm).[7]
5. Data Analysis
-
Calculate the percentage of inhibition for each drug concentration relative to the drug-free control.[3]
-
Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.[3][8]
Mandatory Visualizations
References
- 1. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 3736-81-0 | FD63298 | Biosynth [biosynth.com]
Validation & Comparative
Head-to-Head Comparison: Diloxanide Furoate and Paromomycin in the Treatment of Amoebiasis
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the efficacy of Diloxanide furoate and Paromomycin, two prominent luminal amoebicides. The information presented herein is intended to support researchers, scientists, and drug development professionals in their objective evaluation of these therapeutic agents. This document summarizes clinical efficacy, mechanisms of action, and key experimental protocols, adhering to a structured and data-oriented format.
Quantitative Efficacy and Safety Data
The following table summarizes the clinical efficacy and adverse effect profiles of this compound and Paromomycin in the treatment of asymptomatic Entamoeba histolytica infections.
| Parameter | This compound | Paromomycin | References |
| Efficacy (Cure Rate) | 51% (in a head-to-head trial) | 85% (in a head-to-head trial) | [1][2] |
| 86% (in a large CDC study) | 100% (in 11 asymptomatic/mildly symptomatic cases) | [3][4][5] | |
| Dosage (Asymptomatic Carriers) | 500 mg three times daily for 10 days | 500 mg three times daily for 7-10 days | [2][6] |
| Common Adverse Effects | Flatulence, diarrhea, cramping, nausea | Diarrhea and other gastrointestinal issues | [3][4][5][6] |
| Adverse Effect Incidence | 14% of treatment courses reported adverse effects | 18.7% of cases experienced possible adverse effects | [3][4][5] |
Mechanisms of Action
This compound and Paromomycin employ distinct mechanisms to exert their amoebicidal effects.
This compound: This drug is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[7][8][9][10] While the exact molecular target is not fully elucidated, it is believed that diloxanide disrupts protein synthesis in E. histolytica trophozoites, leading to the parasite's death.[7][8][11] Its action is primarily confined to the intestinal lumen.[7][8]
Paromomycin: As an aminoglycoside antibiotic, paromomycin targets the parasite's protein synthesis machinery.[12][13][14][15] It binds to the 16S ribosomal RNA of the 30S ribosomal subunit.[12][13][14] This binding interferes with protein synthesis, causing misreading of mRNA and the production of non-functional proteins, which ultimately leads to cell death.[12][13]
Figure 1: Proposed Mechanism of Action for this compound
Figure 2: Mechanism of Action of Paromomycin
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and Paromomycin.
3.1. Clinical Trial Protocol for Comparative Efficacy
A randomized controlled trial is a robust method for comparing the efficacy of two drugs. The following protocol is a synthesized representation of such a study.[2]
-
Study Population: Asymptomatic carriers of Entamoeba histolytica, identified through screening of stool samples using a specific real-time polymerase-chain-reaction (PCR) assay.[2]
-
Randomization: Participants are randomly assigned to one of two treatment groups:
-
Follow-up and Outcome Assessment: Stool specimens are collected from all participants at specified intervals post-treatment (e.g., 10 and 20 days).[2] The presence of E. histolytica is reassessed using the same PCR assay. The primary outcome is the parasitological cure rate, defined as the absence of E. histolytica in the follow-up stool samples.[2]
Figure 3: Clinical Trial Workflow for Efficacy Comparison
3.2. In Vitro Amoebicidal Susceptibility Testing
In vitro assays are crucial for determining the direct activity of a compound against the parasite. A common method is the nitroblue tetrazolium (NBT) reduction assay.[16][17]
-
Parasite Culture: Axenic cultures of E. histolytica trophozoites (e.g., HM1:IMSS strain) are maintained in a suitable medium.[17][18]
-
Drug Preparation: Stock solutions of the test compounds (this compound, Paromomycin) are prepared, typically in dimethyl sulfoxide (DMSO), and then serially diluted to the desired concentrations in the culture medium.[17][19]
-
Assay Procedure:
-
Trophozoites are harvested during the logarithmic growth phase.
-
In a 96-well microtiter plate, serial dilutions of the drugs are added.
-
A suspension of the parasites is added to each well.
-
Control wells (no drug) and blank wells (medium only) are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 48-72 hours).[18]
-
-
Viability Assessment: The viability of the trophozoites is assessed using a metabolic indicator like NBT, which is reduced by viable cells to a colored formazan product.[16][17] The optical density is measured spectrophotometrically.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[8]
Conclusion
Based on the available clinical trial data, Paromomycin demonstrates a significantly higher cure rate for asymptomatic E. histolytica infections compared to this compound in a head-to-head comparison.[1][2] Both drugs are generally well-tolerated, with gastrointestinal disturbances being the most commonly reported adverse effects.[3][5][6] The choice between these agents may be guided by efficacy data, availability, and patient-specific factors. Further research, including more direct comparative in vitro studies under standardized conditions, would be beneficial for a more comprehensive understanding of their relative potencies.
References
- 1. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. ovid.com [ovid.com]
- 3. This compound for treating asymptomatic Entamoeba histolytica cyst passers: 14 years' experience in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficacy and safety of paromomycin for treating amebiasis in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Diloxanide | C9H9Cl2NO2 | CID 11367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. e-lactancia.org [e-lactancia.org]
- 11. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. What is the mechanism of Paromomycin Sulfate? [synapse.patsnap.com]
- 14. drugs.com [drugs.com]
- 15. Paromomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 16. Rapid in vitro test for determination of anti-amoebic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Study of Antiamoebic Activity of Methanol Extracts of Argemone mexicana on Trophozoites of Entamoeba histolytica HM1-IMSS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Analysis of Diloxanide Furoate and Tinidazole in the Treatment of Protozoal Infections
In the management of protozoal infections such as amoebiasis and giardiasis, Diloxanide furoate and Tinidazole represent two distinct therapeutic options with differing mechanisms of action and clinical applications. While direct head-to-head in vivo comparative studies in animal models are limited, extensive clinical data provides a basis for a comprehensive comparison of their efficacy, safety, and optimal use in research and clinical settings.
This compound, a luminal amoebicide, is primarily effective against the cystic form of Entamoeba histolytica within the gastrointestinal tract.[1][2][3] In contrast, Tinidazole, a 5-nitroimidazole, exhibits broad-spectrum activity against both the trophozoite and cystic stages of various protozoa, and it is effective against both intestinal and extra-intestinal infections.[1][4]
Mechanism of Action
The two drugs employ fundamentally different mechanisms to exert their antiparasitic effects. This compound is a prodrug that is hydrolyzed in the gut to its active form, diloxanide.[1] Its precise molecular mechanism is not fully elucidated, but it is believed to inhibit protein synthesis in the parasite.[1][2]
Tinidazole, also a prodrug, requires the anaerobic environment of the parasite for the reductive activation of its nitro group. This process generates reactive nitro radicals that induce cytotoxicity through oxidative damage to essential macromolecules, most notably causing strand breaks in the parasite's DNA, leading to cell death.[1]
Comparative Efficacy
Clinical trials have demonstrated varying cure rates for this compound and Tinidazole, depending on the type of infection and whether the drugs are used as monotherapy or in combination.
For asymptomatic amoebiasis, this compound has shown high efficacy. In one study, the parasitological cure rate for this compound was 93% in asymptomatic homosexual men with Entamoeba histolytica.[5] Another study reported an 88% cure rate with this compound in a similar patient population, which was significantly better than the 29%-56% cure rates observed for metronidazole and tinidazole in a related study.[5]
In cases of non-invasive amoebiasis, a combination of Tinidazole and this compound was found to be significantly more effective than Tinidazole alone, with parasitic cure rates of 91% for the combination therapy compared to 44% for Tinidazole monotherapy.[6][7]
For the treatment of giardiasis, Tinidazole is considered a highly effective agent. A network meta-analysis of randomized controlled trials concluded that single-dose Tinidazole is the best available treatment for giardiasis in both children and adults.[8] One study in children found that a single dose of Tinidazole resulted in a significantly higher parasitological cure rate (90.5%) compared to a 3-day course of nitazoxanide (78.4%).[9]
The following table summarizes the quantitative data from key clinical studies:
| Drug(s) | Infection Type | Dosage | Treatment Duration | Parasitological Cure Rate | Reference |
| Tinidazole | Non-invasive amoebiasis | 40 mg/kg body-weight daily | 5 days | 44% | [6][7] |
| Tinidazole + this compound | Non-invasive amoebiasis | Tinidazole: 40 mg/kg daily; this compound: 20 mg/kg daily in 3 doses | 10 days | 91% | [6][7] |
| This compound | Asymptomatic amoebiasis | 500 mg three times daily | 10 days | 93% | [5] |
| This compound | Asymptomatic amoebiasis | 500 mg three times daily | 10 days | 88% | [5] |
| Metronidazole or Tinidazole | Asymptomatic amoebiasis | 2,000 mg single dose, or 2,000 mg daily if initial treatment failed | Up to 5 days | 29%-56% | [5] |
| Tinidazole | Giardiasis (children) | 50 mg/kg single dose | 1 day | 90.5% | [9] |
| Metronidazole + this compound | Amoebiasis | Therapeutic doses | 5 days | 98% | [10] |
| Metronidazole + this compound | Giardiasis | Therapeutic doses | 5 days | 92% | [10] |
Experimental Protocols
While direct comparative in vivo studies are scarce, the following synthesized protocols outline the general methodologies for evaluating the efficacy of amoebicidal drugs in animal models.
Luminal Amoebiasis Model (Rat)
This model is suitable for studying luminal amoebicides like this compound.[1]
-
Animal Model: Weanling Wistar rats.
-
Infection: Intracecal inoculation of Entamoeba histolytica trophozoites.
-
Drug Administration: Oral administration of the test compounds (e.g., this compound) or vehicle control for a specified duration (e.g., 5-7 days), starting on the day of infection.
-
Evaluation of Efficacy: After the treatment period, animals are euthanized, and the cecal contents are examined microscopically for the presence of amoebae. The cecal tissue can also be cultured to confirm the absence or presence of viable parasites.
Invasive Amoebiasis Model (Hamster)
This model is more appropriate for tissue-invasive amoebicides like Tinidazole.[1]
-
Animal Model: Golden hamsters.
-
Infection: Intrahepatic inoculation of Entamoeba histolytica trophozoites to induce liver abscesses.
-
Drug Administration: Oral or another appropriate route of administration of the test compounds (e.g., Tinidazole) or vehicle control for a set duration (e.g., 7 days), typically initiated on the same day as the infection.[1]
-
Evaluation of Efficacy: Following the treatment period, the animals are euthanized, and their livers are removed. The size and weight of the abscesses are measured.[1] Histopathological examination of the liver tissue can also be performed to assess the extent of necrosis and inflammation.[1]
Visualizing Mechanisms and Workflows
Caption: Proposed mechanisms of action for this compound and Tinidazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of asymptomatic amebiasis in homosexual men. Clinical trials with metronidazole, tinidazole, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of non-invasive amoebiasis. A comparison between tinidazole alone and in combination with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparative efficacy of drugs for treating giardiasis: a systematic update of the literature and network meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The treatment of giardiasis in children: single-dose tinidazole compared with 3 days of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. annalskemu.org [annalskemu.org]
Evaluating the Synergistic Mechanism of Diloxanide Furoate and Metronidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic mechanism of Diloxanide furoate and metronidazole, a combination therapy widely recognized for its efficacy in treating amoebiasis. While the clinical synergy of this drug combination is well-established and founded on their complementary modes of action, this document also addresses the need for quantitative in vitro evidence by presenting standardized experimental protocols and data presentation formats.
The synergistic efficacy of combining this compound and metronidazole stems from their distinct yet complementary sites of action against Entamoeba histolytica. Metronidazole is a potent tissue amoebicide, effective against the invasive trophozoite stage of the parasite within the intestinal wall and in extraintestinal sites.[1] In contrast, this compound acts as a luminal amoebicide, targeting the trophozoites and cysts residing in the intestinal lumen.[2][3] This dual approach ensures the eradication of both the invasive and transmissible forms of the parasite, leading to higher cure rates and a reduced likelihood of relapse.[1]
Mechanisms of Action: A Complementary Approach
Metronidazole: This prodrug is activated within anaerobic organisms like E. histolytica. Its nitro group is reduced by parasitic enzymes, leading to the formation of cytotoxic nitro radicals.[1] These reactive molecules cause extensive damage to parasitic DNA, leading to strand breakage and inhibiting essential protein synthesis, which ultimately results in cell death.[1]
This compound: Following oral administration, this compound is hydrolyzed in the gut to its active form, Diloxanide.[1] While its precise molecular target is not fully elucidated, it is believed to disrupt protein synthesis in the trophozoites of E. histolytica, thereby inhibiting their growth and replication.[1][4] Its action is primarily confined to the intestinal lumen.[1]
Quantitative Analysis of Synergy
To quantitatively assess the synergistic interaction between this compound and metronidazole, standardized in vitro methods such as the checkerboard assay and isobologram analysis are employed. These methods can determine whether the combined effect of the drugs is synergistic, additive, or antagonistic.
Table 1: In Vitro Susceptibility of Entamoeba histolytica to this compound and Metronidazole (Hypothetical Data)
| Drug | Parasite Strain | IC50 (µM) - Individual Agent | IC50 (µM) - In Combination |
| This compound | HM1:IMSS | [Data Unavailable] | [Data Unavailable] |
| Metronidazole | HM1:IMSS | [Data Unavailable] | [Data Unavailable] |
| This compound | Clinical Isolate A | [Data Unavailable] | [Data Unavailable] |
| Metronidazole | Clinical Isolate A | [Data Unavailable] | [Data Unavailable] |
Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound and Metronidazole Combination (Hypothetical Data)
| Parasite Strain | FIC of this compound | FIC of Metronidazole | FIC Index (ΣFIC) | Interpretation |
| HM1:IMSS | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] | [Synergy ≤ 0.5, Additive > 0.5 to 4, Antagonism > 4] |
| Clinical Isolate A | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] | [Synergy ≤ 0.5, Additive > 0.5 to 4, Antagonism > 4] |
Experimental Protocols
Detailed methodologies for conducting checkerboard assays and constructing isobolograms are crucial for the standardized evaluation of drug synergy.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[5]
-
Preparation of Drug Solutions: Prepare stock solutions of this compound and metronidazole in an appropriate solvent. Create serial twofold dilutions of each drug.
-
Plate Setup: In a 96-well microtiter plate, dispense dilutions of this compound along the x-axis and dilutions of metronidazole along the y-axis. Each well will contain a unique combination of concentrations of the two drugs. Include wells with each drug alone and drug-free wells as controls.
-
Inoculation: Add a standardized suspension of E. histolytica trophozoites to each well.
-
Incubation: Incubate the plates under appropriate anaerobic or microaerophilic conditions at 37°C for 48-72 hours.
-
Assessment of Viability: Determine the viability of the trophozoites in each well. This can be achieved by microscopic observation, or by using viability assays such as MTT or resazurin reduction. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that inhibits visible growth.
-
Calculation of FIC Index: The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs for both drugs.[6] An FIC index of ≤ 0.5 is generally considered synergistic.[5][6]
Isobologram Analysis Protocol
Isobologram analysis provides a graphical representation of drug interactions.
-
Determine IC50 Values: Determine the 50% inhibitory concentration (IC50) for this compound and metronidazole individually.
-
Construct the Isobologram: Plot the IC50 value of this compound on the x-axis and the IC50 value of metronidazole on the y-axis. A straight line connecting these two points represents the line of additivity.
-
Test Drug Combinations: Test various combinations of the two drugs at fixed ratios and determine the concentrations that produce a 50% inhibitory effect.
-
Plot Combination Data: Plot the experimentally determined IC50 values of the drug combinations on the same graph.
-
Interpretation: Data points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.
Visualizing the Synergistic Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed synergistic mechanism, the experimental workflow for synergy testing, and a hypothetical isobologram.
Caption: Proposed synergistic mechanism of this compound and metronidazole.
Caption: Experimental workflow for in vitro synergy testing.
Caption: Hypothetical isobologram illustrating synergy.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. academicjournals.org [academicjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. emerypharma.com [emerypharma.com]
Investigating Potential Resistance Mechanisms of E. histolytica to Diloxanide Furoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating potential resistance mechanisms of Entamoeba histolytica to Diloxanide furoate. While clinically significant resistance to this compound has not been widely reported, the indiscriminate use of antiamoebic drugs raises concerns about the potential for reduced susceptibility.[1] This document outlines putative resistance mechanisms based on known drug resistance strategies in E. histolytica and other protozoan parasites, and provides detailed experimental protocols to test these hypotheses.
Mechanism of Action: this compound
This compound is a luminal amoebicide primarily used for the treatment of asymptomatic intestinal amoebiasis.[2][3] It is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, Diloxanide.[2][4] The precise molecular target of Diloxanide is not fully understood, but it is believed to inhibit protein synthesis in E. histolytica trophozoites.[2][5] This disruption of essential protein production ultimately leads to the parasite's death.[2][4] Its action is primarily confined to the intestinal lumen.[2][6]
Potential Resistance Mechanisms in E. histolytica
Based on established mechanisms of drug resistance in E. histolytica and other protozoa, several potential strategies for resistance to this compound can be hypothesized. These are categorized and compared with known resistance mechanisms to other antiamoebic drugs in the table below.
Table 1: Comparison of Potential this compound Resistance Mechanisms with Known Mechanisms in E. histolytica
| Resistance Mechanism Category | Potential Application to this compound | Known Examples in E. histolytica (Other Drugs) |
| Altered Drug Target | - Mutation in the ribosomal components or associated proteins involved in protein synthesis, reducing the binding affinity of Diloxanide. | - Down-regulation of ferredoxin 1 expression in metronidazole resistance.[7] |
| Decreased Drug Accumulation | - Increased expression or activity of ATP-binding cassette (ABC) transporters (e.g., P-glycoproteins) that actively efflux Diloxanide from the parasite. - Decreased uptake of the drug due to alterations in membrane transporters. | - Overexpression of P-glycoprotein genes (EhPgp1, EhPgp5) is associated with multidrug resistance.[8] |
| Drug Inactivation | - Enzymatic modification or degradation of Diloxanide into an inactive form. | - Not a well-documented primary mechanism in E. histolytica. |
| Metabolic Bypass | - Upregulation of alternative metabolic pathways that compensate for the inhibitory effects of Diloxanide on protein synthesis. | - Increased expression of antioxidant enzymes like superoxide dismutase (Fe-SOD) and peroxiredoxin in metronidazole resistance.[7][9] |
Experimental Protocols for Investigating Resistance
A systematic approach is required to identify and characterize this compound resistance in E. histolytica. The following experimental workflow outlines the key steps.
Experimental Workflow
Caption: A logical workflow for the investigation of this compound resistance in E. histolytica.
Detailed Methodologies
1. In Vitro Susceptibility Testing: Nitroblue Tetrazolium (NBT) Reduction Assay
This method is used to determine the 50% inhibitory concentration (IC50) of a drug against E. histolytica.
-
Principle: Viable amoebae reduce the yellow NBT dye to a blue formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is proportional to the number of viable parasites.
-
Protocol:
-
Culture E. histolytica trophozoites (e.g., HM1:IMSS strain) in TYI-S-33 medium.
-
Harvest trophozoites from a 24-hour culture and adjust the parasite count to 3 x 10^5 parasites/mL.
-
In a 96-well microtiter plate, prepare serial dilutions of this compound.
-
Add the parasite suspension to each well and incubate under appropriate conditions.
-
After the incubation period, add NBT solution to each well and incubate further.
-
Stop the reaction and measure the absorbance at a specific wavelength to determine the amount of formazan produced.
-
Calculate the percentage of inhibition for each drug concentration and determine the IC50 value by plotting a dose-response curve.[10]
-
2. Gene Expression Analysis: Quantitative PCR (qPCR)
This technique is used to compare the expression levels of specific genes (e.g., ABC transporters) between susceptible and potentially resistant E. histolytica strains.
-
Protocol:
-
Extract total RNA from both susceptible and resistant E. histolytica trophozoites.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Design primers specific to the target genes (e.g., EhPgp1, EhPgp5) and a reference housekeeping gene.
-
Perform qPCR using the synthesized cDNA, specific primers, and a suitable fluorescent dye.
-
Analyze the amplification data to determine the relative expression levels of the target genes in the resistant strain compared to the susceptible strain.
-
Proposed Signaling Pathways in Drug Resistance
The following diagrams illustrate hypothetical signaling pathways that could be involved in this compound resistance, based on known mechanisms in E. histolytica.
Putative Drug Efflux Mechanism
Caption: A proposed mechanism of drug efflux contributing to this compound resistance.
Potential Target Modification Pathway
Caption: A hypothetical model of target modification leading to reduced drug efficacy.
Concluding Remarks
The investigation into potential this compound resistance in E. histolytica is crucial for ensuring the long-term efficacy of this important antiamoebic agent. While resistance has not yet emerged as a significant clinical problem, the history of antimicrobial resistance underscores the importance of proactive research. The experimental framework and hypothetical mechanisms presented in this guide provide a foundation for researchers to explore this area, ultimately contributing to the development of strategies to combat potential drug resistance in amoebiasis.
References
- 1. Drug resistance in amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 5. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-lactancia.org [e-lactancia.org]
- 7. Metronidazole resistance in the protozoan parasite Entamoeba histolytica is associated with increased expression of iron-containing superoxide dismutase and peroxiredoxin and decreased expression of ferredoxin 1 and flavin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multidrug resistance in the protozoan parasite Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of superoxide dismutase and pyruvate:ferredoxin oxidoreductase in mechanisms of metronidazole resistance in Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Shadows: A Comparative Guide to Cross-Resistance Between Diloxanide Furoate and Other Luminal Amoebicides
For Researchers, Scientists, and Drug Development Professionals
The landscape of amoebiasis treatment is continually challenged by the potential for drug resistance. Understanding the nuances of cross-resistance between different amoebicidal agents is paramount for effective clinical management and the development of novel therapeutics. This guide provides a comparative analysis of Diloxanide furoate and other key luminal amoebicides, focusing on their mechanisms of action, known resistance pathways, and the limited, yet crucial, data on cross-resistance. A significant knowledge gap exists in direct, comparative cross-resistance studies, a void this guide aims to highlight while synthesizing the available evidence.
Comparative Efficacy and Mechanisms of Luminal Amoebicides
Luminal amoebicides are essential for eradicating the cyst-passing stage of Entamoeba histolytica in the gut, thereby preventing transmission and relapse. The primary agents in this class include this compound, Paromomycin, and Iodoquinol. While they share a common therapeutic goal, their molecular mechanisms and, consequently, their susceptibility to resistance, are believed to differ.
Table 1: Quantitative Data on In Vitro Efficacy of Luminal Amoebicides against E. histolytica
| Amoebicide | Mechanism of Action | In Vitro Efficacy (IC50) against E. histolytica | Reference |
| This compound | The precise mechanism is not fully elucidated, but it is thought to inhibit protein synthesis in trophozoites.[1][2][3] | Data not readily available in reviewed literature. | - |
| Paromomycin | An aminoglycoside antibiotic that binds to the 16S ribosomal RNA of the 30S ribosomal subunit, leading to the inhibition of protein synthesis.[1] | 106.5 µg/mL[4] | [4] |
| Iodoquinol | A halogenated hydroxyquinoline believed to chelate essential metal ions, such as iron, necessary for the parasite's metabolism. It may also disrupt DNA function and membrane integrity.[4] | Data not readily available in reviewed literature. | - |
Note: The lack of standardized in vitro susceptibility data for this compound and Iodoquinol against E. histolytica represents a significant knowledge gap.[1][4]
Unraveling Cross-Resistance: A Landscape of Limited Data
Direct experimental studies investigating cross-resistance between this compound and other luminal amoebicides are scarce. However, inferences can be drawn from studies on multidrug-resistant E. histolytica strains.
Table 2: Summary of Known and Inferred Cross-Resistance Profiles
| Drug Combination | Cross-Resistance Observed | Putative Mechanism | Reference |
| This compound & Emetine | Yes, in emetine-resistant mutants. | Overexpression of P-glycoprotein-like transporters. | [5] |
| This compound & Iodoquinol | Inferred, due to potential shared resistance mechanisms with emetine. | Overexpression of P-glycoprotein-like transporters. | [5][6] |
| This compound & Paromomycin | Unlikely, due to distinct mechanisms of action. | This compound: Protein synthesis inhibition (mechanism not fully elucidated). Paromomycin: Binding to 16S ribosomal RNA. | [1] |
Experimental Protocols: A Methodological Blueprint
The following protocols outline the general methodologies for key experiments cited in the study of amoebicidal drug resistance.
In Vitro Susceptibility Testing
A common method for determining the in vitro susceptibility of E. histolytica to various drugs is the microtiter plate assay.[4]
-
Parasite Culture: Axenically cultivate E. histolytica trophozoites (e.g., strain HM-1:IMSS) in a suitable medium (e.g., TYI-S-33) at 37°C. Harvest trophozoites in the logarithmic phase of growth for the assay.
-
Drug Preparation: Prepare stock solutions of the test drugs (this compound, Paromomycin, Iodoquinol) in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
-
Assay Procedure:
-
In a 96-well microtiter plate, add serial dilutions of the drugs.
-
Add a suspension of the trophozoites to each well.
-
Include control wells (no drug) and blank wells (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 72 hours).
-
-
Viability Assessment: Assess parasite viability using methods such as the Nitroblue Tetrazolium (NBT) reduction assay or by direct cell counting.[4][7]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration.[4]
Induction and Evaluation of Drug Resistance
To study cross-resistance, drug-resistant parasite lines are first developed.
-
Induction of Resistance:
-
Culture E. histolytica trophozoites in the presence of a sub-lethal concentration of the selective drug (e.g., this compound).
-
Gradually increase the drug concentration in a stepwise manner over a prolonged period.[8]
-
Regularly monitor the viability and growth of the parasites.
-
-
Confirmation of Resistance:
-
Determine the IC50 of the resistant line to the selective drug and compare it to the parental (sensitive) strain. A significant increase in IC50 confirms resistance.
-
-
Cross-Resistance Testing:
-
Determine the IC50 values of the resistant line to other luminal amoebicides (e.g., Paromomycin, Iodoquinol).
-
Compare these IC50 values to those obtained for the parental strain. A significant increase in the IC50 for a second drug indicates cross-resistance.
-
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the proposed mechanisms of action and a general workflow for evaluating cross-resistance.
Caption: Proposed mechanisms of action for luminal amoebicides.
Caption: Experimental workflow for cross-resistance studies.
Caption: P-glycoprotein mediated drug efflux as a resistance mechanism.
Conclusion and Future Directions
The available evidence, though indirect, suggests that cross-resistance between this compound and Iodoquinol could be a clinical concern, potentially mediated by P-glycoprotein-like transporters. Conversely, cross-resistance with Paromomycin is less likely due to its distinct ribosomal target.
The significant lack of direct, quantitative cross-resistance studies is a critical gap in our understanding of amoebicidal resistance. Future research should prioritize:
-
Direct Comparative Studies: Head-to-head in vitro studies to determine the IC50 values of this compound, Paromomycin, and Iodoquinol against both drug-sensitive and drug-resistant E. histolytica strains.
-
Elucidation of Resistance Mechanisms: Molecular studies to identify and characterize the specific transporters and pathways involved in resistance to this compound.
-
Development of Standardized Protocols: Establishing standardized protocols for inducing and testing for cross-resistance in E. histolytica to ensure comparability of data across different studies.
Addressing these research priorities will be instrumental in developing more robust strategies to combat amoebiasis and overcome the challenge of drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. P-glycoprotein genes of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multidrug resistance in the protozoan parasite Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metronidazole resistance in the protozoan parasite Entamoeba histolytica is associated with increased expression of iron-containing superoxide dismutase and peroxiredoxin and decreased expression of ferredoxin 1 and flavin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Economic Tipping Point: A Cost-Effectiveness Analysis of Diloxanide Furoate in Amoebiasis Treatment
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of amoebiasis treatment, particularly for asymptomatic cyst passers, the choice of a luminal amoebicide is critical for both clinical efficacy and economic viability. This guide provides a detailed cost-effectiveness analysis of Diloxanide furoate, presenting a comparative overview with other therapeutic alternatives, primarily the combination therapy of metronidazole with this compound and, through modeled analysis, the alternative luminal agent paromomycin. This objective comparison is supported by available experimental data to inform research, clinical trial design, and drug development strategies.
Executive Summary
This compound stands as a well-established and effective luminal amoebicide. A key study conducted in Ethiopia demonstrated that the addition of this compound to metronidazole, while increasing the overall cost, resulted in a higher cure rate for amoebiasis. The incremental cost-effectiveness ratio (ICER) was calculated at $8 USD per additional amoebic case cured [1][2][3][4]. While direct head-to-head cost-effectiveness data against paromomycin is limited, this guide synthesizes efficacy, safety, and cost data to provide a comparative perspective.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data on the efficacy, cost, and adverse effect profiles of this compound and its comparators.
Table 1: Efficacy of Luminal Amoebicides and Combination Therapies
| Treatment Regimen | Target Population | Parasitological Cure Rate | Clinical Cure/Symptom Relief | Source(s) |
| This compound | Asymptomatic cyst carriers | 88-93% | Not Applicable | [5] |
| Nondysenteric, symptomatic intestinal amoebiasis | 83% | Complete or marked improvement | [6] | |
| Metronidazole alone | Amoebiasis | 86% | Not specified | [1] |
| Metronidazole + this compound | Amoebiasis | 100% | Abdominal pain relief: 91% | [7] |
| Paromomycin | Asymptomatic intestinal E. histolytica infection | Generally considered effective, specific cure rates vary | Not Applicable | [8] |
Table 2: Cost-Effectiveness and Cost Comparison
| Treatment Strategy | Expected Cost (USD) | Expected Effect (Cure Rate) | ICER (USD per additional cure) | Notes | Source(s) |
| Metronidazole alone | $6.94 | 0.99 | - | Baseline comparator in the Ethiopian study. | [3] |
| Metronidazole + this compound | $7.02 | 1.00 | $8 | Compared to metronidazole alone. | [1][2][3] |
| This compound (course cost) | $3.77 (in failure of metronidazole alone); $1.89 (with metronidazole) | - | - | Cost of this compound component in the Ethiopian study. | [3] |
| Paromomycin (estimated course cost) | ~$362 - $491 (100 capsules) | - | - | US pricing for 250mg capsules. A typical 10-day course would require a significant number of capsules, leading to a substantially higher cost. | [9] |
Note: The cost for paromomycin is based on US market prices and is presented for illustrative purposes. A direct comparison with the Ethiopian study costs for this compound is challenging due to significant differences in healthcare systems and drug pricing.
Table 3: Common Adverse Effects
| Drug | Common Adverse Effects | Source(s) |
| This compound | Flatulence (most common), nausea, vomiting, urticaria, pruritus.[5][10] | [5][10][11] |
| Metronidazole | Nausea, headache, metallic taste, disulfiram-like reaction with alcohol. | [8] |
| Paromomycin | Nausea, stomach cramps, diarrhea.[12] | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of comparative data. The following outlines the experimental protocol for a key cost-effectiveness analysis and a typical clinical trial for amoebiasis treatment.
Cost-Effectiveness Analysis Methodology (Adapted from Legese et al., 2021)
A decision-analytic model was employed to compare the costs and effectiveness of two treatment strategies for adult amoebic patients from a societal perspective over a two-month time horizon.[1][2]
-
Interventions:
-
Effectiveness Data: Probabilities of cure were derived from clinical trial data. The cure rate for metronidazole alone was reported as 86%, while the combination therapy achieved a 100% cure rate.[1][7] For cases where metronidazole alone failed, subsequent treatment with this compound resulted in a 93% cure rate.[1]
-
Cost Data: Direct medical costs (drug acquisition, laboratory examinations) and direct non-medical costs (transportation) were included. Drug costs were obtained from community pharmacies and public health facilities in Ethiopia.[3]
-
Analysis: An incremental cost-effectiveness ratio (ICER) was calculated to determine the additional cost per additional case cured with the combination therapy compared to metronidazole alone. One-way sensitivity analyses were conducted to assess the impact of uncertainty in single parameters.[1][2]
General Clinical Trial Protocol for Luminal Amoebicides
The following represents a generalized workflow for a clinical trial evaluating the efficacy of a luminal amoebicide like this compound for asymptomatic intestinal amoebiasis.
Caption: Generalized workflow for a clinical trial of a luminal amoebicide.
Mechanism of Action
The therapeutic effect of this compound is localized to the intestinal lumen.
Caption: Proposed mechanism of action of this compound.
Once ingested, this compound is hydrolyzed in the gastrointestinal tract to its active form, Diloxanide.[13] While the exact molecular target is not fully elucidated, it is believed to exert its amoebicidal effect by disrupting protein synthesis within the Entamoeba histolytica trophozoites in the intestinal lumen.[13][14] This ultimately leads to the death of the parasite.[13]
Conclusion
The available evidence suggests that this compound is a clinically effective and, in certain contexts, a cost-effective treatment for amoebiasis, particularly as a luminal agent. The combination of metronidazole and this compound demonstrates high cure rates for invasive amoebiasis at a modest incremental cost.[1][2][3][4] When considering alternatives like paromomycin, the significantly higher acquisition cost in some regions may be a major deterrent, despite its efficacy.
For researchers and drug development professionals, these findings highlight the importance of considering regional economic factors in the design of clinical trials and the positioning of new therapeutic agents. Further head-to-head clinical and pharmacoeconomic studies are warranted to provide a more definitive comparison between this compound and other luminal amoebicides like paromomycin across different healthcare settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Cost-Effectiveness Analysis of Metronidazole versus Metronidazole with this compound in the Treatment of Amoebiasis in Ethiopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cost-Effectiveness Analysis of Metronidazole versus Metronidazole with this compound in the Treatment of Amoebiasis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. droracle.ai [droracle.ai]
- 6. Nondysenteric intestinal amebiasis. Treatment with this compound. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. drugs.com [drugs.com]
- 10. Diloxanide-furoate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. researchgate.net [researchgate.net]
- 12. goodrx.com [goodrx.com]
- 13. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 14. What is Diloxanide used for? [synapse.patsnap.com]
A Comparative Analysis of Diloxanide Furoate and Other Amoebicidal Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of clinical trial data for diloxanide furoate against other prominent amoebicidal agents. The following sections detail the performance of these drugs, supported by experimental data, to inform further research and development in the treatment of amoebiasis.
This compound is a luminal amoebicide primarily used for the treatment of asymptomatic intestinal amoebiasis. Its efficacy in comparison to other agents that also possess tissue-amoebicidal properties, such as nitroimidazoles (metronidazole, tinidazole) and aminoglycosides (paromomycin), is a critical area of study for optimizing therapeutic strategies. This guide synthesizes available clinical trial data to provide a clear comparison of these agents.
Comparative Efficacy: A Tabular Overview
The following tables summarize the quantitative data from various clinical trials, focusing on parasitological cure rates as a primary endpoint.
Table 1: this compound vs. Nitroimidazoles (Tinidazole & Metronidazole)
| Comparator Agent | Patient Population | This compound Cure Rate | Comparator Cure Rate | Key Findings |
| Tinidazole | Asymptomatic homosexual men with Entamoeba histolytica | 93% (in cases of initial treatment failure with nitroimidazoles) and 88% (as initial treatment) | 29% - 56% | This compound was significantly more effective than metronidazole or tinidazole for asymptomatic amebiasis. |
| Tinidazole (Combination) | Non-invasive amoebiasis | 91% (in combination with Tinidazole) | 44% (Tinidazole alone) | The combination of tinidazole and this compound resulted in a significantly higher parasitic cure rate compared to tinidazole alone.[1][2][3] |
| Metronidazole (Combination) | Amoebiasis and Giardiasis | 100% (in combination with Metronidazole) | Not Applicable | A combined formulation of this compound and metronidazole achieved 100% parasitic clearance in patients with amoebiasis and giardiasis.[3] |
| Metronidazole & this compound Combination | Amoebiasis / Giardiasis in children (2-10 years) | 98% (parasitological cure for amoebiasis) | Not Applicable | A combination of metronidazole and this compound was highly effective and well-tolerated in children.[4] |
Table 2: this compound vs. Paromomycin
| Comparator Agent | Patient Population | This compound Cure Rate | Comparator Cure Rate | Key Findings |
| Paromomycin | Asymptomatic carriers of E. histolytica | 51% | 85% | Paromomycin demonstrated a significantly higher cure rate compared to this compound at day 20. |
Experimental Protocols: A Methodological Overview
The clinical trials cited in this guide generally followed protocols involving the screening and enrollment of patients with confirmed Entamoeba histolytica infection, primarily diagnosed through stool microscopy.
General Clinical Trial Methodology:
-
Patient Selection: Patients with asymptomatic or symptomatic intestinal amoebiasis, confirmed by the presence of E. histolytica cysts or trophozoites in stool samples, were enrolled.
-
Treatment Regimen: Patients were randomized to receive either this compound or a comparator drug, or a combination thereof. Dosages and treatment durations varied across studies. For instance, a common regimen for this compound was 500 mg three times daily for 10 days.
-
Follow-up and Assessment: Post-treatment evaluation typically involved repeated stool examinations at specified intervals (e.g., on days 3, 5, and 10, and again at one and three months) to determine parasitological cure. Clinical improvement was also assessed in symptomatic patients.
In Vitro Susceptibility Testing:
For in vitro studies, clinical isolates or reference strains of E. histolytica are cultured in a suitable medium, such as TYI-S-33. The amoebicidal activity of the test compounds is then evaluated by determining the 50% inhibitory concentration (IC50) using colorimetric assays like the Nitroblue Tetrazolium (NBT) reduction method, which measures parasite viability after drug exposure.
Mechanisms of Action and Experimental Workflows
The differential efficacy of these amoebicidal agents can be attributed to their distinct mechanisms of action.
References
A Comparative Meta-Analysis of Diloxanide Furoate Efficacy in Asymptomatic Entamoeba histolytica Cyst Passers
Introduction
Entamoeba histolytica infection is a significant public health concern, particularly in developing nations. While many infections are asymptomatic, individuals passing cysts are a source of transmission and are at risk of developing invasive disease. The treatment of these asymptomatic carriers is crucial for both personal and public health. This guide provides a comparative meta-analysis of the efficacy of diloxanide furoate, a luminal amoebicide, in asymptomatic cyst passers, with a focus on its performance against alternative therapies. While a formal, large-scale meta-analysis is not available in the published literature, this guide synthesizes data from various clinical studies and treatment guidelines to offer a comprehensive comparison for researchers, scientists, and drug development professionals.
This compound is a dichloroacetamide derivative that is effective against the cyst and trophozoite forms of E. histolytica within the intestinal lumen.[1] It is considered an alternative treatment for asymptomatic cyst passers, with paromomycin often recommended as the first-line agent.[2] This guide will delve into the quantitative efficacy data, experimental methodologies employed in key studies, and the logical workflow of clinical trials assessing treatments for this condition.
Quantitative Data Summary
The following tables summarize the efficacy and common adverse effects of this compound and its primary alternative, paromomycin, in the treatment of asymptomatic E. histolytica cyst passers.
Table 1: Efficacy of Luminal Amoebicides in Asymptomatic Cyst Passers
| Drug | Dosage | Duration | Parasitological Cure Rate | Key Studies |
| This compound | 500 mg three times daily | 10 days | 86% - 93% | McAuley et al., 1992[3][4][5][6]; Anonymous, 1990[7] |
| 500 mg three times daily | 10 days | 51% | Blessmann & Tannich, 2002[5] | |
| Paromomycin | 25-35 mg/kg daily in 3 divided doses | 7-10 days | 85% - 92% | Sullam et al., 1986[8]; Blessmann & Tannich, 2002[5] |
| Metronidazole/Tinidazole | 2,000 mg single dose or daily for 5 days | 1-5 days | 29% - 56% | Anonymous, 1990[7] |
Table 2: Common Adverse Effects of this compound and Paromomycin
| Drug | Common Adverse Effects | Reference |
| This compound | Flatulence, diarrhea, cramping, nausea, headache | McAuley et al., 1992[3] |
| Paromomycin | Diarrhea and other gastrointestinal issues | Nagai et al., 2013[2][9] |
Experimental Protocols
The clinical trials assessing the efficacy of treatments for asymptomatic E. histolytica cyst passers generally follow a standard methodology.
1. Patient Population:
-
Inclusion criteria typically involve adults and children who are asymptomatic but have had E. histolytica cysts identified in their stool samples.
-
Exclusion criteria often include pregnancy, lactation, known hypersensitivity to the study drugs, and concurrent infections that could interfere with the assessment.
2. Diagnosis:
-
The presence of E. histolytica cysts in stool is confirmed through microscopic examination of at least three stool specimens.[10]
-
To differentiate the pathogenic E. histolytica from the non-pathogenic E. dispar, which are morphologically identical, antigen detection tests or PCR are the preferred methods when available.[6]
3. Treatment Allocation and Blinding:
-
In randomized controlled trials, participants are randomly assigned to receive either the investigational drug (e.g., this compound) or a comparator (e.g., paromomycin or placebo).
-
Blinding (single or double) is often employed to minimize bias, where either the patient or both the patient and the investigator are unaware of the treatment allocation.
4. Treatment Regimen:
-
This compound: The standard dosage is 500 mg administered orally three times a day for 10 days.[2][6][7]
-
Paromomycin: The typical dosage is 25-35 mg/kg per day, given in three divided doses for 7 to 10 days.[8][11]
5. Outcome Assessment:
-
The primary outcome is parasitological cure, defined as the absence of E. histolytica cysts in follow-up stool examinations.
-
Follow-up stool samples are typically collected at specific intervals post-treatment, for instance, at 14 days or later, to confirm the eradication of the parasite.[3][6]
-
Secondary outcomes may include the incidence and severity of adverse effects, which are recorded throughout the study period.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical clinical trial designed to assess the efficacy of a drug for asymptomatic E. histolytica cyst passers.
Caption: Workflow of a randomized controlled trial for asymptomatic amebiasis.
Conclusion
The available evidence suggests that both this compound and paromomycin are effective luminal agents for the treatment of asymptomatic E. histolytica cyst passers. While some studies indicate a higher cure rate with paromomycin, this compound remains a viable alternative, particularly in settings where paromomycin is not available.[2] It is also noteworthy that this compound has been shown to be significantly more effective than tissue amoebicides like metronidazole and tinidazole for luminal infections.[7] The choice of therapy should be guided by drug availability, local resistance patterns, and patient-specific factors. Further head-to-head comparative trials would be beneficial to more definitively establish the relative efficacy of these agents.
References
- 1. Amebiasis Medication: Antibiotics, Other [emedicine.medscape.com]
- 2. droracle.ai [droracle.ai]
- 3. This compound for treating asymptomatic Entamoeba histolytica cyst passers: 14 years' experience in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. droracle.ai [droracle.ai]
- 7. Treatment of asymptomatic amebiasis in homosexual men. Clinical trials with metronidazole, tinidazole, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paromomycin therapy of endemic amebiasis in homosexual men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of paromomycin for treating amebiasis in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amebiasis - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 11. drugs.com [drugs.com]
A Comparative Guide to Validated Analytical Methods for Diloxanide Furoate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated analytical methods for the quantitative determination of Diloxanide furoate in pharmaceutical dosage forms. The objective is to offer a comparative overview of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry techniques, supported by experimental data from published literature. This will enable researchers and analytical scientists to select the most appropriate method based on their specific requirements, such as sensitivity, speed, and available instrumentation.
Comparative Analysis of Analytical Methods
The following table summarizes the key performance characteristics of different analytical methods validated for the analysis of this compound. This allows for a direct comparison of their analytical capabilities.
| Method | Technique | Mobile Phase / Solvent | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Reference |
| Method 1 | RP-HPLC | Acetonitrile: 0.1% v/v Glacial Acetic Acid (40:60) | 273 | 15.625–500 | 0.20 | 0.85 | 99.99–100.11 | [1] |
| Method 2 | RP-HPLC | Acetonitrile: 0.2 M Potassium Dihydrogen Phosphate (pH 5) (45:55 v/v) | 278 | 25-150 | - | - | 97-103 | [2] |
| Method 3 | RP-HPLC | Buffer (pH 4.5): Acetonitrile (40:60) | 277 | 7.5-22.5 | - | - | 100.85 ± 0.20 | [3] |
| Method 4 | RP-HPLC | Methanol: Water (80:20 v/v) | 258 | 2-50 | - | - | 98.81 ± 0.68 | [4] |
| Method 5 | HPTLC | Dichloromethane: Methanol (9.6:0.25 v/v) | 280 | 40-500 | - | - | 98.08 | [5] |
| Method 6 | Derivative Spectrophotometry | Methanol | 242.5 & 285.5 | 2-100 | - | - | - | [6] |
| Method 7 | UV Spectrophotometry | N,N-dimethylformamide (15% v/v) | 262 | 0-30 | - | - | - | [7] |
| Method 8 | Difference Spectrophotometry | Water / Acidic or Alkaline solution | Max difference | - | - | - | - | [8] |
| Method 9 | Colorimetry | Potassium permanganate in NaOH | 610 | 2.5-20 | 0.2 | - | - | [9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the referenced literature and offer a step-by-step guide for implementation in a laboratory setting.
Method 1: Stability-Indicating RP-HPLC Method[1]
-
Chromatographic Conditions:
-
Column: Shimadzu C18 (150 mm × 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and 0.1% v/v Glacial Acetic Acid in a ratio of 40:60.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 273 nm.
-
Injection Volume: 10 µL.
-
Temperature: Ambient.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
-
Sample Preparation (Suspension):
-
Shake the suspension to ensure uniformity.
-
Accurately measure a volume of the suspension and dilute it with the mobile phase to achieve a concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Validation Parameters:
-
Linearity: Prepare a series of dilutions from the standard stock solution in the range of 15.625–500 µg/mL.
-
Accuracy: Perform recovery studies by spiking a known amount of standard drug into the sample solution at different concentration levels.
-
Precision: Analyze multiple replicates of the same sample on the same day (intraday) and on different days (interday).
-
LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Conduct forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure the method can separate the analyte from degradation products.
-
Method 5: HPTLC Method[5]
-
Chromatographic Conditions:
-
Stationary Phase: Aluminum-backed silica gel 60F 254 plates (0.2 mm layer).
-
Mobile Phase: Dichloromethane: Methanol (9.6:0.25 v/v).
-
Detection: Densitometric scanning at 280 nm.
-
-
Standard Solution Preparation:
-
Prepare a standard stock solution of this compound in methanol.
-
Spot different volumes of the standard solution on the HPTLC plate to obtain a concentration range of 40-500 µg/mL.
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder a number of tablets.
-
Extract a quantity of the powder equivalent to a known amount of this compound with methanol.
-
Filter the solution and apply a suitable volume to the HPTLC plate.
-
-
Method Validation:
-
Linearity: Plot the peak area against the corresponding concentration to construct a calibration curve.
-
Accuracy: Perform recovery studies by adding known amounts of the standard drug to the pre-analyzed sample.
-
Precision: Evaluate by analyzing the same spot multiple times (instrumental precision) and by analyzing different spots of the same concentration (intra-assay precision).
-
Method 6: First Derivative Spectrophotometry[6]
-
Instrumental Conditions:
-
Spectrophotometer: A UV-Visible spectrophotometer with a 1 cm quartz cuvette.
-
Solvent: Methanol.
-
-
Procedure for this compound (in combination with Metronidazole):
-
Record the zero-order absorption spectra of standard solutions of this compound.
-
Divide the stored spectra of this compound by a standard spectrum of the interfering drug (e.g., 20 µg/mL of Metronidazole).
-
Calculate the first derivative of the resulting ratio spectra (Δλ = 4 nm).
-
Measure the amplitudes at 242.5 nm and 285.5 nm.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound in the concentration range of 2-100 µg/mL.
-
Follow the procedure described above and plot the derivative amplitude against the concentration.
-
Methodology Visualization
A generalized workflow for the validation of an analytical method is presented below. This diagram outlines the logical sequence of steps undertaken to ensure a method is suitable for its intended purpose.
Caption: General Workflow for Analytical Method Validation.
This guide provides a foundational comparison of analytical methods for this compound. The choice of method will ultimately depend on the specific application, available resources, and the required level of sensitivity and selectivity. For regulatory submissions, it is crucial to perform a full validation according to the relevant guidelines, such as those from the International Council for Harmonisation (ICH).
References
- 1. ijnrd.org [ijnrd.org]
- 2. wjpmr.com [wjpmr.com]
- 3. saspublishers.com [saspublishers.com]
- 4. Stability indicating methods for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of this compound and tinidazole in tablets by high-performance thin-layer chromatography | Semantic Scholar [semanticscholar.org]
- 6. thescipub.com [thescipub.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Spectrophotometric assays of this compound and tinidazole in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectrophotometric determination of this compound in its dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Diloxanide Furoate and Other Antiprotozoal Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of Diloxanide furoate and other commonly prescribed antiprotozoal agents, including Metronidazole, Tinidazole, Nitazoxanide, and Paromomycin. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and development of antiprotozoal therapies.
Executive Summary
This compound is generally considered a well-tolerated luminal amebicide with a favorable safety profile, primarily exhibiting mild gastrointestinal side effects. In comparison, nitroimidazoles like Metronidazole and Tinidazole are associated with a broader range of adverse effects, including neurological and gastrointestinal issues, and have notable drug interactions, particularly with alcohol. Nitazoxanide is also generally well-tolerated, with its most common side effects being gastrointestinal. Paromomycin, an aminoglycoside, has a good safety profile when administered orally for intestinal protozoa due to its limited systemic absorption, but carries the potential for more significant toxicity if absorbed systemically.
Data Presentation: Comparative Safety Profiles
The following table summarizes the reported adverse effects and their frequencies for this compound and its comparators based on available clinical trial data and post-marketing surveillance.
| Drug Class | Drug Name | Common Adverse Effects (>1% frequency) | Serious Adverse Effects (<1% frequency) | Key Contraindications & Precautions | Notable Drug Interactions |
| Luminal Amebicide | This compound | Flatulence, nausea, abdominal cramps, diarrhea.[1][2][3][4][5] | Urticaria, pruritus.[2][4][5] | Hypersensitivity to the drug.[2][4] Contraindicated in pregnancy and lactation.[4] | No clinically significant drug interactions are known.[4] |
| Nitroimidazoles | Metronidazole | Nausea (up to 12%), headache, metallic taste, diarrhea, dizziness, abdominal pain.[6][7][8] | Seizures, peripheral neuropathy, aseptic meningitis, encephalopathy, Stevens-Johnson syndrome, pancreatitis.[6][9][10][11] | Hypersensitivity. Use with caution in patients with a history of blood dyscrasias, CNS disorders, or severe hepatic impairment. Avoid in the first trimester of pregnancy. | Disulfiram-like reaction with alcohol.[7][9][10] Potentiates the effects of warfarin. Numerous other potential interactions.[6] |
| Nitroimidazoles | Tinidazole | Metallic/bitter taste, nausea, weakness, headache, dizziness, constipation, indigestion.[12][13][14][15] | Seizures, peripheral neuropathy, severe allergic reactions, blood disorders.[12][13][14] | Hypersensitivity to tinidazole or other nitroimidazole derivatives.[12][13] Use with caution in patients with CNS disorders. Avoid in the first trimester of pregnancy. | Disulfiram-like reaction with alcohol.[12][14] May interact with warfarin, lithium, and cyclosporine.[12] |
| Thiazolide | Nitazoxanide | Abdominal pain, headache, chromaturia (discoloration of urine), nausea.[16][17][18][19] | Severe allergic reactions.[16] | Hypersensitivity to nitazoxanide.[17][19] Use with caution in patients with hepatic or renal impairment.[19][20] | Highly protein-bound; may compete with other highly protein-bound drugs like warfarin.[17][19][20] |
| Aminoglycoside | Paromomycin | Nausea, abdominal cramps, diarrhea (especially with doses >3 g/day ).[8] | Ototoxicity and nephrotoxicity (rare with oral use due to poor absorption, but risk increases with GI inflammation or renal impairment). | Intestinal obstruction, hypersensitivity to paromomycin.[8] | Limited systemic drug interactions with oral use. |
Experimental Protocols
The safety and tolerability of antiprotozoal drugs in clinical trials are assessed through rigorous monitoring and reporting of adverse events (AEs). While specific protocols vary between studies, the general methodology adheres to guidelines set by regulatory bodies like the FDA and the principles of Good Clinical Practice (GCP).
Key Components of Safety Assessment Protocols:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring:
-
Definition: An AE is any untoward medical occurrence in a patient administered a pharmaceutical product and which does not necessarily have a causal relationship with this treatment. An SAE is any AE that results in death, is life-threatening, requires hospitalization, or results in persistent or significant disability.
-
Data Collection: AEs are systematically collected at each study visit through a combination of open-ended questioning (e.g., "How have you been feeling since your last visit?"), specific checklists of known potential side effects, physical examinations, and laboratory tests.
-
-
Grading of Adverse Events:
-
The severity of AEs is typically graded using a standardized scale, most commonly the Common Terminology Criteria for Adverse Events (CTCAE) . This scale ranges from Grade 1 (mild) to Grade 5 (death related to AE).
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
-
-
-
Causality Assessment:
-
The relationship of the AE to the investigational drug is assessed by the investigator (e.g., related, possibly related, not related). This assessment is based on the temporal relationship of the event to drug administration, the known pharmacology of the drug, and the exclusion of other potential causes.
-
-
Reporting:
-
All AEs are recorded on the Case Report Forms (CRFs).
-
SAEs are required to be reported to the study sponsor by the investigator within 24 hours of their awareness of the event. The sponsor then reports these to the relevant regulatory authorities and Institutional Review Boards (IRBs) according to specific timelines.
-
Mandatory Visualization
Mechanisms of Action and Associated Pathways
The following diagrams illustrate the proposed mechanisms of action for this compound and the comparator antiprotozoal drugs.
References
- 1. Adverse Event Detection, Processing, and Reporting - Registries for Evaluating Patient Outcomes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amebiasis Treatment & Management: Approach Considerations, Pharmacologic Therapy, Surgical and Percutaneous Intervention [emedicine.medscape.com]
- 3. In Vitro Evaluation of Antiprotozoal Properties, Cytotoxicity Effect and Anticancer Activity of New Essential-Oil Based Phytoncide Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ccrps.org [ccrps.org]
- 6. ro.hksyu.edu [ro.hksyu.edu]
- 7. fda.gov [fda.gov]
- 8. bumc.bu.edu [bumc.bu.edu]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. dndi.org [dndi.org]
- 11. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 12. dermnetnz.org [dermnetnz.org]
- 13. ICH Official web site : ICH [ich.org]
- 14. Comprehensive Guide to Clinical Trial Protocol Design & Development | Clinical Leader [clinicalleader.com]
- 15. fda.gov [fda.gov]
- 16. nia.nih.gov [nia.nih.gov]
- 17. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 18. CTCAE and AE Reporting - NCI [dctd.cancer.gov]
- 19. Adverse event identification and reporting - International Society of Nephrology [theisn.org]
- 20. Eliciting adverse effects data from participants in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Diloxanide Furoate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Diloxanide furoate, an antiparasitic agent, requires careful handling and disposal to mitigate potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Regulatory Framework and General Principles
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies, such as the Environmental Protection Agency (EPA) in the United States.[1][2] A primary principle is the avoidance of improper disposal methods like flushing down drains or discarding in regular trash, which can lead to environmental contamination.[3][4]
Healthcare and research facilities should have a comprehensive waste management plan that aligns with EPA, DEA (for controlled substances), and state regulations.[1][2] It is crucial to handle and segregate pharmaceutical waste correctly from the point of generation.
Step-by-Step Disposal Procedures for this compound
Based on safety data sheets (SDS) and general pharmaceutical disposal guidelines, the following procedures are recommended for the disposal of this compound:
-
Consult the Safety Data Sheet (SDS): The primary source of information for chemical handling and disposal is the SDS provided by the manufacturer. For this compound, the SDS consistently advises disposing of the contents and container at an approved waste disposal plant.[5][6]
-
Engage a Licensed Professional Waste Disposal Service: It is recommended to contact a licensed professional waste disposal company for the proper disposal of this compound.[7] These companies are equipped to handle and treat chemical waste in accordance with regulations.
-
Incineration as a Preferred Method: Incineration is a common and recommended method for the disposal of pharmaceutical waste.[1] One safety data sheet for this compound suggests dissolving the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[8] High-temperature incineration (at least 850°C) is often recommended for pharmaceutical waste to ensure complete destruction.[9]
-
Avoid Prohibited Disposal Methods:
-
Do not flush this compound down the toilet or drain.[1][3][4] This can introduce the active compound into waterways, potentially harming aquatic life and entering the drinking water supply.[3][4]
-
Do not dispose of this compound in regular household or laboratory trash unless it has been properly treated (e.g., incinerated) by a licensed facility.[10][11]
-
Personal Protective Equipment (PPE) and Handling Precautions
When handling this compound for disposal, it is essential to wear appropriate personal protective equipment (PPE) as outlined in the SDS. This typically includes:
-
A lab coat or other protective clothing[5]
-
Respiratory protection if there is a risk of dust or aerosol formation[7][8]
Ensure adequate ventilation in the area where the compound is being handled.[5][7]
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound.
Caption: Decision workflow for the proper disposal of this compound.
Data Presentation
Currently, there is no publicly available, quantitative data from experimental protocols specifically for the disposal of this compound. The recommended disposal methods are performance-based (e.g., high-temperature incineration) rather than defined by specific quantitative parameters in publicly accessible literature.
Experimental Protocols
Detailed experimental protocols for the chemical neutralization or deactivation of this compound are not provided in standard safety data sheets or general disposal guidelines. The standard and regulated procedure is to transfer the waste to a specialized facility for destruction, primarily through incineration. Attempting to neutralize the compound in a laboratory setting without a validated protocol could be hazardous and may not comply with local regulations. Therefore, adherence to the guidance of engaging a professional waste disposal service is paramount.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. himediadownloads.com [himediadownloads.com]
- 8. biosynth.com [biosynth.com]
- 9. emro.who.int [emro.who.int]
- 10. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 11. fda.gov [fda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Diloxanide Furoate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diloxanide furoate, a dichloroacetamide derivative used as an amebicidal agent.[1] Adherence to these procedural steps will minimize risk and ensure proper disposal.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to prevent exposure.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | With side-shields, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] | Protects eyes from dust, splashes, and vapors.[2] |
| Face Shield | Recommended for splash protection.[2] | Provides a secondary barrier against splashes to the face. | |
| Skin Protection | Gloves | Chemical-impermeable gloves.[2] | Prevents direct skin contact with the compound. |
| Protective Clothing | Impervious clothing or lab coat.[2][4] | Prevents contamination of personal clothing and skin. | |
| Respiratory Protection | Respirator | A NIOSH/MSHA-approved respirator is recommended, especially for tasks that may generate dust or aerosols.[2] | Avoids inhalation of harmful dust and aerosols.[2] |
Operational Plan for Handling this compound
A systematic workflow is essential for safely managing this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, well-ventilated area.[4]
-
Keep away from direct sunlight and sources of ignition.[4]
-
Recommended storage temperature for the powder is -20°C.[4][5]
2. Handling and Weighing:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[2]
3. Spill Management:
-
In case of a spill, evacuate personnel to a safe area.[2]
-
Wear full personal protective equipment, including a respirator.[2][4]
-
Prevent further leakage if it is safe to do so.[2]
-
Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite).[4]
-
Collect the spilled material in a suitable, closed container for disposal.[2]
-
Decontaminate the spill area with alcohol.[4]
4. First Aid Procedures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][6] Seek medical attention.[4][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Remove contaminated clothing.[2][6] If irritation persists, consult a doctor.[2]
-
Inhalation: Move the person to fresh air.[3][4][6] If not breathing, give artificial respiration.[3] Seek medical attention if symptoms occur.[3]
-
Ingestion: Rinse mouth with water.[3][4][6] Do NOT induce vomiting unless directed by medical personnel.[6] Get medical attention if you feel unwell.[3]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[4][6][7]
-
Unused Product: The waste code should be assigned in discussion between the user, the producer, and the waste disposal company.[7]
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the substance itself.[7] Follow label warnings even after the container is emptied.[7]
A general procedure for the disposal of chemical waste involves mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. However, specific institutional and regional guidelines must be followed.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
References
- 1. Diloxanide (Furoate) - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. abmole.com [abmole.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
